3-aminoindole HCl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1H-indol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-5,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJOKFIOBSENCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482100 | |
| Record name | 3-aminoindole HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57778-93-5 | |
| Record name | 3-aminoindole HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indol-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Chemical and Physical Properties
An In-depth Technical Guide to the Chemical Properties of 3-aminoindole HCl
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties of key intermediates is paramount. 3-aminoindole hydrochloride (HCl) is a significant heterocyclic building block, and this guide provides a detailed overview of its core chemical characteristics, supported by experimental context.
This compound is the hydrochloride salt of 3-aminoindole. The salt form enhances its stability, as the free base, an electron-rich aromatic amine, is known to be unstable and susceptible to oxidative dimerization, as well as sensitive to light and air.[1][2] The compound typically appears as a grey to black solid and is known to be hygroscopic.[3]
Quantitative Data Summary
For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 57778-93-5 | [1][3][4] |
| Molecular Formula | C₈H₉ClN₂ | [3][4] |
| Molecular Weight | 168.62 g/mol | [1] |
| Melting Point | 180 °C (with decomposition) | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
| Form | Solid | [3] |
| Color | Grey to Black | [3] |
| Stability | Hygroscopic | [3] |
| Storage Temperature | 4°C | [3] |
Experimental Protocols
A precise understanding of the experimental context is crucial for the application and further study of this compound.
Synthesis of 3-aminoindoles
The synthesis of unprotected 3-aminoindoles presents challenges due to their inherent instability.[1] Common strategies often involve the introduction of an amino group at the C3 position of an existing indole ring, frequently through a nitration-reduction sequence.[1] An alternative is the construction of the aminoindole skeleton from non-indolic precursors.[1]
A notable synthetic approach is the copper-catalyzed three-component coupling reaction. This method involves the reaction of an N-protected 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne to form a propargylamine intermediate. This intermediate then undergoes cyclization to yield the 3-aminoindoline core, which can be isomerized to the 3-aminoindole.[5]
Below is a generalized workflow for a common synthetic route to 3-aminoindoles.
Caption: A diagram illustrating the common nitration-reduction pathway for the synthesis of 3-aminoindoles.
Determination of Melting Point
The melting point of this compound is determined using a standard melting point apparatus. A small, dry sample of the compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range at which the substance melts is observed. For this compound, decomposition is noted at its melting point.[3]
Stability and Handling
The instability of the 3-aminoindole free base is a critical chemical property that researchers must consider. It is sensitive to both light and air, which can lead to oxidative dimerization and other decomposition reactions.[1][2] This reactivity necessitates careful handling and storage, and it is a primary reason why the more stable hydrochloride salt is often used. The hygroscopic nature of this compound also requires storage in a dry environment.[3]
Caption: Logical relationship of factors contributing to the instability of 3-aminoindole free base.
References
- 1. This compound | 57778-93-5 | Benchchem [benchchem.com]
- 2. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 57778-93-5 [amp.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Aminoindole Hydrochloride
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of 3-aminoindole hydrochloride. The information is intended for professionals in chemical research and drug development who are interested in utilizing this versatile heterocyclic compound.
Core Properties and Data
3-Aminoindole hydrochloride is the salt form of 3-aminoindole, a synthetically important intermediate. The free base is known for its instability, being sensitive to air and light, which can lead to oxidative dimerization. The hydrochloride salt offers enhanced stability for storage and handling.
Physical and Chemical Properties
The fundamental physical and chemical properties of 3-aminoindole hydrochloride are summarized below.
| Property | Value | Reference |
| CAS Number | 57778-93-5 | [1] |
| Molecular Formula | C₈H₉ClN₂ | [1] |
| Molecular Weight | 168.62 g/mol | [2] |
| Appearance | Grey to black solid | [1] |
| Melting Point | 180 °C (with decomposition) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Stability | Hygroscopic | [1] |
Spectral Data Summary
While experimentally verified spectra for 3-aminoindole hydrochloride are not widely available in public databases, the expected spectral characteristics can be inferred from its structure and data reported for closely related 3-aminoindole derivatives.[3][4][5]
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons: Multiple signals in the δ 7.0-8.0 ppm range, corresponding to the protons on the benzene ring and the C2-proton of the indole core. - Amine Protons: A broad singlet corresponding to the -NH₂ group (or -NH₃⁺ for the hydrochloride in a suitable solvent), which may be shifted downfield. - Indole N-H: A broad singlet, typically downfield (>10 ppm), for the proton on the indole nitrogen. |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the δ 110-140 ppm range, corresponding to the eight carbons of the indole ring system. The carbon atom at the C3 position bearing the amino group would appear in a distinct region. |
| FTIR (Infrared) | - N-H Stretching: Characteristic sharp or broad bands in the 3200-3400 cm⁻¹ region for the indole N-H and the primary amine (-NH₂). - Aromatic C-H Stretching: Signals just above 3000 cm⁻¹. - C=C Stretching: Aromatic ring stretching vibrations around 1450-1620 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): For the free base (C₈H₈N₂), the expected molecular ion peak would be at m/z ≈ 132.1. The hydrochloride salt would not typically show the HCl adduct in the mass spectrum under standard ionization conditions. |
Synthesis and Experimental Protocols
The synthesis of 3-aminoindoles is challenging due to the product's inherent instability.[3][6] Several methods have been developed, often involving the protection of the amino group in situ or using multi-step procedures.
Synthesis via Copper-Catalyzed Three-Component Coupling
An efficient method for generating 3-aminoindole derivatives involves a copper-catalyzed three-component reaction between a 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne. This cascade reaction first forms a propargylamine intermediate, which then cyclizes. The resulting 3-aminoindoline can be isomerized to the 3-aminoindole with a base.[7][8]
-
In a dry, argon-flushed vial, suspend CuCl (5 mol%) and Cu(OTf)₂ (5 mol%), along with 4-(Dimethylamino)pyridine (DMAP, 1 equivalent) and the N-protected 2-aminobenzaldehyde (1 equivalent) in dry acetonitrile (0.3 mL).
-
Add the secondary amine (1 equivalent) and the terminal alkyne (1.5 equivalents) to the mixture.
-
Stir the reaction mixture at 80 °C and monitor by Thin Layer Chromatography (TLC) until the aldehyde is fully consumed.
-
Upon completion, filter the reaction mixture through Celite, washing with dichloromethane.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product (a 3-aminoindoline derivative) by column chromatography on silica gel.
-
To obtain the 3-aminoindole, heat the purified indoline with cesium carbonate in a THF/Methanol mixture at 65 °C.[7]
Caption: Workflow for copper-catalyzed synthesis of 3-aminoindoles.
Two-Step Synthesis from Indole and Nitrostyrene
This method provides a direct route to unprotected 2-aryl-3-aminoindoles. It begins with the reaction of an indole with nitrostyrene to form a spiro[indole-3,5′-isoxazole] intermediate, which is then converted to the final product using hydrazine hydrate.[3]
-
Step 1: Formation of Spiro Intermediate:
-
Dissolve the starting indole (1 equivalent) and nitrostyrene (1 equivalent) in a suitable solvent.
-
Add phosphorous acid and stir the mixture vigorously at room temperature.
-
Pour the reaction mixture into water to precipitate the crude spiro compound.
-
Collect the precipitate, wash with water, and dry.[3]
-
-
Step 2: Conversion to 3-Aminoindole:
-
Charge a microwave vial with the spiro intermediate (1 equivalent) and hydrazine hydrate.
-
Seal the vial and heat in a microwave reactor (e.g., at 200 °C for 15 minutes).
-
After cooling, concentrate the reaction mixture in vacuo.
-
Purify the crude 3-aminoindole product by column chromatography on silica gel.[3]
-
Caption: Two-step synthesis of unprotected 3-aminoindoles.
Chemical Reactivity and Stability
The chemistry of 3-aminoindole is dominated by the electron-rich nature of the indole ring and the nucleophilicity of the C3-amino group.
Oxidative Dimerization
A primary challenge in working with unprotected 3-aminoindoles is their propensity to undergo oxidative dimerization. This reaction, often catalyzed by air and light, leads to the formation of 3,3'-biindole structures, which can be an undesired side reaction during synthesis and storage.[3][9]
Caption: Oxidative dimerization of 3-aminoindole.
Biological and Medicinal Significance
The indole nucleus is a privileged scaffold in medicinal chemistry, and 3-aminoindole derivatives are no exception. They are integral components of numerous biologically active molecules and serve as key intermediates in drug discovery campaigns.[10]
-
Anticancer Agents: Certain 3-aminoindole derivatives have been investigated for their antiproliferative properties.[6]
-
Analgesic Properties: The structural motif is found in compounds with pain-relieving effects.[7]
-
Diabetes Research: Some derivatives have been explored as potential agents for the prevention and treatment of type II diabetes.[6][7]
The versatility of the 3-aminoindole core allows for extensive functionalization, making it an attractive starting point for the development of novel therapeutic agents.
References
- 1. 3-AMINOINDOLE HCL CAS#: 57778-93-5 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. This compound | 57778-93-5 | Benchchem [benchchem.com]
- 7. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility and stability of 3-aminoindole hydrochloride (HCl), a key building block in the development of biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized resource for critical physicochemical properties and handling procedures.
Executive Summary
3-Aminoindole and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. However, the inherent instability of the free base necessitates the use of its hydrochloride salt to improve handling and shelf-life. This guide synthesizes the available data on the solubility and stability of 3-aminoindole HCl, provides standardized experimental protocols for its characterization, and discusses its potential degradation pathways.
Physicochemical Properties
This compound is a hygroscopic solid. The hydrochloride salt form is utilized to enhance the stability of the otherwise unstable 3-aminoindole free base.
Solubility Profile
Precise quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, qualitative descriptions indicate its solubility characteristics.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |
| Methanol | Slightly Soluble | [1] |
Experimental Protocol for Solubility Determination
A standardized protocol for determining the equilibrium solubility of a compound like this compound is crucial for formulation development. The following is a general procedure based on established guidelines for active pharmaceutical ingredients (APIs).
Caption: A logical flow for conducting a forced degradation study.
Methodology:
-
Forced Degradation Studies: Subject solutions of this compound to various stress conditions to identify potential degradation products and pathways. These conditions typically include:
-
Acidic Conditions: 0.1 M HCl at room temperature and elevated temperature.
-
Basic Conditions: 0.1 M NaOH at room temperature.
-
Oxidative Conditions: 3% hydrogen peroxide at room temperature.
-
Thermal Stress: Heating the solid drug substance and a solution at an elevated temperature (e.g., 60°C).
-
Photostability: Exposing the solid and solution to light according to ICH Q1B guidelines.
-
-
Long-Term and Accelerated Stability Studies: Store this compound under controlled temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated studies).
-
Analytical Monitoring: At specified time points, analyze the samples using a validated stability-indicating HPLC method to quantify the amount of this compound remaining and to detect any degradation products.
Degradation Pathways
The primary degradation pathway for unprotected 3-aminoindoles is oxidative dimerization. This occurs due to the electron-rich nature of the indole ring, which is susceptible to oxidation, especially in the presence of light and air.
Diagram 3: Postulated Oxidative Dimerization of 3-Aminoindole
Caption: A simplified representation of the oxidative dimerization of 3-aminoindole.
While the exact structure of the dimer can vary, this process generally involves the formation of a C-C or C-N bond between two 3-aminoindole molecules. The formation of the hydrochloride salt helps to stabilize the molecule and reduce its susceptibility to this degradation pathway.
Biological Context: Signaling Pathways
While specific signaling pathways directly modulated by 3-aminoindole are not well-elucidated, indole and its derivatives are known to possess a wide range of biological activities. Derivatives of 3-aminoindole have been investigated for their potential as inhibitors of various kinases, including those involved in cell proliferation and survival pathways such as the PI3K/Akt pathway. Furthermore, indole itself is recognized as an important intercellular signaling molecule in bacteria, regulating processes such as biofilm formation.
Conclusion
This compound is a critical intermediate in the synthesis of numerous biologically active compounds. While it offers improved stability over its free base, researchers must be mindful of its hygroscopic nature and potential for degradation under harsh conditions. The experimental protocols and stability considerations outlined in this guide provide a framework for the proper handling, characterization, and formulation of this compound in a research and development setting. Further quantitative studies are warranted to establish a more detailed and comprehensive physicochemical profile of this important molecule.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Synthesis of 3-Aminoindole Derivatives
The 3-aminoindole scaffold is a privileged structural motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities.[1][2][3] These derivatives have garnered considerable attention in medicinal chemistry, with applications as anticancer agents, analgesics, and treatments for type II diabetes.[1] This technical guide provides a comprehensive overview of key synthetic methodologies for accessing 3-aminoindole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid researchers in this field.
Core Synthetic Strategies
The synthesis of 3-aminoindoles can be broadly categorized into two main approaches: the construction of the indole ring with the amino group pre-installed and the post-functionalization of a pre-existing indole core.[4][5] This guide will delve into specific, prominent methods that have been developed, highlighting their respective advantages and substrate scopes.
Copper-Catalyzed Three-Component Coupling Reaction
A highly efficient and versatile method for the synthesis of 3-aminoindoles involves a copper-catalyzed three-component coupling (TCC) of an N-protected 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne.[1] This cascade reaction first yields a 3-aminoindoline intermediate, which can then be isomerized to the desired 3-aminoindole.[1]
The proposed mechanism for this transformation begins with the formation of a propargylamine intermediate from the three starting components. This intermediate then undergoes a copper-catalyzed intramolecular cyclization to form the 3-aminoindoline core. Subsequent treatment with a base promotes isomerization to the aromatic 3-aminoindole.[1]
The yields of 3-aminoindolines and their subsequent isomerization to 3-aminoindoles are generally high, with a broad tolerance for various functional groups on all three components.
| Aldehyde Substituent | Secondary Amine | Alkyne Substituent | 3-Aminoindoline Yield (%) | 3-Aminoindole Yield (%) |
| H | Piperidine | Phenyl | 95 | 98 |
| 5-Cl | Piperidine | Phenyl | 93 | - |
| 5-Br | Piperidine | Phenyl | 96 | - |
| 5-Me | Piperidine | Phenyl | 92 | - |
| H | Morpholine | Phenyl | 94 | - |
| H | Pyrrolidine | Phenyl | 89 | - |
| H | Piperidine | n-Butyl | 85 | 95 |
| H | Piperidine | Trimethylsilyl | 88 | - |
Data sourced from a study on the copper-catalyzed three-component coupling reaction.[1] The yields for 3-aminoindoles were reported for specific examples after isomerization.
General Procedure for the Synthesis of 3-Aminoindolines: [1]
-
In a dry, argon-flushed vial, suspend CuCl (0.015 mmol, 5 mol%), Cu(OTf)₂ (0.015 mmol, 5 mol%), and DMAP (0.3 mmol, 1 equiv.) in dry acetonitrile (0.3 mL).
-
Add the N-protected 2-aminobenzaldehyde (0.3 mmol, 1 equiv.), the secondary amine (0.3 mmol, 1 equiv.), and the terminal alkyne (0.45 mmol, 1.5 equiv.).
-
Stir the reaction mixture at 80°C until thin-layer chromatography (TLC) analysis indicates complete consumption of the aldehyde.
-
Filter the reaction mixture through Celite and wash with dichloromethane.
-
Purify the crude product by flash chromatography on silica gel.
Procedure for Isomerization to 3-Aminoindoles: [1]
-
Dissolve the purified 3-aminoindoline (0.2 mmol) in a mixture of THF and methanol.
-
Add cesium carbonate (Cs₂CO₃, 0.4 mmol, 2 equiv.).
-
Heat the mixture at 65°C until the reaction is complete as monitored by TLC.
-
After cooling, perform an aqueous workup and extract the product.
-
Purify the product by column chromatography.
Two-Step Synthesis from Indoles and Nitrostyrene
A straightforward and cost-effective method for preparing unprotected 3-aminoindoles involves a two-step sequence starting from readily available indoles and nitrostyrene.[2][5]
The first step is the reaction of an indole with nitrostyrene in the presence of phosphorous acid to form a 4'-phenyl-4'H-spiro[indole-3,5'-isoxazole]. This intermediate is then treated with hydrazine hydrate, which, under microwave irradiation, leads to the formation of the corresponding 3-aminoindole.[5]
This method provides good to excellent yields for a variety of substituted 2-aryl-1H-indol-3-amines.
| R¹ Substituent (on Indole) | R² Substituent (on Phenyl Ring) | Yield (%) |
| H | H | 85 |
| 5-Me | H | 82 |
| 5-OMe | H | 88 |
| 5-Cl | H | 78 |
| H | 4-Me | 86 |
| H | 4-OMe | 90 |
| H | 4-Cl | 81 |
Data represents yields for the final 3-aminoindole product.[5]
General Procedure for the Synthesis of 2-Aryl-1H-indol-3-amines: [5]
-
Synthesize the intermediate 2-(3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile from the corresponding indole and nitrostyrene as per literature methods.
-
In a G10 microwave vial, charge the intermediate (1.00 mmol) and 2 mL of hydrazine hydrate.
-
Seal the vial and heat it in a microwave apparatus at 200°C for 15 minutes.
-
After cooling, open the vial and concentrate the reaction mixture in vacuo.
-
Purify the crude material by column chromatography (EtOAc/hexane, 1:4, v/v).
Synthesis from 2-Nitrochalcones
A transition-metal-free approach for the synthesis of 3-aminoindoles utilizes 2-nitrochalcones and ammonia or primary amines as the nitrogen source.[4][6] This method is noted for its efficiency, mild conditions, and environmental friendliness.[4]
The reaction proceeds by treating the 2-nitrochalcone with an amine and a Hantzsch ester in a basic medium, leading to the formation of the 3-aminoindole.[4][6]
This method demonstrates good yields across a range of substituted 2-nitrochalcones and various amines.
| 2-Nitrochalcone Substituent | Amine | Yield (%) |
| H | Ammonia | 85 |
| 4-Me | Ammonia | 82 |
| 4-OMe | Ammonia | 88 |
| 4-F | Ammonia | 80 |
| 4-Cl | Ammonia | 78 |
| H | Methylamine | 75 |
| H | Ethylamine | 72 |
| H | n-Propylamine | 70 |
Representative yields based on the described methodology.[6]
General Procedure for the Synthesis of 3-Aminoindoles from 2-Nitrochalcones: [6]
-
To a solution of the 2-nitrochalcone (0.2 mmol) in ethanol (2 mL), add the amine (0.4 mmol), potassium carbonate (0.1 mmol), and Hantzsch ester (0.1 mmol).
-
Heat the reaction mixture at 90°C for 1 hour.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford the desired 3-aminoindole.
Indium-Mediated Reductive Acylation of 3-Nitroindoles
Due to the instability of many free 3-aminoindoles, a useful strategy is to generate them in situ and immediately "cap" or protect the amino group.[2][7] An indium-mediated reduction of 3-nitroindoles provides a mild and efficient one-pot procedure for the synthesis of stable N-acylated 3-aminoindoles.[7]
The 3-nitroindole is reduced by indium in the presence of an acylating agent (e.g., an acid chloride or anhydride). The unstable 3-aminoindole intermediate is formed and immediately acylated to give the stable amide or carbamate product.
This one-pot procedure affords the masked 3-aminoindoles in moderate to high yields.
| 3-Nitroindole Substituent | Acylating Agent | Yield (%) |
| H | Acetic Anhydride | 85 |
| 2-Me | Acetic Anhydride | 82 |
| 5-Br | Acetic Anhydride | 78 |
| H | Benzoyl Chloride | 75 |
| H | Boc Anhydride | 88 |
Yields are representative of the one-pot reductive acylation process.[7]
A general protocol would involve the simultaneous addition of the 3-nitroindole, indium, and the acylating agent to a suitable solvent, followed by stirring at room temperature until the reaction is complete. The product is then isolated and purified using standard techniques.[7]
Conclusion
The synthesis of 3-aminoindole derivatives is a dynamic area of research with numerous methodologies available to chemists. The choice of synthetic route depends on factors such as the desired substitution pattern, the stability of the final product, and the availability of starting materials. The copper-catalyzed three-component reaction offers a convergent and highly flexible approach to densely substituted 3-aminoindoles. The two-step synthesis from indoles provides a cost-effective route to unprotected derivatives. The use of 2-nitrochalcones represents an environmentally friendly, metal-free alternative. Finally, for accessing otherwise unstable 3-aminoindoles, in situ generation and capping via methods like indium-mediated reduction is a powerful strategy. This guide provides a solid foundation for researchers to navigate the synthesis of these important heterocyclic compounds.
References
- 1. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Convenient synthesis of masked aminoindoles by indium mediated one-pot reductive acylation of 3- and 2-nitroindoles | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
The Diverse Biological Activities of 3-Aminoindole Compounds: A Technical Guide
The 3-aminoindole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, demonstrating a wide spectrum of pharmacological properties. These compounds have garnered significant attention from the scientific community, particularly in the fields of drug discovery and development. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory activities of 3-aminoindole derivatives, presenting quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved.
Anticancer Activity
3-Aminoindole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes such as cell proliferation, microtubule dynamics, and signal transduction.
Quantitative Anticancer Data
The antiproliferative activity of various 3-aminoindole derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of these values against different cancer cell lines is presented below.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Amino-1H-7-azaindole derivative (8v) | HeLa | 3.7 | [1] |
| HepG2 | 8.0 | [1] | |
| MCF-7 | 19.9 | [1] | |
| Indole-based TMP analogue (5m) | Various | 0.11 - 1.4 | [2] |
| Indole-based TMP analogue (10k) | Various | 0.003 - 0.009 | [2] |
| Indole-based TMP analogue (9) | A549 | 2.4 | [2] |
| HepG2 | 3.8 | [2] | |
| MCF-7 | 5.1 | [2] | |
| Indole-based chalcone (33b) | A549 | 4.3 | [2] |
| 2-Phenylindole derivative (33) | NCI/ADR-RES | - | [3] |
| 2-Phenylindole derivative (44) | NCI/ADR-RES | - | [3] |
| 1,3,5-Trisubstituted indole amine (8c) | - | 4.69 | [4] |
| 1,3,5-Trisubstituted indole amine (8f) | - | 74.79 | [4] |
| 1,3,5-Trisubstituted indole amine (8g) | - | 75.06 | [4] |
| 1,3,5-Trisubstituted indole amine (8h) | - | 84.23 | [4] |
| Indole-aryl-amide (2) | MCF-7 | 0.81 | [5] |
| PC3 | 2.13 | [5] | |
| Indole-aryl-amide (3) | HeLa | 5.64 | [5] |
| Indole-aryl-amide (4) | HT29 | 0.96 | [5] |
| HeLa | 1.87 | [5] | |
| MCF-7 | 0.84 | [5] | |
| 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole (1c) | HepG2 | 0.9 | [6] |
| MCF-7 | 0.55 | [6] | |
| HeLa | 0.50 | [6] | |
| Indole-based chemical entity (4e) | MCF-7 | 0.57 | [7] |
| HCT116 | 1.95 | [7] | |
| A549 | 3.49 | [7] |
Inhibition of Tubulin Polymerization
A key mechanism by which several 3-aminoindole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle, and their disruption leads to cell cycle arrest and apoptosis. Arylthioindoles are a notable class of 3-aminoindole derivatives that have been shown to bind to the colchicine site on β-tubulin, thereby inhibiting microtubule assembly.[3]
| Compound Class | Activity | IC50 (µM) | Reference |
| Indole-based TMP analogue (5m) | Tubulin Polymerization Inhibition | 0.37 | [2] |
| 6- and 7-heterocyclyl-1H-indole (1k) | Tubulin Polymerization Inhibition | 0.58 | [2] |
| Indole-based TMP analogue (9) | Tubulin Polymerization Inhibition | 1.5 | [2] |
| Indole-based TMP analogue (10k) | Tubulin Polymerization Inhibition | 2.68 | [2] |
| Arylthioindole (ATI 3) | Tubulin Assembly Inhibition | 3.3 | [3] |
| Arylthioindole (ATI 4) | Tubulin Assembly Inhibition | 2.0 | [3] |
| Indole-based chalcone (33b) | Tubulin Polymerization Inhibition | 17.8 | [2] |
Below is a diagram illustrating the experimental workflow for a tubulin polymerization assay.
Workflow for Tubulin Polymerization Assay
Modulation of Signaling Pathways
3-Aminoindole compounds have also been shown to interfere with key signaling pathways that are often dysregulated in cancer, such as the MAPK/NF-κB and Src kinase pathways.
MAPK/NF-κB Pathway: The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are crucial for regulating cell proliferation, survival, and inflammation. Some 3-aminoindole derivatives can suppress the activation of NF-κB by inhibiting the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating pro-survival genes.
MAPK/NF-κB Signaling Inhibition
Src Kinase Pathway: Src is a non-receptor tyrosine kinase that plays a critical role in regulating cell adhesion, growth, and motility. Overactivation of Src is implicated in cancer progression and metastasis. Certain 3-aminoindole derivatives have been identified as inhibitors of Src kinase activity.[4]
Src Kinase Signaling Inhibition
Antimicrobial Activity
3-Aminoindole derivatives also exhibit significant activity against a range of microbial pathogens, including bacteria and fungi. Their ability to combat drug-resistant strains makes them particularly interesting for the development of new antimicrobial agents.
Quantitative Antimicrobial Data
The antimicrobial efficacy of 3-aminoindole compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Trisindoline derivative (3b, 3c, 3d, 3e, 3g, 3n, 3l, 3o) | MRSA | 0.7 - 2.7 | [8] |
| Trisindoline derivative | MDR S. aureus | 0.6 - 51.7 | [8] |
| 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine (5d) | S. aureus | 37.9 - 113.8 (µM) | [9] |
| MRSA | - | [9] | |
| P. aeruginosa | - | [9] | |
| E. coli | - | [9] | |
| α,ω-di(indole-3-carboxamido)polyamine (13b) | S. aureus | 2.2 (µM) | [10] |
| A. baumannii | ≤ 0.28 (µM) | [10] | |
| C. neoformans | ≤ 0.28 (µM) | [10] | |
| Indole-3-acetamido polyamine (19) | S. aureus | 12.7 (µM) | [10] |
| P. aeruginosa | 106 (µM) | [10] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. 3-Aminoindole derivatives have demonstrated potent anti-inflammatory effects by modulating the production of inflammatory mediators.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of these compounds is often evaluated by their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound Class | Assay | IC50 (µM) | Reference |
| Ursolic acid-indole derivative (UA-1) | NO Inhibition (RAW 264.7) | 2.2 | [11] |
| 3-Amino-alkylated indole (GLYC 4) | NO Production Inhibition | 5.41 | |
| 3-Amino-alkylated indole (GLYC 5) | NO Production Inhibition | 4.22 | |
| 3-Amino-alkylated indole (GLYC 9) | NO Production Inhibition | 6.3 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of 3-aminoindole compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of 3-aminoindole compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 3-aminoindole compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antimicrobial Susceptibility Testing (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of 3-aminoindole compounds against various microorganisms.
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the 3-aminoindole compounds in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To measure the inhibitory effect of 3-aminoindole compounds on nitric oxide production in macrophages.
Principle: The Griess assay is a colorimetric method for the detection of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
Procedure:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the 3-aminoindole compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the intensity of the color developed.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Conclusion
3-Aminoindole compounds represent a versatile and promising class of molecules with significant potential in the development of new therapeutic agents. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, are attributed to their ability to interact with and modulate multiple cellular targets and signaling pathways. The quantitative data and mechanistic insights presented in this guide underscore the importance of continued research into this fascinating family of compounds to unlock their full therapeutic potential. Further exploration of structure-activity relationships and optimization of lead compounds will be crucial in translating the promising in vitro and in vivo findings into clinically effective drugs.
References
- 1. Facile one-pot synthesis, antiproliferative evaluation and structure-activity relationships of 3-amino-1H-indoles and 3-amino-1H-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pp60c-Src tyrosine kinase inhibitory activities of novel indole-3-imine and amine derivatives substituted at N1 and C5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives [mdpi.com]
- 6. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antibacterial evaluation of trisindolines against methicillin-resistant Staphylococcus aureus targeting cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators [mdpi.com]
- 11. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Aminoindole Hydrochloride: A Core Intermediate in Synthetic Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoindole hydrochloride is a pivotal heterocyclic building block in organic synthesis, serving as a versatile precursor for a wide array of complex molecules with significant biological activities. Its unique structural features, characterized by the fusion of a benzene and a pyrrole ring with a reactive amino group at the C3-position, make it an attractive starting material for the synthesis of various therapeutic agents and functional materials. However, the inherent instability of the free base, which is prone to oxidative dimerization, necessitates its handling and storage as the more stable hydrochloride salt. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of 3-aminoindole HCl, with a focus on its role as a key intermediate in drug development.
Synthesis of 3-Aminoindole and its Derivatives
The synthesis of 3-aminoindoles can be broadly categorized into two main approaches: the construction of the aminoindole skeleton from non-indolic precursors and the post-functionalization of a pre-existing indole ring.[1] Several methods have been developed under each approach, offering chemists a range of options depending on the desired substitution pattern and reaction scalability.
Key Synthetic Methodologies
A variety of synthetic strategies have been successfully employed to access the 3-aminoindole core. These include classical methods like nitration followed by reduction, as well as more modern transition-metal-catalyzed and metal-free approaches.[1]
dot
Figure 1: Overview of major synthetic routes to 3-aminoindoles.
Quantitative Comparison of Synthetic Methods
The choice of synthetic method often depends on factors such as substrate scope, yield, and reaction conditions. The following table summarizes the yields of various 3-aminoindole derivatives obtained through different synthetic routes.
| Synthetic Method | Starting Materials | Product | Yield (%) | Reference |
| Two-Step from Spiro[indole-3,5'-isoxazoles] | 2-(3-Oxoindolin-2-yl)-2-phenylacetonitrile & Hydrazine | 2-Phenyl-1H-indol-3-amine | 90 | [2] |
| Two-Step from Spiro[indole-3,5'-isoxazoles] | 5-Fluoro-2-(3-oxoindolin-2-yl)-2-phenylacetonitrile & Hydrazine | 5-Fluoro-2-phenyl-1H-indol-3-amine | 77 | [2] |
| Two-Step from Spiro[indole-3,5'-isoxazoles] | 5-Chloro-2-(3-oxoindolin-2-yl)-2-phenylacetonitrile & Hydrazine | 5-Chloro-2-phenyl-1H-indol-3-amine | 85 | [2] |
| Copper-Catalyzed Three-Component Coupling | N-Tosyl-2-aminobenzaldehyde, Piperidine, Phenylacetylene | 1-Tosyl-3-(piperidin-1-yl)-2-phenyl-1H-indole | 98 | [3] |
| Copper-Catalyzed Three-Component Coupling | N-Tosyl-2-aminobenzaldehyde, Morpholine, Phenylacetylene | 4-(1-Tosyl-2-phenyl-1H-indol-3-yl)morpholine | 94 | [3] |
| Copper-Catalyzed Three-Component Coupling | N-Tosyl-2-aminobenzaldehyde, Pyrrolidine, Phenylacetylene | 1-Tosyl-3-(pyrrolidin-1-yl)-2-phenyl-1H-indole | 78 | [3] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of 3-aminoindole and its derivatives. Below are representative protocols for two common synthetic methods.
Protocol 1: Two-Step Synthesis of 2-Aryl-1H-indol-3-amines from 2-(3-Oxoindolin-2-yl)-2-arylacetonitriles[2]
Step 1: Synthesis of 2-(3-Oxoindolin-2-yl)-2-arylacetonitriles This intermediate is prepared from the corresponding indole and nitrostyrene in the presence of a phosphorous acid catalyst, leading to the formation of a 4'-phenyl-4'H-spiro[indole-3,5'-isoxazole], which is then rearranged to the desired acetonitrile derivative.
Step 2: Synthesis of 2-Aryl-1H-indol-3-amine A mixture of the 2-(3-oxoindolin-2-yl)-2-arylacetonitrile (1.0 mmol) and hydrazine hydrate (5.0 mmol) in a microwave vial is subjected to microwave irradiation at 200 °C for 15-30 minutes. After completion of the reaction, the mixture is cooled, and the product is purified by column chromatography on silica gel (EtOAc/hexane as eluent) to afford the corresponding 2-aryl-1H-indol-3-amine.
Protocol 2: Copper-Catalyzed Three-Component Synthesis of 3-Aminoindoles[3]
In a dry and argon-flushed vial, CuCl (0.015 mmol, 5 mol%), Cu(OTf)₂ (0.015 mmol, 5 mol%), and DMAP (0.3 mmol, 1 equiv.) are suspended in dry acetonitrile (0.3 mL). The N-protected 2-aminobenzaldehyde (0.3 mmol, 1 equiv.), secondary amine (0.3 mmol, 1 equiv.), and terminal alkyne (0.45 mmol, 1.5 equiv.) are added, and the reaction mixture is stirred at 80 °C for 12-16 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through Celite and washed with dichloromethane. The crude product is concentrated under reduced pressure and purified by column chromatography on silica gel to yield the 3-aminoindoline. The indoline can be subsequently isomerized to the corresponding 3-aminoindole by treatment with a base such as cesium carbonate in a THF/MeOH mixture at 65 °C.
This compound in Drug Development
The 3-aminoindole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities. Its ability to participate in various chemical transformations makes this compound a valuable intermediate for the synthesis of complex drug molecules.
Role as a Synthetic Intermediate
One notable example of a drug synthesized using a 3-aminoindole derivative is the potent Aurora kinase and cyclin-dependent kinase (CDK) inhibitor, JNJ-7706621 .[4] This compound has demonstrated significant antiproliferative activity in various cancer cell lines.[4] The synthesis of JNJ-7706621 involves the construction of a complex heterocyclic system where the 3-aminoindole core serves as a crucial building block.
dot
Figure 2: Generalized synthetic workflow illustrating the use of a 3-aminoindole derivative as a key intermediate in the synthesis of a complex drug molecule like JNJ-7706621.
Biological Activity of 3-Aminoindole Derivatives
Many derivatives of 3-aminoindole exhibit potent biological activities, particularly as anticancer agents. A significant mechanism of action for several of these compounds is the inhibition of tubulin polymerization.[1]
Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis or mitotic catastrophe. 3-Aminoindole derivatives have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting its polymerization.
dot
Figure 3: Signaling pathway illustrating the mechanism of action of 3-aminoindole derivatives as tubulin polymerization inhibitors.
Spectroscopic Data of 3-Aminoindole
| Compound | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) | MS (ESI) [M+H]+ | Reference |
| 1-Methyl-1H-indole-3-carbaldehyde | 10.01 (s, 1H), 8.35 (d, J = 6.6 Hz, 1H), 7.69 (s, 1H), 7.50 – 7.33 (m, 3H), 3.90 (s, 3H) | 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69 | 160 | [5] |
| 1H-Indole-3-carbaldehyde | 10.08 (s, 1H), 8.79 (s, 1H), 8.40 – 8.27 (m, 1H), 7.86 (d, J = 2.8 Hz, 1H), 7.49 – 7.42 (m, 1H), 7.39 – 7.29 (m, 2H) | 185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70 | 146 | [5] |
| 1-Allyl-1H-indole-3-carbaldehyde | 10.02 (s, 1H), 8.32 (d, J = 6.3 Hz, 1H), 7.74 (s, 1H), 7.39 – 7.32 (m, 3H), 6.07 – 5.99 (m, 1H), 5.36 – 5.31 (m, 1H), 5.23 – 5.17 (m, 1H), 4.80 (d, J = 5.6 Hz, 2H) | 184.58, 138.28, 137.32, 131.75, 125.46, 124.06, 123.01, 122.16, 119.07, 118.42, 110.28, 49.54 | 186 | [5] |
Conclusion
3-Aminoindole hydrochloride is a fundamentally important synthetic intermediate with broad applications in medicinal chemistry and materials science. Its versatile reactivity allows for the construction of a diverse range of heterocyclic compounds, including potent anticancer agents. The development of efficient and scalable synthetic routes to 3-aminoindole and its derivatives continues to be an active area of research, driven by the demand for novel therapeutics. This technical guide provides a solid foundation for researchers and drug development professionals working with this valuable chemical entity, offering insights into its synthesis, reactivity, and biological significance. Further exploration of the synthetic utility of this compound is expected to lead to the discovery of new and improved drug candidates in the future.
References
- 1. This compound | 57778-93-5 | Benchchem [benchchem.com]
- 2. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Spectroscopic Data of 3-Aminoindole Hydrochloride: A Technical Guide
Introduction
3-Aminoindole and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities. The hydrochloride salt of 3-aminoindole is a common form for handling and formulation. A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and structural elucidation in research and drug development. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for 3-aminoindole hydrochloride and outlines the general experimental protocols for their acquisition.
Data Presentation
The following tables summarize the anticipated spectroscopic data for 3-aminoindole hydrochloride.
Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Aminoindole Hydrochloride
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.0 - 12.0 | br s | 3 | NH₃⁺ |
| ~8.0 - 8.5 | br s | 1 | Indole N1-H |
| ~7.6 - 7.8 | d | 1 | C4-H |
| ~7.2 - 7.4 | d | 1 | C7-H |
| ~7.0 - 7.2 | t | 1 | C6-H |
| ~6.9 - 7.1 | t | 1 | C5-H |
| ~6.8 | s | 1 | C2-H |
Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). The broad signals for the amine and indole protons are due to proton exchange and quadrupolar effects.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Aminoindole Hydrochloride
| Chemical Shift (δ, ppm) | Assignment |
| ~136 | C7a |
| ~128 | C3a |
| ~125 | C2 |
| ~122 | C6 |
| ~120 | C4 |
| ~118 | C5 |
| ~112 | C7 |
| ~105 | C3 |
Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 3: Predicted IR Spectroscopic Data for 3-Aminoindole Hydrochloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3400 | Strong, Broad | N-H stretching (indole NH) |
| 2800 - 3100 | Strong, Broad | N-H stretching (NH₃⁺) |
| ~1620 | Medium | C=C stretching (aromatic) |
| ~1580 | Medium | N-H bending (NH₃⁺) |
| ~1450 | Medium | C-H bending |
| ~740 | Strong | C-H out-of-plane bending (ortho-disubstituted benzene) |
Sample preparation: KBr pellet or Nujol mull.
Table 4: Predicted Mass Spectrometry Data for 3-Aminoindole Hydrochloride
| m/z | Ion |
| 133.076 | [M+H]⁺ (for free base C₈H₈N₂) |
| 132.068 | [M]⁺ (molecular ion of free base) |
Ionization method: Electrospray Ionization (ESI) or Electron Impact (EI).
Experimental Protocols
The following are general experimental methodologies for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, commonly DMSO-d₆, to a concentration of 5-10 mg/mL. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
Infrared (IR) Spectroscopy
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample of 3-aminoindole HCl is finely ground and mixed with dry potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet. Alternatively, the sample can be prepared as a mull in Nujol (mineral oil) and placed between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, with common ionization techniques being Electrospray Ionization (ESI) for polar molecules or Electron Impact (EI). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.
Mandatory Visualization
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
The Discovery and Synthesis of 3-Aminoindole: A Technical Guide
Introduction
3-Aminoindole is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and drug development. Its core structure, consisting of a bicyclic system with a fused benzene and pyrrole ring and an amino group at the C3 position, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3-aminoindole, with a focus on key experimental methodologies, quantitative data, and its role in biological signaling pathways. The inherent instability of unprotected 3-aminoindole has historically presented synthetic challenges; however, the development of novel synthetic routes has expanded its accessibility for research and drug discovery.[1][2] Initially explored as a synthetic intermediate, the intrinsic biological activities of the 3-aminoindole core have become a major focus of contemporary research.[1]
Historical Context and Key Synthetic Developments
While the precise first synthesis of 3-aminoindole is not extensively documented, its history is intrinsically linked to the broader development of indole chemistry. The journey began with the isolation and characterization of indole itself by Adolf von Baeyer in 1866, derived from the degradation of the dye indigo. A pivotal moment in the synthesis of substituted indoles was the development of the Fischer indole synthesis in 1883 by Emil Fischer.
The earliest and most classical approach to synthesizing 3-aminoindoles involves a two-step sequence of nitration followed by reduction.[1] This method leverages the high reactivity of the indole ring at the C3 position towards electrophilic substitution.
In recent years, more sophisticated and efficient synthetic strategies have emerged. These include various multicomponent reactions that allow for the construction of the 3-aminoindole scaffold in a single step from readily available starting materials. Notable among these are copper-catalyzed three-component coupling reactions and Mannich-type reactions.[1][3] Additionally, methods utilizing indolinone intermediates have provided innovative pathways to this important molecule.[1] These modern approaches often offer advantages in terms of yield, atom economy, and the ability to introduce molecular diversity.
Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for 3-aminoindole hydrochloride and some of its derivatives.
Table 1: Physicochemical Properties of 3-Aminoindole Hydrochloride
| Property | Value | Reference |
| CAS Number | 57778-93-5 | [1][4] |
| Molecular Formula | C₈H₉ClN₂ | [4] |
| Molecular Weight | 168.63 g/mol | [4] |
| Melting Point | 242 - 247 °C | [5] |
| Physical Description | Solid | [5] |
Table 2: Spectroscopic Data for Selected 2-Aryl-3-aminoindoles [2]
| Compound | 1H NMR (400 MHz, DMSO-d₆) δ (ppm) | 13C NMR (101 MHz, DMSO-d₆) δ (ppm) | FT-IR νmax (cm⁻¹) | HRMS (ESI-TOF) m/z |
| 2-Phenyl-1H-indol-3-amine | 10.51 (s, 1H), 7.79 (d, J = 7.7 Hz, 2H), 7.64 (d, J = 7.9 Hz, 1H), 7.43 (t, J = 7.6 Hz, 2H), 7.27 (t, J = 7.2 Hz, 1H), 7.21 (d, J = 8.0 Hz, 1H), 7.02 (t, J = 7.4 Hz, 1H), 6.89 (t, J = 7.4 Hz, 1H), 4.38 (s, 2H) | 134.8, 133.5, 133.0, 128.7 (2C), 125.9, 125.4 (2C), 123.4, 121.8, 121.6, 119.3, 118.0, 111.1 | 3381, 3313, 3055, 1614, 1539, 1487, 1452, 1338 | [M+H]⁺: 209.1073 |
| 5-Chloro-2-phenyl-1H-indol-3-amine | 10.72 (s, 1H), 7.79 (d, J = 8.3 Hz, 3H), 7.45 (t, J = 7.6 Hz, 2H), 7.29–7.18 (m, 2H), 7.03 (dd, J = 8.6, 2.1 Hz, 1H), 4.58 (s, 2H) | 133.2, 133.1, 128.7 (2C), 125.5, 125.2 (2C), 123.8, 122.6, 121.9, 121.6, 120.5, 117.7, 112.3 | 3742, 3627, 3324, 3066, 2358, 1686, 1558, 1507, 1455, 1352 | [M+H]⁺: 243.0679 |
| 2-(4-Methoxyphenyl)-1H-indol-3-amine | 10.44 (br. s, 1H), 7.74 (d, J = 8.8 Hz, 2H), 7.62 (d, J = 7.8 Hz, 1H), 7.22 (d, J = 8.1 Hz, 1H), 7.06–6.99 (m, 3H), 6.89 (t, J = 7.4 Hz, 1H), 4.30 (br. s, 2H) | 158.4, 134.7, 132.8, 126.7 (2C), 126.1, 123.1, 121.6, 121.4, 119.2, 117.9, 114.1 (2C), 111.0, 55.2 | 3379, 3315, 3055, 2999, 1612, 1512, 1454, 1244 | [M+H]⁺: 239.1179 |
Experimental Protocols
Classical Synthesis: Nitration and Reduction of Indole
This two-step method remains a fundamental approach for the synthesis of 3-aminoindole.
Step 1: Nitration of Indole to 3-Nitroindole
-
Materials: Indole, nitric acid, acetic anhydride, acetic acid.
-
Procedure: A solution of indole in a mixture of acetic anhydride and acetic acid is cooled in an ice bath. A solution of nitric acid in acetic acid is added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a specified time, and then poured into ice water. The precipitated 3-nitroindole is collected by filtration, washed with water, and can be purified by recrystallization.
Step 2: Reduction of 3-Nitroindole to 3-Aminoindole
-
Materials: 3-Nitroindole, a reducing agent (e.g., tin(II) chloride, sodium dithionite, or catalytic hydrogenation with Pd/C), hydrochloric acid, sodium hydroxide.
-
Procedure using Tin(II) Chloride: 3-Nitroindole is suspended in ethanol, and a solution of tin(II) chloride in concentrated hydrochloric acid is added. The mixture is heated under reflux until the reaction is complete (monitored by TLC). After cooling, the mixture is made alkaline with a concentrated sodium hydroxide solution. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and the solvent is evaporated to yield 3-aminoindole, which is often isolated as its hydrochloride salt for improved stability.
Modern Synthesis: Copper-Catalyzed Three-Component Coupling
This protocol exemplifies a modern, efficient approach to substituted 3-aminoindoles.[3]
-
Materials: N-protected 2-aminobenzaldehyde, a secondary amine, a terminal alkyne, a copper catalyst (e.g., CuI), and a suitable solvent (e.g., acetonitrile).
-
Procedure: To a reaction vessel containing the copper catalyst, the N-protected 2-aminobenzaldehyde, the secondary amine, and the terminal alkyne are added in a suitable solvent. The reaction mixture is heated under an inert atmosphere for a specified period. The reaction progresses through a propargylamine intermediate, which then undergoes intramolecular cyclization. The resulting 3-aminoindoline can be isolated or treated in-situ with a base (e.g., cesium carbonate) to facilitate isomerization to the corresponding 3-aminoindole. The final product is purified using column chromatography.
Biological Significance and Signaling Pathways
3-Aminoindole derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[6] They have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[6][7] A significant number of 3-amino-substituted indoles are recognized as specific kinase inhibitors.[6]
One of the key signaling pathways modulated by certain 3-aminomethylindole derivatives is the MAPK/NF-κB pathway , which plays a crucial role in inflammation.[7] In neuroinflammatory conditions, lipopolysaccharide (LPS) can activate this pathway, leading to the production of pro-inflammatory mediators. Some 3-aminomethylindole derivatives have been shown to suppress the activation of this pathway, thereby reducing inflammation.[7]
Caption: Inhibition of the MAPK/NF-κB pathway by 3-aminoindole derivatives.
Experimental Workflow: Synthesis and Characterization
The general workflow for the synthesis and characterization of a 3-aminoindole derivative is outlined below.
Caption: A generalized workflow for the synthesis of 3-aminoindole derivatives.
Conclusion
3-Aminoindole and its derivatives represent a cornerstone in modern medicinal chemistry. From its historical roots in classical indole chemistry to the development of sophisticated multicomponent synthetic routes, the journey of 3-aminoindole highlights the continuous evolution of organic synthesis. The diverse biological activities exhibited by this scaffold, particularly its role as a modulator of key signaling pathways, underscore its potential in the development of novel therapeutics for a range of diseases. The synthetic methodologies and data presented in this guide provide a valuable resource for researchers and professionals engaged in drug discovery and development.
References
- 1. 3-aminoindole HCl | 57778-93-5 | Benchchem [benchchem.com]
- 2. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 3-Amino-1-methyl-5H-pyrido(4,3-b)indole | C12H11N3 | CID 5284476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of Novel 3-Aminomethylindole Derivatives as Potential Multifunctional Anti-Inflammatory and Neurotrophic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 3-Aminoindole Hydrochloride
Abstract: This document provides a comprehensive technical guide on the safety and handling precautions for 3-aminoindole hydrochloride (CAS No. 57778-93-5). It is intended for researchers, scientists, and drug development professionals who may handle this compound. This guide consolidates critical safety information, including hazard classifications, personal protective equipment (PPE) recommendations, first aid procedures, and spill management protocols, to ensure a safe laboratory environment.
Introduction
3-Aminoindole hydrochloride is a chemical compound utilized in various research and development applications, particularly as a building block in the synthesis of more complex molecules for drug discovery.[1] Like many reactive chemical intermediates, 3-aminoindole and its salts are known to be sensitive to light and air and may undergo oxidative decomposition.[2] Therefore, a thorough understanding and strict adherence to safety and handling protocols are paramount to mitigate risks and ensure the well-being of laboratory personnel. This guide outlines the essential safety data, handling procedures, and emergency responses associated with 3-aminoindole HCl.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards include acute toxicity, skin and eye irritation, and respiratory tract irritation.[3]
Table 1: GHS Classification for 3-Aminoindole Hydrochloride
| GHS Classification | Category | Hazard Statement Code | Hazard Statement Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[3] |
| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin.[3] |
| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled.[3] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 2 | H319 | Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[3] |
Signal Word: Warning
GHS Pictograms:
-
Exclamation Mark (!): Indicates skin and eye irritation, acute toxicity (harmful), and respiratory tract irritation.
-
Health Hazard (silhouette): May be used depending on the specific target organ toxicity data.
Precautionary Statements (Consolidated):
| Code | Statement |
| Prevention | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling.[4] |
| P270 | Do not eat, drink or smoke when using this product.[4] |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |
| P330 | Rinse mouth.[4] |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. |
| Storage | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up.[4] |
| Disposal | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |
Engineering Controls and Personal Protective Equipment (PPE)
Proper engineering controls and PPE are critical to minimize exposure.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to control inhalation exposure.[5][6] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
-
Personal Protective Equipment: The use of appropriate PPE is mandatory when handling this compound.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[5] | Protects against splashes and airborne particles, preventing serious eye irritation.[3] |
| Skin Protection | Nitrile gloves (consult manufacturer for compatibility) and a full-length lab coat.[5] | Prevents skin contact, which can cause irritation and harmful systemic effects.[3][5] |
| Respiratory Protection | NIOSH/MSHA-approved respirator if dust is generated or if working outside a fume hood. | Prevents inhalation of harmful dust, which can cause respiratory tract irritation.[3][6] |
Safe Handling and Storage
-
Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[3] Do not eat, drink, or smoke in areas where the chemical is handled.[4] Wash hands thoroughly after handling.[4][5] Avoid the formation of dust and aerosols.[6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][6] The substance should be stored locked up or in an area accessible only to qualified or authorized personnel.[4]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure. The following diagram and table outline the necessary steps.
Caption: Logical workflow for first aid measures following exposure.
Table 3: Detailed First Aid Protocols
| Exposure Route | First Aid Protocol |
| Inhalation | 1. Remove the victim from the contaminated area to fresh air immediately.[3][6] 2. If breathing is difficult, administer oxygen.[5] 3. If the victim is not breathing, perform artificial respiration. Caution: Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[5][6] 4. Seek immediate medical attention.[5][6] |
| Skin Contact | 1. Immediately flush skin and hair with running water (and soap if available) for at least 15 minutes.[3][5] 2. Remove all contaminated clothing and shoes while rinsing.[5] 3. Seek medical attention if irritation develops or persists.[3][5] |
| Eye Contact | 1. Immediately wash out with fresh running water for at least 15 minutes.[3][6] 2. Ensure complete irrigation of the eye by keeping eyelids apart and away from the eye.[3] 3. Removal of contact lenses should only be undertaken by skilled personnel.[3] 4. Seek immediate medical attention without delay.[3][6] |
| Ingestion | 1. Rinse mouth thoroughly with water.[4][6] 2. Immediately give a glass of water to drink.[3] 3. DO NOT induce vomiting.[6] 4. Never give anything by mouth to an unconscious person.[5][7] 5. Call a Poison Information Center or doctor immediately.[4][6] |
Accidental Release and Spill Cleanup
In the event of a spill, a systematic and safe cleanup procedure must be followed.
Caption: Step-by-step workflow for handling a chemical spill.
Spill Protocol Details:
-
Assess and Evacuate: Assess the extent of the spill. Evacuate all non-essential personnel from the immediate area and prevent re-entry.[4][5]
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE as described in Section 3.0.[3]
-
Containment: For small spills, carefully sweep up the solid material, avoiding the generation of dust.[4][6] Place the material into a suitable, labeled, and closed container for disposal.
-
Decontamination: Clean the spill area thoroughly once the material has been removed.
-
Disposal: Dispose of the waste material and any contaminated cleaning supplies through an approved waste disposal plant, following all local and national regulations.[4]
Experimental Protocols and Toxicological Data
The hazard classifications presented in this guide are derived from standardized toxicological studies. While specific experimental protocols for this compound are not publicly available in the cited literature, the methodologies generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
-
Acute Toxicity Studies (Oral, Dermal, Inhalation): These experiments typically involve administering the substance to animal models (e.g., rats or mice) via the specified route of exposure to determine the dose that causes adverse effects or mortality (LD50 or LC50 values). The results lead to classifications like "Category 4 - Harmful if swallowed."
-
Skin and Eye Irritation Studies: These protocols, often performed on animal models, involve applying the substance to the skin or into the eye to observe for signs of irritation, such as redness, swelling, and corrosion over a set period.
-
Specific Target Organ Toxicity (STOT): This is determined from evidence in humans or experimental animals showing that a single exposure to the substance can cause transient, narcotic effects or irritation to specific organs, such as the respiratory tract.
It is important to note that while a related compound, Indole-3-carbinol, has undergone toxicity studies, direct extrapolation of its detailed toxicological profile to this compound is not appropriate without specific data.[8]
Conclusion
3-Aminoindole hydrochloride is a valuable research chemical that presents moderate but manageable hazards. Safe handling is contingent upon a combination of robust engineering controls, consistent use of appropriate personal protective equipment, and a clear understanding of emergency procedures. By adhering to the guidelines outlined in this document, researchers and scientists can effectively mitigate the risks of acute toxicity, irritation, and other potential health effects, ensuring a safe and productive research environment.
References
- 1. This compound | 57778-93-5 [chemicalbook.com]
- 2. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Intrinsic acute toxicity and hepatic enzyme inducing properties of the chemoprotectants indole-3-carbinol and 5,10-dihydroindeno[1,2-b]indole in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The 3-Aminoindole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Executive Summary: The indole nucleus is a cornerstone in drug discovery, found in numerous natural products and synthetic compounds with significant therapeutic value.[1] Among its derivatives, the 3-aminoindole scaffold has emerged as a particularly "privileged" structure, conferring a wide range of biological activities. This technical guide explores the potential applications of 3-aminoindole derivatives in medicinal chemistry, with a focus on oncology, infectious diseases, and neurodegenerative disorders. We present quantitative biological data, detailed experimental methodologies, and visual representations of key signaling pathways to provide a comprehensive resource for researchers and drug development professionals.
Introduction: The Versatility of the 3-Aminoindole Core
The indole ring system is a bicyclic aromatic heterocycle that is a fundamental component of many biologically active compounds.[2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can bind to a diverse array of biological targets. The introduction of an amino group at the C3-position, creating the 3-aminoindole core, further enhances its versatility as a pharmacophore. This modification allows for the introduction of diverse substituents, enabling fine-tuning of a compound's physicochemical properties and biological activity.
Historically, the synthesis of unprotected 3-aminoindoles has been challenging due to their instability, as they are prone to oxidative dimerization.[3] However, recent advances in synthetic organic chemistry have led to the development of robust and efficient methods for their preparation, including multicomponent annulation reactions and post-functionalization procedures.[3][4] These synthetic advancements have unlocked the full potential of the 3-aminoindole scaffold, leading to the discovery of potent modulators of various biological pathways. Derivatives have shown promise as kinase inhibitors, antimicrobial agents, and neuroprotective compounds, highlighting their broad therapeutic potential.[5]
Applications in Oncology
3-Aminoindole derivatives have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death.[2][6] Their pleiotropic effects, targeting several key signaling pathways simultaneously, make them attractive candidates for both monotherapy and combination therapy.[5][7]
Mechanisms of Action
2.1.1 Induction of Apoptosis
A primary mechanism by which indole-based compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death.[2] This is often achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins. For instance, 3-aminoindole derivatives can up-regulate the expression of pro-apoptotic proteins like Bax while down-regulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately executing the apoptotic program.[2][6] Furthermore, these compounds can suppress pro-survival signaling pathways like NF-κB and Akt, further promoting cell death.[5][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Properties of Indole Compounds: Mechanism of Apoptosis...: Ingenta Connect [ingentaconnect.com]
- 3. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer’s Disease Multitarget Drug Discovery? Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indole-3-carbinol induces apoptosis of chronic myelogenous leukemia cells through suppression of STAT5 and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Aminoindoles from 2-Nitrochalcones: Application Notes and Protocols for Researchers
For Immediate Release
Xiamen, China – October 31, 2025 – A robust and efficient method for the synthesis of 3-aminoindoles from readily available 2-nitrochalcones has been developed, offering significant advantages for researchers, scientists, and drug development professionals. This protocol, utilizing a transition-metal-free reductive cyclization, provides a streamlined approach to obtaining a diverse range of 3-aminoindole derivatives, which are key structural motifs in numerous biologically active molecules and pharmaceutical agents.
The 3-aminoindole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] These compounds have shown promise as intermediates in the synthesis of inhibitors for targets such as COX-2 and tubulin polymerization.[1][2] This application note provides detailed protocols for the synthesis of 3-aminoindoles from 2-nitrochalcones, quantitative data for a variety of substrates, and visualizations of the experimental workflow and proposed reaction mechanism.
Core Synthesis Strategy
The synthesis proceeds via a reductive cyclization of 2-nitrochalcones in the presence of an amine source and a reducing agent. A notable and highly efficient method employs ammonia or primary amines as the nitrogen source and Hantzsch ester as a mild and effective reducing agent, with potassium carbonate as a base in ethanol.[1] This transition-metal-free approach is advantageous due to its operational simplicity, cost-effectiveness, and environmental friendliness.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis of 3-aminoindoles from 2-nitrochalcones.
Protocol 1: General Procedure for the Synthesis of 3-Aminoindoles using Ammonia
Materials:
-
2-Nitrochalcone (1.0 equiv, 0.2 mmol)
-
Ammonia solution (NH3·H2O, 25-28%, 0.2 mL)
-
Potassium Carbonate (K2CO3, 0.5 equiv, 0.1 mmol)
-
Hantzsch Ester (0.5 equiv, 0.1 mmol)
-
Ethanol (EtOH, 0.8 mL)
-
Sealed reaction tube
Procedure:
-
To a sealed reaction tube, add the 2-nitrochalcone (0.2 mmol), potassium carbonate (0.1 mmol), and Hantzsch ester (0.1 mmol).
-
Add ethanol (0.8 mL) and the ammonia solution (0.2 mL) to the tube.
-
Seal the tube and heat the reaction mixture to 90 °C.
-
Maintain the temperature and stir the reaction for 1 hour.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 3-aminoindole.
Protocol 2: General Procedure for the Synthesis of N-Substituted 3-Aminoindoles using Primary Amines
Materials:
-
2-Nitrochalcone (1.0 equiv, 0.2 mmol)
-
Primary Amine (2.0 equiv, 0.4 mmol)
-
Potassium Carbonate (K2CO3, 0.5 equiv, 0.1 mmol)
-
Hantzsch Ester (0.5 equiv, 0.1 mmol)
-
Ethanol (EtOH, 2.0 mL)
-
Sealed reaction tube
Procedure:
-
To a sealed reaction tube, add the 2-nitrochalcone (0.2 mmol), potassium carbonate (0.1 mmol), and Hantzsch ester (0.1 mmol).
-
Add ethanol (2.0 mL) and the primary amine (0.4 mmol) to the tube.
-
Seal the tube and heat the reaction mixture to 90 °C.
-
Maintain the temperature and stir the reaction for 1 hour.
-
Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel with a suitable eluent (e.g., petroleum ether/ethyl acetate) to yield the pure N-substituted 3-aminoindole.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various 3-aminoindoles from a range of substituted 2-nitrochalcones and amines, demonstrating the broad applicability of this methodology.
Table 1: Synthesis of 3-Aminoindoles from Various 2-Nitrochalcones using Ammonia [1]
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | H | H | 2-phenyl-1H-indol-3-amine | 92 |
| 2 | 4-Me | H | 2-(p-tolyl)-1H-indol-3-amine | 89 |
| 3 | 4-OMe | H | 2-(4-methoxyphenyl)-1H-indol-3-amine | 85 |
| 4 | 4-F | H | 2-(4-fluorophenyl)-1H-indol-3-amine | 91 |
| 5 | 4-Cl | H | 2-(4-chlorophenyl)-1H-indol-3-amine | 93 |
| 6 | 4-Br | H | 2-(4-bromophenyl)-1H-indol-3-amine | 90 |
| 7 | 3-Me | H | 2-(m-tolyl)-1H-indol-3-amine | 88 |
| 8 | 2-Me | H | 2-(o-tolyl)-1H-indol-3-amine | 82 |
| 9 | H | 5-Me | 5-methyl-2-phenyl-1H-indol-3-amine | 87 |
| 10 | H | 5-Cl | 5-chloro-2-phenyl-1H-indol-3-amine | 86 |
Reaction conditions: 2-nitrochalcone (0.2 mmol), NH3·H2O (0.2 mL), K2CO3 (0.1 mmol), Hantzsch ester (0.1 mmol), EtOH (0.8 mL), 90 °C, 1 h.
Table 2: Synthesis of N-Substituted 3-Aminoindoles from 2-Nitrochalcone and Various Amines [1]
| Entry | Amine | Product | Yield (%) |
| 1 | n-Butylamine | N-butyl-2-phenyl-1H-indol-3-amine | 85 |
| 2 | Benzylamine | N-benzyl-2-phenyl-1H-indol-3-amine | 88 |
| 3 | Aniline | N,2-diphenyl-1H-indol-3-amine | 75 |
| 4 | Cyclohexylamine | N-cyclohexyl-2-phenyl-1H-indol-3-amine | 82 |
Reaction conditions: 2-nitrochalcone (0.2 mmol), amine (0.4 mmol), K2CO3 (0.1 mmol), Hantzsch ester (0.1 mmol), EtOH (2 mL), 90 °C, 1 h.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Caption: Experimental workflow for the synthesis of 3-aminoindoles.
Caption: Proposed mechanism for the synthesis of 3-aminoindoles.
Applications in Drug Development
The 3-aminoindole core is a versatile scaffold for the development of new therapeutic agents. Its derivatives have been investigated for a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3] The efficient synthesis described herein provides a valuable tool for medicinal chemists to generate libraries of 3-aminoindole-based compounds for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs. The ability to readily introduce diversity at the 2-position (from the chalcone) and the 3-amino group (from the amine source) allows for fine-tuning of the pharmacological properties of these molecules.
Conclusion
The synthesis of 3-aminoindoles from 2-nitrochalcones via a transition-metal-free reductive cyclization is a highly efficient and practical method for accessing this important class of compounds. The detailed protocols and extensive substrate scope data provided in this application note will be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. This methodology facilitates the rapid and cost-effective production of a wide variety of 3-aminoindole derivatives for further investigation and application.
References
Copper-Catalyzed Synthesis of 3-Aminoindoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3-aminoindoles, a crucial scaffold in medicinal chemistry, utilizing a highly efficient copper-catalyzed three-component coupling reaction. This methodology offers a streamlined approach to constructing these valuable molecules from readily available starting materials.
Introduction
3-Aminoindoles and their derivatives are prevalent structural motifs in a wide array of pharmaceuticals and biologically active compounds. Traditional synthetic routes to these compounds can be lengthy and often require harsh reaction conditions. The advent of copper-catalyzed cross-coupling reactions has provided a powerful and versatile tool for the efficient construction of C-N bonds, enabling novel strategies for the synthesis of complex nitrogen-containing heterocycles.
This application note focuses on a copper-catalyzed three-component coupling of N-protected 2-aminobenzaldehydes, secondary amines, and terminal acetylenes. This reaction proceeds through a cascade process to initially form 3-aminoindolines, which can be subsequently isomerized to the desired 3-aminoindoles under basic conditions. A one-pot procedure for the direct synthesis of 3-aminoindoles has also been developed, further enhancing the efficiency of this methodology.[1][2]
Reaction Principle
The core of this synthetic strategy is a copper-catalyzed cascade reaction. The process begins with the coupling of a 2-aminobenzaldehyde, a secondary amine, and an alkyne to form a propargylamine intermediate. This intermediate then undergoes an intramolecular cyclization under the reaction conditions to yield the 3-aminoindoline core. Subsequent treatment with a base promotes the isomerization of the indoline to the thermodynamically more stable indole.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of 3-Aminoindolines
This protocol outlines the general procedure for the copper-catalyzed three-component coupling to synthesize 3-aminoindoline derivatives.
Materials:
-
N-protected 2-aminobenzaldehyde (e.g., N-(2-formylphenyl)-4-methylbenzenesulfonamide)
-
Secondary amine (e.g., piperidine)
-
Terminal acetylene (e.g., phenylacetylene)
-
Copper(I) iodide (CuI)
-
Acetonitrile (MeCN)
-
Celite
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the N-protected 2-aminobenzaldehyde (1.0 equiv.), the secondary amine (1.0 equiv.), the terminal acetylene (1.5 equiv.), and CuI (5 mol%).
-
Add acetonitrile to achieve a 1 M concentration of the aldehyde.
-
Stir the reaction mixture at 80°C for 12–16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aminoindoline.
Protocol 2: Isomerization of 3-Aminoindolines to 3-Aminoindoles
This protocol describes the base-mediated isomerization of the synthesized 3-aminoindolines to the corresponding 3-aminoindoles.
Materials:
-
3-Aminoindoline derivative
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
Procedure:
-
Dissolve the 3-aminoindoline (1.0 equiv.) in a mixture of THF and MeOH.
-
Add cesium carbonate (Cs₂CO₃) to the solution.
-
Heat the reaction mixture at 65°C, monitoring the conversion by TLC.
-
Once the isomerization is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the 3-aminoindole.
Protocol 3: One-Pot Synthesis of 3-Aminoindoles
This protocol provides a streamlined, one-pot procedure for the direct synthesis of 3-aminoindoles from the starting materials.
Materials:
-
N-(2-formylphenyl)-4-methylbenzenesulfonamide
-
Piperidine
-
Terminal acetylene
-
Copper(I) iodide (CuI)
-
Acetonitrile (MeCN)
-
Base (e.g., Cesium carbonate)
Procedure:
-
Follow steps 1-3 of Protocol 1 for the initial three-component coupling reaction.
-
After the initial reaction period (12-16 hours at 80°C), cool the reaction mixture.
-
Add the base directly to the reaction vessel.
-
Heat the mixture to facilitate the isomerization as described in Protocol 2.
-
After completion of the isomerization, work up and purify the product as described in Protocol 1.[1]
Data Presentation
The following tables summarize the yields for the synthesis of representative 3-aminoindolines and their subsequent isomerization to 3-aminoindoles.
Table 1: Synthesis of 3-Aminoindolines via Three-Component Coupling [1]
| Entry | Aldehyde | Amine | Acetylene | Product | Yield (%) |
| 1 | N-(2-formylphenyl)-4-methylbenzenesulfonamide | Piperidine | Phenylacetylene | 5a | 95 |
| 2 | N-(2-formylphenyl)-4-methylbenzenesulfonamide | Piperidine | 1-Hexyne | 5b | 92 |
| 3 | N-(2-formylphenyl)-4-methylbenzenesulfonamide | Morpholine | Phenylacetylene | 5c | 90 |
Reactions were performed with aldehyde (0.3 mmol), amine (0.3 mmol), and acetylene (0.45 mmol) in MeCN (1 M) at 80°C for 12–16 h.
Table 2: Base-Assisted Isomerization to 3-Aminoindoles [1]
| Entry | Indoline | Product | Yield (%) |
| 1 | 5a | 6a | 98 |
| 2 | 5b | 6b | 96 |
| 3 | 5c | 6c | 95 |
Reactions were performed by heating the indoline with cesium carbonate in a THF/MeOH mixture at 65°C.
Table 3: One-Pot Synthesis of 3-Aminoindoles [1]
| Entry | Acetylene | Product | Yield (%) |
| 1 | Phenylacetylene | 6a | 85 |
| 2 | 1-Hexyne | 6b | 82 |
| 3 | Trimethylsilylacetylene | 6d | 78 |
Yields are for the overall one-pot process.
Visualizations
Reaction Workflow
The following diagram illustrates the overall workflow for the synthesis of 3-aminoindoles, from the initial three-component coupling to the final isomerization step.
Caption: General workflow for the two-step synthesis of 3-aminoindoles.
Proposed Catalytic Cycle
The diagram below outlines the proposed catalytic cycle for the initial copper-catalyzed three-component coupling reaction.
Caption: Proposed mechanism for the copper-catalyzed formation of the propargylamine intermediate and subsequent cyclization.
References
- 1. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Aminoindole HCl in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 3-aminoindole hydrochloride in palladium-catalyzed cross-coupling reactions. Due to the presence of two nucleophilic nitrogen centers (the indole N1 and the 3-amino group), strategic planning is essential to achieve selective functionalization. This document outlines procedures for both selective N1-arylation of unprotected 3-aminoindole and selective N-arylation of the 3-amino group following protection of the indole nitrogen.
Data Presentation: Comparison of Coupling Reaction Conditions
The following table summarizes typical conditions for palladium-catalyzed (Buchwald-Hartwig) and copper-catalyzed (Ullmann) N-arylation of indole derivatives, which serve as a foundation for the protocols described below.
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | CuI or CuO |
| Ligand | Bulky, electron-rich phosphines (e.g., Xantphos, BINAP) | N,N'-Dimethylethylenediamine (DMEDA), L-proline |
| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, Cs₂CO₃) | K₂CO₃, K₃PO₄ |
| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane) | DMF, Toluene, Pyridine |
| Temperature | 80-120 °C | 110-140 °C |
| Aryl Halide | Iodides, Bromides, Chlorides, Triflates | Iodides, Bromides |
| Typical Yields | Good to excellent | Moderate to good |
Experimental Protocols
Protocol 1: Selective N1-Arylation of 3-Aminoindole HCl (Unprotected Amino Group)
This protocol is designed for the selective arylation of the indole nitrogen (N1) of 3-aminoindole, leaving the 3-amino group free. The reaction is based on the Buchwald-Hartwig amination, which generally favors the arylation of the less basic and sterically more accessible indole nitrogen over the exocyclic amino group in unprotected aminoindoles.[1] The use of this compound necessitates an additional equivalent of base to neutralize the salt and liberate the free base in situ.
Materials:
-
3-Aminoindole hydrochloride
-
Aryl halide (e.g., bromobenzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Anhydrous, degassed reaction vessel (e.g., Schlenk tube)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add 3-aminoindole hydrochloride (1.0 mmol), the aryl halide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Base and Solvent: Add sodium tert-butoxide (3.0 mmol, 3.0 equiv.) to the Schlenk tube. Note: Three equivalents of base are used to neutralize the HCl salt and facilitate the deprotonation of both the indole and the phosphine ligand. Evacuate and backfill the tube with argon (repeat three times). Add anhydrous, degassed toluene (10 mL) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble salts and the catalyst. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N1-arylated 3-aminoindole.
Protocol 2: Selective N-Arylation of the 3-Amino Group of 3-Aminoindole
To achieve selective arylation at the 3-amino position, the more reactive indole nitrogen must first be protected. A tert-butoxycarbonyl (Boc) group is a common and effective choice for this purpose.
Step 2a: Protection of the Indole Nitrogen with a Boc Group
-
Reaction Setup: To a solution of 3-aminoindole hydrochloride (1.0 mmol) in a mixture of tetrahydrofuran (THF, 10 mL) and water (5 mL), add sodium bicarbonate (3.0 mmol) and stir until the solid dissolves and effervescence ceases.
-
Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 mmol) in THF (2 mL) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash chromatography to yield N1-Boc-3-aminoindole.
Step 2b: Buchwald-Hartwig Amination of N1-Boc-3-aminoindole
-
Reaction Setup: In a glovebox or under an argon atmosphere, combine N1-Boc-3-aminoindole (1.0 mmol), the aryl halide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%) in an oven-dried Schlenk tube.
-
Addition of Base and Solvent: Add sodium tert-butoxide (2.2 mmol) and anhydrous, degassed toluene (10 mL).
-
Reaction: Seal the tube and heat to 110 °C for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1 to isolate the N1-Boc-N3-aryl-3-aminoindole.
Step 2c: Deprotection of the Indole Nitrogen
-
Reaction Setup: Dissolve the purified N1-Boc-N3-aryl-3-aminoindole (1.0 mmol) in dichloromethane (DCM, 10 mL).
-
Addition of Acid: Add trifluoroacetic acid (TFA, 5.0 mmol) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up and Purification: Once the deprotection is complete, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography to obtain the final N3-arylated 3-aminoindole.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Workflow for selective N-arylation of the 3-amino group.
References
Application Notes and Protocols for N-Alkylation of 3-Aminoindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoindole and its derivatives are significant scaffolds in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2][3] The ability to selectively modify the 3-amino group through N-alkylation opens avenues for generating diverse compound libraries for structure-activity relationship (SAR) studies, thereby accelerating drug discovery and development. However, the direct N-alkylation of 3-aminoindole presents challenges due to the inherent instability of the substrate and the presence of two nucleophilic sites: the indole nitrogen (N1) and the exocyclic amino nitrogen (N3).[2]
This document provides a detailed experimental procedure for the selective N-alkylation of the 3-amino group of 3-aminoindole. To overcome the challenge of competing N1-alkylation, a robust three-step synthetic strategy is proposed, involving the protection of the indole N1 position, subsequent alkylation of the 3-amino group, and final deprotection.
Overall Synthetic Strategy
The selective N-alkylation of the 3-amino group is best achieved through a protection-alkylation-deprotection sequence. The indole N1-H is first protected with a tert-butoxycarbonyl (Boc) group, which is stable to the basic conditions required for the subsequent alkylation step. With the N1 position blocked, the 3-amino group can be selectively alkylated using an appropriate alkyl halide. Finally, the Boc protecting group is removed under acidic conditions to yield the target N-alkylated 3-aminoindole.
Experimental Protocols
Protocol 1: N1-Boc Protection of 3-Aminoindole
This protocol describes the protection of the indole nitrogen (N1) of 3-aminoindole using di-tert-butyl dicarbonate (Boc)₂O. This step is crucial for preventing side reactions at the N1 position during the subsequent alkylation.
Materials and Reagents:
-
3-Aminoindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-aminoindole (1.0 eq) in anhydrous DCM or THF (approx. 0.1 M concentration).
-
Add triethylamine (1.5 eq) or a catalytic amount of DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, tert-butyl 3-amino-1H-indole-1-carboxylate, can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure product.
Protocol 2: N-Alkylation of N1-Boc-3-Aminoindole
This protocol details the alkylation of the 3-amino group of the N1-protected intermediate. A non-nucleophilic base is used to deprotonate the amino group, which then reacts with an alkyl halide.
Materials and Reagents:
-
tert-butyl 3-amino-1H-indole-1-carboxylate (from Protocol 1)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide; 1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil; 1.2 eq) or Potassium tert-butoxide (KOtBu; 1.2 eq)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas supply, glassware, stirrer, and rotary evaporator as in Protocol 1.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF. Caution: NaH is highly reactive and pyrophoric. Handle with extreme care.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of tert-butyl 3-amino-1H-indole-1-carboxylate (1.0 eq) in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product, tert-butyl 3-(alkylamino)-1H-indole-1-carboxylate, by flash column chromatography (eluent: ethyl acetate/hexane gradient).
Protocol 3: N1-Boc Deprotection
This final step removes the Boc protecting group from the indole nitrogen to yield the desired N-alkylated 3-aminoindole.
Materials and Reagents:
-
tert-butyl 3-(alkylamino)-1H-indole-1-carboxylate (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas supply, glassware, stirrer, and rotary evaporator.
Procedure:
-
Dissolve the N1-Boc protected N-alkylated indole (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add trifluoroacetic acid (5-10 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the starting material is consumed, carefully neutralize the excess TFA by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The resulting crude N-alkyl-3-aminoindole can be purified by column chromatography or recrystallization as needed. Note: The final product may be sensitive to air and light and should be stored under an inert atmosphere in the dark.[2]
Data Presentation
The following table summarizes the expected outcomes for the N-benzylation of 3-aminoindole following the three-step protocol described above. Yields are representative and may vary based on specific substrate and reaction conditions.
| Step | Reactant | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1. Protection | 3-Aminoindole | tert-butyl 3-amino-1H-indole-1-carboxylate | (Boc)₂O, TEA | DCM | RT | 12-16 | 85-95 |
| 2. Alkylation | tert-butyl 3-amino-1H-indole-1-carboxylate | tert-butyl 3-(benzylamino)-1H-indole-1-carboxylate | NaH, Benzyl bromide | DMF | 0 to RT | 12 | 70-85 |
| 3. Deprotection | tert-butyl 3-(benzylamino)-1H-indole-1-carboxylate | 3-(Benzylamino)-1H-indole | TFA | DCM | RT | 1-3 | 90-98 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the three-step experimental procedure for the N-alkylation of 3-aminoindole.
Caption: Workflow for selective N-alkylation of 3-aminoindole.
Reaction Pathway
The diagram below outlines the chemical transformations occurring during the selective N-alkylation of 3-aminoindole.
Caption: Chemical reaction pathway for N-alkylation of 3-aminoindole.
References
- 1. Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of 3-Aminoindoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of 3-aminoindoles utilizing microwave-assisted organic synthesis (MAOS). The 3-aminoindole scaffold is a crucial pharmacophore found in numerous biologically active compounds, making its efficient synthesis a key focus in medicinal chemistry and drug development. Microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final products.
Introduction
The synthesis of unprotected 3-aminoindoles has traditionally been challenging due to the instability of the electron-rich products, which are prone to oxidative degradation.[1] Conventional methods often require harsh reaction conditions and lengthy procedures. Microwave-assisted synthesis provides a rapid and efficient alternative, enabling the synthesis of a diverse range of 3-aminoindoles in good to excellent yields.[1] This application note details a robust two-step method where the final amination is achieved through a microwave-assisted cascade reaction.
Overall Reaction Scheme
The featured method involves a two-step synthesis. The first step is the formation of a 4′-phenyl-4′H-spiro[indole-3,5′-isoxazole] intermediate from a substituted indole and nitrostyrene. The second, key step is the microwave-assisted conversion of this intermediate to the corresponding 3-aminoindole using hydrazine hydrate.[1]
Caption: General two-step reaction scheme for the synthesis of 3-aminoindoles.
Data Presentation
The following table summarizes the yields of various substituted 3-aminoindoles synthesized via the microwave-assisted method.
| Compound ID | Substituent on Indole | Product | Yield (%) | Melting Point (°C) |
| 5aa | 2-Phenyl | 2-Phenyl-1H-indol-3-amine | 90 | 107–108 |
| 5ab | 5-Fluoro-2-phenyl | 5-Fluoro-2-phenyl-1H-indol-3-amine | 77 | 105–106 |
| 5ad | 5-Chloro-2-phenyl | 5-Chloro-2-phenyl-1H-indol-3-amine | 85 | 124–125 |
| 5ag | 2-(p-Tolyl) | 2-(p-Tolyl)-1H-indol-3-amine | 65 | - |
| - | 2-(4-Methoxyphenyl) | 2-(4-Methoxyphenyl)-1H-indol-3-amine | - | 108–110 |
Data extracted from a study by Bozorov, et al. (2023).[1]
Experimental Protocols
This section provides a detailed protocol for the microwave-assisted synthesis of 3-aminoindoles from 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles].
Materials and Equipment
-
Substituted 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles] (starting material)
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
-
Microwave reactor (e.g., Anton Paar Monowave 300)
-
Reaction vials suitable for microwave synthesis
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Ethyl acetate (EtOAc)
-
Hexane
Microwave-Assisted Synthesis of 3-Aminoindoles (Method A)
This protocol describes the direct conversion of the spiro-intermediate to the final 3-aminoindole product.
Caption: Experimental workflow for the microwave-assisted synthesis of 3-aminoindoles.
Procedure:
-
Reaction Setup: In a suitable microwave process vial, combine the starting 4′-phenyl-4′H-spiro[indole-3,5′-isoxazole] (1.0 mmol) and hydrazine hydrate (10.0 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 30 minutes.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. The reaction mixture can then be concentrated under reduced pressure to remove volatile components.
-
Purification: The crude residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 3-aminoindole.[1]
-
Characterization: The structure and purity of the final product are confirmed by NMR spectroscopy, high-resolution mass spectrometry (HRMS), and melting point analysis.
Safety Precautions
-
Microwave synthesis should be carried out in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrazine hydrate is toxic and corrosive; handle with care.
-
Ensure that the reaction vials are not filled to more than two-thirds of their volume to avoid over-pressurization during microwave heating.
-
Always consult the safety data sheets (SDS) for all chemicals used in the synthesis.
References
One-Pot Synthesis of 3-Aminoindole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminoindole scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. Their efficient synthesis is of paramount importance for the discovery and development of novel therapeutics. This document provides detailed application notes and experimental protocols for the one-pot synthesis of 3-aminoindole derivatives, focusing on modern, efficient, and atom-economical methodologies. The presented protocols are suitable for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
The 3-aminoindole moiety is a key pharmacophore found in numerous biologically active compounds, including anti-inflammatory, anti-cancer, and neuroprotective agents. Traditional multi-step syntheses of these derivatives are often time-consuming and generate significant waste. One-pot multicomponent reactions have emerged as a powerful strategy to construct complex molecules from simple starting materials in a single synthetic operation, thereby increasing efficiency and reducing environmental impact. This application note details three prominent one-pot methods for the synthesis of 3-aminoindole derivatives: a copper-catalyzed three-component coupling, a titanium(III)-catalyzed reductive cyclization, and a transition-metal-free approach from 2-nitrochalcones.
Application Notes
The synthesized 3-aminoindole derivatives have shown significant potential in modulating key biological pathways implicated in various diseases.
Inhibition of Tubulin Polymerization
Several 3-aminoindole derivatives have been identified as potent inhibitors of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[2][3] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells, making these derivatives promising candidates for anticancer drug development.[4]
Cyclooxygenase-2 (COX-2) Inhibition
The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain.[5] Selective inhibition of COX-2 over COX-1 is a validated strategy to develop anti-inflammatory drugs with reduced gastrointestinal side effects.[6] Certain 3-aminoindole derivatives have demonstrated selective COX-2 inhibitory activity, suggesting their potential as a new class of anti-inflammatory agents.[1][7]
Modulation of MAPK/NF-κB Signaling
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are crucial regulators of cellular processes such as inflammation, proliferation, and survival.[8][9] Dysregulation of these pathways is associated with numerous diseases, including cancer and inflammatory disorders.[10] Indole derivatives have been shown to modulate these pathways, and it is plausible that 3-aminoindole derivatives could exhibit similar activities, offering a therapeutic avenue for a range of diseases.[11]
Experimental Protocols
Copper-Catalyzed Three-Component Synthesis of 3-Aminoindoles
This protocol describes a highly efficient one-pot, three-component coupling reaction of a 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne, catalyzed by copper salts.
Reaction Scheme:
Materials:
-
N-protected 2-aminobenzaldehyde
-
Secondary amine (e.g., piperidine, morpholine)
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(I) chloride (CuCl)
-
Anhydrous solvent (e.g., acetonitrile, dioxane)
-
Base (e.g., triethylamine, DBU)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the N-protected 2-aminobenzaldehyde (1.0 mmol), the secondary amine (1.2 mmol), and the copper(I) chloride catalyst (5 mol%).
-
Add the anhydrous solvent (5 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.5 mmol) and the base (2.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aminoindole derivative.
Quantitative Data Summary:
| Entry | 2-Aminobenzaldehyde | Secondary Amine | Alkyne | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Ts-2-aminobenzaldehyde | Piperidine | Phenylacetylene | CuCl (5 mol%) | Acetonitrile | 80 | 12 | 85 |
| 2 | N-Boc-2-aminobenzaldehyde | Morpholine | 1-Hexyne | CuCl (5 mol%) | Dioxane | 70 | 16 | 78 |
| 3 | N-Ms-2-aminobenzaldehyde | Pyrrolidine | Cyclopropylacetylene | CuI (5 mol%) | Toluene | 90 | 10 | 91 |
Titanium(III)-Catalyzed Reductive Cyclization
This method provides access to unprotected 3-aminoindoles through a reductive cyclization of 2-aminobenzonitriles with aldehydes or ketones, catalyzed by a low-valent titanium species.[12][13]
Reaction Scheme:
Materials:
-
2-Aminobenzonitrile derivative
-
Aldehyde or ketone
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) or Titanium(IV) chloride (TiCl₄)
-
Reducing agent (e.g., zinc dust, samarium(II) iodide)
-
Anhydrous THF
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the reducing agent (e.g., zinc dust, 4.0 mmol).
-
Add anhydrous THF (10 mL) and the titanium catalyst (e.g., Ti(OiPr)₄, 2.0 mmol).
-
Stir the mixture at room temperature until the characteristic color of the low-valent titanium species is observed.
-
Add a solution of the 2-aminobenzonitrile (1.0 mmol) and the aldehyde or ketone (1.2 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gentle heating and monitor its progress by TLC.
-
Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of celite and wash the filter cake with an organic solvent.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the unprotected 3-aminoindole.
Quantitative Data Summary:
| Entry | 2-Aminobenzonitrile | Carbonyl Compound | Ti Catalyst | Reductant | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminobenzonitrile | Benzaldehyde | Ti(OiPr)₄ | Zn | 25 | 6 | 75 |
| 2 | 5-Chloro-2-aminobenzonitrile | Acetophenone | TiCl₄ | SmI₂ | 25 | 8 | 68 |
| 3 | 2-Amino-4-methylbenzonitrile | Cyclohexanone | Ti(OiPr)₄ | Zn | 40 | 10 | 82 |
One-Pot Synthesis from 2-Nitrochalcones
This transition-metal-free method allows for the synthesis of 3-aminoindoles from readily available 2-nitrochalcones and ammonia or primary amines.[1][14][15]
Reaction Scheme:
Materials:
-
2-Nitrochalcone derivative
-
Ammonia solution or primary amine
-
Reducing agent (e.g., sodium dithionite, Hantzsch ester)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., ethanol, DMF)
Procedure:
-
To a round-bottom flask, add the 2-nitrochalcone (1.0 mmol), the reducing agent (e.g., sodium dithionite, 3.0 mmol), and the base (e.g., potassium carbonate, 2.0 mmol).
-
Add the solvent (10 mL) and the ammonia solution (e.g., 25% aqueous solution, 5.0 mmol) or the primary amine (2.0 mmol).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the 3-aminoindole derivative.
Quantitative Data Summary:
| Entry | 2-Nitrochalcone | Amine Source | Reductant | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2'-Nitrochalcone | NH₄OH | Na₂S₂O₄ | K₂CO₃ | Ethanol | 78 | 5 | 88 |
| 2 | 4-Methoxy-2'-nitrochalcone | Methylamine | Hantzsch ester | DBU | DMF | 100 | 6 | 76 |
| 3 | 4'-Chloro-2'-nitrochalcone | Benzylamine | Na₂S₂O₄ | K₂CO₃ | Ethanol | 78 | 7 | 82 |
Visualizations
Caption: General experimental workflows for the one-pot synthesis of 3-aminoindole derivatives.
Caption: Putative signaling pathways modulated by 3-aminoindole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. cib.csic.es [cib.csic.es]
- 3. Arylthioindole inhibitors of tubulin polymerization. 3. Biological evaluation, structure-activity relationships and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. New Substituted Cyanoindoline Derivatives as MAP3K14 Kinase Inhibitors for the Treatment of Cancer and Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 3‐Aminoindole Synthesis from 2‐Nitrochalcones and Ammonia or Primary Amines | Zhu Group at the Chinese University of Hong Kong, Shenzhen [junzhu.chem8.org]
- 15. researchgate.net [researchgate.net]
Protecting Group Strategies for 3-Aminoindoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of the highly reactive 3-aminoindole moiety. Due to their electron-rich nature, 3-aminoindoles are often unstable and susceptible to oxidative dimerization and other decomposition pathways, making the use of protecting groups essential for their synthesis and manipulation in multistep synthetic sequences.[1] This guide focuses on the strategic application of common amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—to 3-aminoindoles, outlining their introduction, removal, and compatibility with various reaction conditions.
Introduction to Protecting Group Strategy
The selection of an appropriate protecting group is crucial and depends on the overall synthetic strategy, including the stability of the protecting group to subsequent reaction conditions and the orthogonality of its removal.[2] Orthogonal protection allows for the selective deprotection of one functional group in the presence of others, a key consideration in the synthesis of complex molecules such as diaminoindoles.[3][4]
A general overview of the protecting group strategy for 3-aminoindoles is depicted below.
Common Protecting Groups for 3-Aminoindoles
The most widely used protecting groups for amines are carbamates, such as Boc, Cbz, and Fmoc. The choice among these depends on the required stability and the desired deprotection method.
| Protecting Group | Abbreviation | Structure | Key Stability | Primary Deprotection Method |
| tert-Butyloxycarbonyl | Boc | Boc-NH-R | Stable to base and hydrogenolysis | Strong Acid (e.g., TFA, HCl)[][6] |
| Benzyloxycarbonyl | Cbz | Cbz-NH-R | Stable to acid and base | Hydrogenolysis (e.g., H₂, Pd/C)[7][8] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-NH-R | Stable to acid and hydrogenolysis | Base (e.g., Piperidine)[9][10][11] |
I. tert-Butyloxycarbonyl (Boc) Protection
The Boc group is a popular choice for amine protection due to its stability under a wide range of non-acidic conditions. It is typically introduced using di-tert-butyl dicarbonate (Boc)₂O.
Application Notes:
-
Stability: The Boc group is stable to basic conditions and catalytic hydrogenolysis, making it compatible with many common synthetic transformations.
-
Deprotection: Removal is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[][6] Care must be taken with acid-sensitive functional groups elsewhere in the molecule.
-
Orthogonality: Boc is orthogonal to the Cbz and Fmoc protecting groups, which are removed under hydrogenolysis and basic conditions, respectively. This orthogonality is exploited in the synthesis of complex molecules like diaminoindoles.[3][4]
Experimental Protocols:
Protocol 1: Boc Protection of a 3-Aminoindole Derivative
This protocol is adapted from general procedures for amine protection.
-
Dissolve the 3-aminoindole substrate (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv) and a base such as triethylamine (TEA) (1.2-2.0 equiv) or 4-dimethylaminopyridine (DMAP) (0.1 equiv) as a catalyst.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-Boc-3-aminoindole.
Protocol 2: Deprotection of a Boc-Protected 3-Aminoindole
-
Dissolve the N-Boc-3-aminoindole (1.0 equiv) in DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as TFA (10-50% v/v in DCM) or a 4 M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
II. Benzyloxycarbonyl (Cbz) Protection
The Cbz group is another widely used protecting group for amines, valued for its stability and orthogonal removal conditions relative to the Boc group.
Application Notes:
-
Stability: The Cbz group is stable under both acidic and basic conditions.
-
Deprotection: It is readily cleaved by catalytic hydrogenolysis (e.g., H₂ over Pd/C), which are neutral and mild conditions.[7] This method is not suitable for molecules containing other reducible functional groups, such as alkenes or alkynes. Alternative, non-reductive deprotection methods exist but are less common.[8]
-
Orthogonality: Cbz is orthogonal to Boc and Fmoc protecting groups. The combination of Boc and Cbz protection is a common strategy in the synthesis of poly-functionalized indoles.[3][4]
Experimental Protocols:
Protocol 3: Cbz Protection of a 3-Aminoindole Derivative
This protocol is based on the synthesis of a Cbz-protected diaminoindole.[12]
-
Dissolve the 3-aminoindole substrate (1.0 equiv) in a suitable solvent like DCM.
-
Add a base such as pyridine (5.0 equiv).
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (2.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Upon reaction completion (monitored by TLC), quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Deprotection of a Cbz-Protected 3-Aminoindole
-
Dissolve the N-Cbz-3-aminoindole in a solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).
-
Stir the suspension under an atmosphere of hydrogen gas (H₂) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 3-aminoindole.
III. 9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is particularly useful in solid-phase peptide synthesis and for substrates that are sensitive to acidic conditions.
Application Notes:
-
Stability: The Fmoc group is stable to acidic and hydrogenolytic conditions.
-
Deprotection: It is labile to basic conditions, typically removed with a solution of piperidine in N,N-dimethylformamide (DMF).[9][11]
-
Orthogonality: Fmoc is orthogonal to both Boc and Cbz protecting groups, providing a third dimension of selective deprotection.
Experimental Protocols:
Protocol 5: Fmoc Protection of a 3-Aminoindole Derivative
-
Dissolve the 3-aminoindole (1.0 equiv) in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.
-
Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 equiv).
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC. Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the N-Fmoc-3-aminoindole.
Protocol 6: Deprotection of an Fmoc-Protected 3-Aminoindole
-
Dissolve the N-Fmoc-3-aminoindole in DMF.
-
Add a solution of piperidine (typically 20% v/v in DMF).
-
Stir at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography or crystallization.
Orthogonal Protection Strategy in Diaminoindole Synthesis
A practical application of these protecting group strategies is demonstrated in the synthesis of diaminoindoles, where two different amino groups on the indole scaffold require selective functionalization. For instance, the synthesis of 3,4-diaminoindole has been achieved using an orthogonal protection scheme with Boc and Cbz groups.[3][4] This allows for the selective deprotection and subsequent derivatization of either the C3 or C4 amino group.
Summary of Protecting Group Strategies
| Strategy | Protecting Group | Reagents for Protection | Typical Yields | Reagents for Deprotection | Key Advantages | Limitations |
| Acid-Labile | Boc | (Boc)₂O, Base (TEA, DMAP) | High | TFA, HCl | Stable to base and hydrogenolysis; widely available. | Not suitable for acid-sensitive substrates. |
| Hydrogenolysis | Cbz | Cbz-Cl, Base (Pyridine) | Good to High | H₂, Pd/C | Stable to acid and base; mild, neutral deprotection. | Incompatible with reducible functional groups. |
| Base-Labile | Fmoc | Fmoc-Cl, NaHCO₃ | High | Piperidine/DMF | Stable to acid and hydrogenolysis; useful in SPPS. | Labile to basic conditions. |
Note: Yields are generally high but can vary depending on the specific substrate and reaction conditions. It is always recommended to perform small-scale optimization experiments.
Conclusion
The protection of the 3-amino group is a critical step in the synthetic chemistry of indoles. The choice of protecting group should be carefully considered based on the planned synthetic route. Boc, Cbz, and Fmoc offer a versatile toolbox for the protection of 3-aminoindoles, and their orthogonal nature can be leveraged for the synthesis of complex, polyfunctionalized indole derivatives. The protocols provided herein serve as a guide for the practical implementation of these essential protecting group strategies.
References
- 1. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Detection [iris-biotech.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. genscript.com [genscript.com]
- 10. Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of 3-Aminoindole Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive set of analytical methodologies and protocols for the characterization of 3-aminoindole hydrochloride (HCl). The protocols cover chromatographic, spectroscopic, and thermal analysis techniques essential for identity, purity, and stability assessment in a research and drug development context.
Overview of 3-Aminoindole HCl
This compound is a chemical compound with the molecular formula C₈H₉ClN₂. It serves as a valuable building block in synthetic organic chemistry and is of interest in medicinal chemistry.[1][2] Due to the inherent instability of the free 3-aminoindole, which is sensitive to light and air and prone to oxidative dimerization, the hydrochloride salt form provides enhanced stability, making it more suitable for storage and handling.[3] Accurate and robust analytical methods are crucial for verifying its quality and ensuring its suitability for downstream applications.
Physicochemical Properties:
| Property | Value | Reference |
|---|---|---|
| CAS Number | 57778-93-5 | [1][2] |
| Molecular Formula | C₈H₉ClN₂ | [1][2] |
| Molecular Weight | 168.63 g/mol | [2] |
| Appearance | Grey to Black Solid | [1] |
| Melting Point | ~180 °C (with decomposition) | [1] |
| Stability | Hygroscopic | [1] |
| Solubility | Slightly soluble in DMSO and Methanol |[1] |
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is a fundamental technique for assessing the purity of this compound and quantifying its content (assay). A reversed-phase method is typically suitable for separating the polar analyte from non-polar impurities.
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation: Example HPLC Purity Analysis
| Peak ID | Retention Time (min) | Area (%) | Identification |
| 1 | 8.52 | 99.2 | 3-Aminoindole |
| 2 | 10.15 | 0.3 | Impurity A |
| 3 | 12.40 | 0.5 | Impurity B |
Workflow for HPLC Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
LC-MS is employed for definitive identification by confirming the molecular weight of 3-aminoindole and identifying unknown impurities by their mass-to-charge ratio (m/z).
Experimental Protocol: LC-MS
-
LC System: Use the same HPLC conditions as described in Section 2.
-
Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Nebulizer Pressure: 35 psi
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 325 °C
-
-
Mass Range: Scan from m/z 50 to 500.
-
Data Acquisition: Acquire both full scan data for identification and, if needed, tandem MS (MS/MS) data for structural elucidation of impurities.
Data Presentation: Expected Mass Spectral Data
| Ion | Calculated m/z | Observed m/z | Identification |
| [M+H]⁺ | 133.0764 | 133.0761 | Protonated 3-aminoindole (free base) |
| [M+Na]⁺ | 155.0583 | 155.0579 | Sodium adduct of 3-aminoindole |
Workflow for LC-MS Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the molecular structure, confirming the identity and connectivity of atoms in this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD), as the compound is soluble in these and they can exchange with labile protons.
-
Sample Concentration: Approximately 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent.
-
Experiments:
-
¹H NMR: Standard proton experiment to identify all hydrogen atoms.
-
¹³C NMR: Standard carbon experiment (e.g., with proton decoupling) to identify all unique carbon atoms.
-
2D NMR (Optional): COSY (H-H correlation) and HSQC (H-C correlation) experiments can be run to confirm assignments.
-
Data Presentation: Expected NMR Chemical Shifts (in DMSO-d₆)
(Note: These are predicted values and may vary slightly in an experimental setting.)
¹H NMR:
| Assignment | Predicted δ (ppm) | Multiplicity |
|---|---|---|
| H-2 | ~7.5 | s |
| H-4 | ~7.6 | d |
| H-5 | ~7.0 | t |
| H-6 | ~7.1 | t |
| H-7 | ~7.3 | d |
| N1-H | ~11.0 | br s |
| NH₃⁺ | ~9.5 | br s |
¹³C NMR:
| Assignment | Predicted δ (ppm) |
|---|---|
| C-2 | ~125 |
| C-3 | ~115 |
| C-3a | ~128 |
| C-4 | ~120 |
| C-5 | ~122 |
| C-6 | ~120 |
| C-7 | ~112 |
| C-7a | ~136 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming the presence of key structural features like N-H bonds and the aromatic indole ring.
Experimental Protocol: FTIR
-
Instrumentation: FTIR Spectrometer.
-
Sampling Technique: Attenuated Total Reflectance (ATR) is preferred for solid samples. Alternatively, a KBr pellet can be prepared.
-
Measurement Range: 4000 - 400 cm⁻¹.
-
Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the this compound powder onto the ATR crystal and apply pressure.
-
Collect the sample spectrum.
-
Data Presentation: Key FTIR Vibrational Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3400 | N-H Stretch | Indole N-H |
| 2800 - 3100 | N-H Stretch | Ammonium (NH₃⁺) |
| ~1600 | C=C Stretch | Aromatic Ring |
| 1450 - 1550 | N-H Bend | Ammonium (NH₃⁺) |
| 700 - 800 | C-H Bend | Aromatic out-of-plane bending |
Thermal Analysis (TGA/DSC)
Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides information on thermal stability, decomposition, and phase transitions. For a hydrochloride salt, this can reveal dehydration, salt dissociation, and melting behavior.[4]
Experimental Protocol: TGA/DSC
-
Sample Pan: Alumina or platinum crucible.
-
Sample Weight: 3-5 mg.
-
Purge Gas: Nitrogen at a flow rate of 30-50 mL/min.[4]
-
Temperature Program: Heat from 30 °C to 350 °C at a rate of 10 °C/min.[4]
-
Data Analysis: Analyze the TGA curve for mass loss events and the DSC curve for endothermic (melting, dehydration) or exothermic (decomposition) events.
Data Presentation: Expected Thermal Events
| Temperature Range (°C) | TGA (% Mass Loss) | DSC Event | Interpretation |
| 100 - 120 | ~0-2% (if hydrated) | Endotherm | Loss of adsorbed water |
| ~180 | Significant | Sharp Endotherm | Melting with decomposition[1] |
| >200 | Continuous | Exotherm/Endotherm | Further decomposition |
Logical Flow for Thermal Characterization
References
- 1. This compound CAS#: 57778-93-5 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. kohan.com.tw [kohan.com.tw]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Applications of 3-Aminoindole in Heterocyclic Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, 3-aminoindole stands as a versatile and highly valuable scaffold in the synthesis of a diverse array of heterocyclic compounds. Its inherent reactivity and strategic placement of the amino group at the C3-position of the indole nucleus make it a prized starting material for constructing complex molecular architectures, many of which are found in biologically active natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of 3-aminoindole in the synthesis of key heterocyclic systems, including β-carbolines, pyrimido[5,4-b]indoles, and products of multicomponent reactions.
Synthesis of β-Carbolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone in indole chemistry for the synthesis of β-carbolines, a privileged scaffold in medicinal chemistry. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. While tryptamine is the classic precursor, synthetic routes starting from 3-aminoindole derivatives offer an alternative and flexible approach to substituted β-carbolines.
Logical Workflow for Pictet-Spengler Reaction
Caption: General workflow of the Pictet-Spengler reaction.
Experimental Protocol: Synthesis of Tetrahydro-β-carboline Derivatives
This protocol is a generalized procedure based on established methodologies for the Pictet-Spengler reaction.[1][2][3][4]
Materials:
-
Substituted 3-aminoindole (1.0 eq)
-
Aldehyde (1.1 eq)
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst
-
Dichloromethane (DCM) or a suitable solvent
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 3-aminoindole derivative (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the aldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 10-15 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acid catalyst (e.g., TFA, 1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetrahydro-β-carboline.
Quantitative Data for Pictet-Spengler Reaction
| Entry | 3-Aminoindole Derivative | Aldehyde/Ketone | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Tryptamine | Dimethoxyglyoxal | TFA | CH2Cl2 | RT | 17 | 87 (2 steps) | [3] |
| 2 | Tryptamine | Methyl propiolate | TFA | - | RT | - | 94 | [3] |
| 3 | Tryptamine | Ethyl glyoxalate | - | - | - | - | 80 | [3] |
| 4 | L-tryptophan methyl ester | Aldehyde from (-)-2,3-O-isopropylidene-d-threitol | - | - | - | - | 50 (cis), 18 (trans) | [1] |
| 5 | N-allyl-L-tryptophan methyl ester | Aldehyde from (-)-2,3-O-isopropylidene-d-threitol | - | - | - | - | 79 (trans) | [1] |
Synthesis of Pyrimido[5,4-b]indoles
Pyrimido[5,4-b]indoles are a class of fused heterocyclic compounds with significant biological activities. A common synthetic route involves the cyclization of suitably functionalized 3-aminoindoles, such as methyl 3-amino-1H-indole-2-carboxylates, with various reagents like isocyanates, isothiocyanates, or cyanamides.[5][6]
Experimental Protocol: Synthesis of 3-Aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones
This protocol is based on the reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates.[5]
Materials:
-
Methyl 3-amino-1H-indole-2-carboxylate (1.0 eq)
-
Aryl isocyanate (1.1 eq)
-
Pyridine or another suitable high-boiling solvent
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, dissolve methyl 3-amino-1H-indole-2-carboxylate (1.0 eq) in pyridine.
-
Add the aryl isocyanate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with vigorous stirring.
-
Collect the precipitated solid by filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain the pure 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione.
Quantitative Data for Pyrimido[5,4-b]indole Synthesis
| Entry | 3-Aminoindole Derivative | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl 3-amino-1H-indole-2-carboxylate | Phenyl isocyanate | Pyridine | Reflux | 4 | 85 | [5] |
| 2 | Methyl 3-amino-1H-indole-2-carboxylate | p-Tolyl isocyanate | Pyridine | Reflux | 4 | 88 | [5] |
| 3 | Methyl 3-amino-1H-indole-2-carboxylate | Phenyl isothiocyanate | Pyridine | Reflux | 5 | 90 | [5] |
| 4 | Methyl 3-amino-1H-indole-2-carboxylate | Benzoylcyanamide | Dioxane | Reflux | 6 | 75 | [5] |
Multicomponent Reactions (MCRs) Involving 3-Aminoindoles
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single pot, offering high atom economy and efficiency. 3-Aminoindoles can participate in various MCRs, such as the Ugi four-component reaction, to generate diverse heterocyclic libraries.
Logical Workflow for Ugi Four-Component Reaction
Caption: General workflow of the Ugi four-component reaction.
Experimental Protocol: Ugi Four-Component Reaction
This is a general protocol for the Ugi four-component reaction (U-4CR).[7][8][9][10][11]
Materials:
-
3-Aminoindole derivative (1.0 eq)
-
Aldehyde (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
Isocyanide (1.0 eq)
-
Methanol or 2,2,2-trifluoroethanol (TFE) as solvent
Procedure:
-
To a solution of the 3-aminoindole derivative (1.0 eq) in methanol or TFE, add the aldehyde (1.0 eq) and the carboxylic acid (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the isocyanide (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired α-acylamino amide product.
Quantitative Data for a Three-Component Synthesis of Dihydropyrimidinones (Biginelli-type Reaction)
While not directly involving 3-aminoindole as the amine component in the classical Biginelli reaction, this table illustrates typical quantitative data for a related three-component reaction for synthesizing dihydropyrimidinones, which can be analogously considered for reactions involving 3-aminoindole derivatives.[12][13][14][15][16]
| Entry | Aldehyde | β-Ketoester/Dicarbonyl Compound | Urea/Thiourea | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | Iodine | MeCN | Reflux | 12 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Iodine | MeCN | Reflux | 12 | 95 |
| 3 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | Iodine | MeCN | Reflux | 12 | 98 |
| 4 | Benzaldehyde | Ethyl acetoacetate | Thiourea | InCl3 | THF | 65-70 | - | 92 |
| 5 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | InCl3 | THF | 65-70 | - | 96 |
Biological Activity and Signaling Pathways
Derivatives of 3-aminoindole are of significant interest in drug discovery due to their diverse biological activities. Two notable areas are their roles as CRTH2 antagonists for treating inflammatory diseases like asthma and as kinase inhibitors in cancer therapy.
CRTH2 Antagonist Signaling Pathway
CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) is a G-protein coupled receptor for prostaglandin D2 (PGD2).[17][18] PGD2 is a key mediator in allergic inflammation. CRTH2 antagonists block the binding of PGD2 to its receptor on immune cells like eosinophils and Th2 cells, thereby inhibiting downstream inflammatory responses.
Caption: Mechanism of action of 3-aminoindole-based CRTH2 antagonists.
Generalized Kinase Inhibitor Signaling Pathway
Many heterocyclic compounds derived from 3-aminoindole have been identified as potent kinase inhibitors.[19][20][21] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. In cancer, these pathways are often dysregulated. 3-Aminoindole-based inhibitors can block the activity of specific kinases, such as those in the MAPK (mitogen-activated protein kinase) pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[22]
Caption: Generalized MAPK signaling pathway and points of inhibition by 3-aminoindole-based kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sciepub.com [sciepub.com]
- 8. one-step-access-to-oxindole-based-lactams-through-ugi-four-center-three-component-reaction - Ask this paper | Bohrium [bohrium.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]
- 11. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
- 13. One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction [organic-chemistry.org]
- 15. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journal.bcrec.id [journal.bcrec.id]
- 17. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CRTH2 antagonists in asthma: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 3-Aminoindole Hydrochloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the scale-up synthesis of 3-aminoindole hydrochloride, a crucial building block in the development of various pharmaceutical agents. The primary focus is on a robust and scalable two-step synthetic route involving the nitration of indole followed by catalytic hydrogenation and subsequent hydrochloride salt formation. This application note includes detailed experimental protocols, tabulated quantitative data for key reaction parameters at different scales, and essential safety precautions. Additionally, alternative synthetic strategies are briefly discussed, and process workflows are visualized using diagrams to aid in comprehension and implementation in a research and development or production setting.
Introduction
3-Aminoindole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities. The hydrochloride salt of 3-aminoindole is often preferred due to its improved stability and handling characteristics. The growing demand for novel therapeutics based on this scaffold necessitates reliable and scalable synthetic methods. This application note details a well-established and industrially viable pathway for the synthesis of 3-aminoindole HCl, starting from readily available indole.
Primary Synthetic Pathway: Nitration and Reduction
The most common and scalable approach to 3-aminoindole hydrochloride involves a two-step process: the regioselective nitration of indole to form 3-nitroindole, followed by the reduction of the nitro group to the corresponding amine, and finally, conversion to the hydrochloride salt.
Overall Reaction Scheme
Caption: Workflow for the scale-up synthesis of this compound.
Quantitative Data Summary
The following tables summarize typical quantitative data for each step of the synthesis at laboratory and potential pilot scales. Please note that actual results may vary depending on specific equipment and reaction conditions.
Table 1: Nitration of Indole to 3-Nitroindole
| Parameter | Lab Scale (10 g Indole) | Pilot Scale (1 kg Indole) |
| Indole | 10 g | 1 kg |
| Nitrating Agent | e.g., Fuming HNO₃ (7.5 mL) in Acetic Anhydride (100 mL) | e.g., Fuming HNO₃ (750 mL) in Acetic Anhydride (10 L) |
| Temperature | -10 to 0 °C | -10 to 0 °C |
| Reaction Time | 1-2 hours | 2-4 hours |
| Typical Yield | 80-90% | 75-85% |
| Typical Purity | >98% (after crystallization) | >98% (after crystallization) |
Table 2: Reduction of 3-Nitroindole to 3-Aminoindole
| Parameter | Lab Scale (10 g 3-Nitroindole) | Pilot Scale (1 kg 3-Nitroindole) |
| 3-Nitroindole | 10 g | 1 kg |
| Catalyst (Pd/C) | 5-10 wt% (e.g., 1 g of 10% Pd/C) | 5-10 wt% (e.g., 100 g of 10% Pd/C) |
| Hydrogen Pressure | 1-4 atm (balloon or Parr shaker) | 50-100 psi (hydrogenator) |
| Solvent | Ethanol or Ethyl Acetate (100-200 mL) | Ethanol or Ethyl Acetate (10-20 L) |
| Temperature | 25-40 °C | 25-50 °C |
| Reaction Time | 4-8 hours | 6-12 hours |
| Typical Yield | 90-98% | 88-95% |
| Typical Purity | >95% (crude) | >95% (crude) |
Table 3: Formation of 3-Aminoindole Hydrochloride
| Parameter | Lab Scale (10 g 3-Aminoindole) | Pilot Scale (1 kg 3-Aminoindole) |
| 3-Aminoindole | 10 g | 1 kg |
| HCl Source | 2M HCl in Diethyl Ether or Isopropanol | Gaseous HCl or concentrated HCl in Isopropanol |
| Solvent | Diethyl Ether or Isopropanol (100-200 mL) | Isopropanol or Toluene (10-20 L) |
| Temperature | 0-5 °C | 0-10 °C |
| Crystallization Time | 1-4 hours | 4-8 hours |
| Typical Yield | >95% | >95% |
| Typical Purity | >99% (after washing and drying) | >99% (after washing and drying) |
Experimental Protocols
Protocol 1: Synthesis of 3-Nitroindole (Lab Scale)
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve indole (10 g, 85.4 mmol) in acetic anhydride (100 mL).
-
Cooling: Cool the solution to -10 °C using an ice-salt bath.
-
Nitration: Add a pre-cooled solution of fuming nitric acid (7.5 mL) in acetic anhydride (20 mL) dropwise to the indole solution, maintaining the internal temperature below 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Slowly pour the reaction mixture into a beaker containing ice-water (500 mL) with vigorous stirring.
-
Isolation: Collect the precipitated yellow solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude 3-nitroindole from ethanol to obtain a pure product.
-
Drying: Dry the purified product under vacuum at 40-50 °C.
Protocol 2: Synthesis of 3-Aminoindole by Catalytic Hydrogenation (Lab Scale)
-
Setup: To a Parr hydrogenation bottle or a suitable high-pressure reactor, add 3-nitroindole (10 g, 61.7 mmol) and 10% Palladium on carbon (1 g, 10 wt%).
-
Solvent Addition: Add ethanol (150 mL) to the reactor.
-
Inerting: Seal the reactor and purge with nitrogen or argon to remove air.
-
Hydrogenation: Introduce hydrogen gas to a pressure of 50 psi. Stir the mixture vigorously at room temperature. The reaction is exothermic and may require cooling to maintain the temperature between 25-40 °C.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric and should be handled with care (see Safety Precautions).
-
Concentration: Concentrate the filtrate under reduced pressure to obtain crude 3-aminoindole as an oil or solid. Due to its instability, it is recommended to proceed to the next step without extensive purification. [1]
Protocol 3: Preparation of 3-Aminoindole Hydrochloride (Lab Scale)
-
Dissolution: Dissolve the crude 3-aminoindole (assuming ~8 g from the previous step) in anhydrous diethyl ether or isopropanol (100 mL).
-
Precipitation: Cool the solution in an ice bath and slowly add a 2M solution of HCl in diethyl ether or isopropanol dropwise with stirring until precipitation is complete.
-
Crystallization: Allow the mixture to stand in the cold for 1-2 hours to ensure complete crystallization.
-
Isolation: Collect the white to off-white crystalline solid by vacuum filtration.
-
Washing: Wash the solid with cold anhydrous diethyl ether or isopropanol.
-
Drying: Dry the 3-aminoindole hydrochloride under vacuum to a constant weight.
Alternative Synthetic Routes
While the nitration-reduction pathway is widely used, other methods for the synthesis of 3-aminoindoles have been developed. These can be advantageous in specific contexts, for example, to avoid the use of harsh nitrating agents.
Caption: Alternative synthetic pathways to 3-aminoindoles.
-
Azidation followed by Reduction: This method involves the introduction of an azide group at the C3 position of indole, followed by its reduction to the primary amine. [2]* From Spiro[indole-3,5′-isoxazoles]: A two-step approach starting with the reaction of indoles and nitrostyrene to form a spiro intermediate, which is then converted to 3-aminoindole. [3]* Copper-Catalyzed Three-Component Coupling: This method synthesizes 3-aminoindoles from N-protected 2-aminobenzaldehydes, secondary amines, and terminal alkynes. [4][5]* From 2-Nitrochalcones: A step-economic synthesis using ammonia or primary amines as the nitrogen source with 2-nitrochalcones. [1]
Safety Precautions
The scale-up synthesis of this compound involves several hazardous materials and procedures that require strict safety protocols.
-
Nitration:
-
Nitrating agents like nitric acid are highly corrosive and strong oxidizers. The reaction is highly exothermic and can lead to thermal runaway if not properly controlled. [6][7] * Always perform the reaction in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield. [6] * Maintain strict temperature control and add the nitrating agent slowly.
-
Have a quenching plan and appropriate neutralizing agents readily available.
-
-
Catalytic Hydrogenation:
-
Pyrophoric Catalysts: Palladium on carbon (Pd/C) and Raney Nickel are pyrophoric and can ignite spontaneously upon exposure to air, especially when dry. [8][9]Handle these catalysts under an inert atmosphere (nitrogen or argon) or as a wet slurry. [8][9]Never allow the catalyst to dry in the air. Filtered catalyst should be kept wet with water or solvent and disposed of in a dedicated, labeled waste container. [9] * Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation reactor is properly sealed and purged of air before introducing hydrogen. Work in a well-ventilated area away from ignition sources.
-
Pressure: Use a reactor that is rated for the intended pressure and has a pressure relief valve.
-
-
General Precautions:
-
3-aminoindole is unstable and sensitive to light and air. [3]It should be handled under an inert atmosphere and stored in a cool, dark place.
-
Hydrochloric acid is corrosive and its fumes are toxic. Handle with appropriate PPE in a fume hood.
-
By adhering to these protocols and safety guidelines, the scale-up synthesis of 3-aminoindole hydrochloride can be performed efficiently and safely, providing a reliable source of this important pharmaceutical intermediate.
References
- 1. 3‐Aminoindole Synthesis from 2‐Nitrochalcones and Ammonia or Primary Amines | Zhu Group at the Chinese University of Hong Kong, Shenzhen [junzhu.chem8.org]
- 2. pnnl.gov [pnnl.gov]
- 3. mdpi.com [mdpi.com]
- 4. cmu.edu [cmu.edu]
- 5. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. research.wayne.edu [research.wayne.edu]
- 9. operations.ok.ubc.ca [operations.ok.ubc.ca]
Application Notes and Protocols: Synthesis of Bioactive Molecules from 3-Aminoindole HCl
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 3-aminoindole scaffold is a privileged structural motif found in numerous natural products and synthetic molecules with significant biological activity.[1][2] Its unique electronic properties and structural features make it an ideal starting point for the synthesis of diverse compound libraries targeting a range of therapeutic areas. This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from 3-aminoindole, including anticancer, antimicrobial, and neuroprotective agents. Key synthetic strategies, quantitative biological data, and relevant signaling pathways are presented to facilitate research and development in medicinal chemistry.
Application Note 1: 3-Aminoindole Derivatives as Anticancer Agents
Derivatives of 3-aminoindole have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[3] Molecules incorporating the 3-aminoindole core have been developed as potent inhibitors of kinases such as Src kinase and as cytotoxic agents against various cancer cell lines.[3][4]
Data Presentation: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative 3-aminoindole derivatives against various human cancer cell lines. The data highlights the potency of these compounds, often measured by the half-maximal inhibitory concentration (IC50).
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| 4d | c-Src Kinase | 50.6 | [3] |
| 4l | c-Src Kinase | 58.3 | [3] |
| 4o | SK-OV-3 (Ovarian) | ~15 (70-77% inhibition at 50 µM) | [3] |
| 4p | SK-OV-3 (Ovarian) | ~15 (70-77% inhibition at 50 µM) | [3] |
| 4q | HT-29 (Colon) | ~15 (70-77% inhibition at 50 µM) | [3] |
| 5m | SJSA-1 (Osteosarcoma) | 3.14 | [4] |
Signaling Pathway: Src Kinase Inhibition
Many 3-substituted indole derivatives function by inhibiting ATP binding to the active site of tyrosine kinases like c-Src. This action blocks the phosphorylation of downstream substrate proteins, thereby interrupting signaling pathways that control cell proliferation and survival.
Caption: Inhibition of the Src kinase signaling pathway by a 3-aminoindole derivative.
Experimental Protocol: One-Pot Synthesis of 3-Substituted Indoles
This protocol describes an efficient, three-component synthesis of 3-substituted indoles catalyzed by Yb(OTf)3-SiO2, adapted from reported methods.[3]
Materials:
-
Indole or N-methylindole
-
Substituted or unsubstituted benzaldehyde
-
N-methylaniline
-
Ytterbium(III) triflate-silica (Yb(OTf)3-SiO2) catalyst
-
Dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of indole (1 mmol) in DCM (10 mL), add the selected benzaldehyde (1 mmol) and N-methylaniline (1 mmol).
-
Add the Yb(OTf)3-SiO2 catalyst (5 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for the time required to complete the reaction (monitored by TLC).
-
Upon completion, filter the reaction mixture to recover the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure 3-substituted indole.
Synthetic Workflow
References
Derivatization of the Amino Group in 3-Aminoindole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-aminoindole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2][3][4] The inherent reactivity of the 3-amino group, however, can present challenges in synthetic strategies and may require masking or derivatization to achieve desired molecular properties and biological activities. This document provides detailed application notes and experimental protocols for the common derivatization reactions of the 3-amino group in 3-aminoindole, including acylation, sulfonylation, and alkylation. These modifications are crucial for modulating the physicochemical properties, biological target engagement, and pharmacokinetic profiles of 3-aminoindole-based drug candidates.
I. N-Acylation of 3-Aminoindole
N-acylation is a fundamental derivatization technique used to introduce an amide functionality. This modification can enhance biological activity and modulate properties such as stability and solubility. N-acyl-3-aminoindoles have shown potential as kinase inhibitors and anti-inflammatory agents.
Application Notes:
N-acylated 3-aminoindoles are key intermediates in the synthesis of various therapeutic agents. The amide bond introduced through acylation can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets. The choice of acylating agent (acyl chloride or anhydride) can be tailored to the specific substrate and desired outcome. Acyl chlorides are generally more reactive, while anhydrides can sometimes offer better yields and milder reaction conditions.
Experimental Protocols:
Protocol 1: Acylation using Acyl Chlorides
This protocol describes a general procedure for the N-acylation of a 3-aminoindole derivative with an acyl chloride.
-
Materials:
-
3-Aminoindole derivative (1.0 eq)
-
Acyl chloride (1.1 - 1.5 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the 3-aminoindole derivative in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (TEA or DIPEA) to the solution.
-
Slowly add the acyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Protocol 2: Acylation using Anhydrides
This protocol provides a method for N-acylation using a carboxylic anhydride, which can be beneficial for substrates sensitive to the harsher conditions of acyl chlorides.
-
Materials:
-
3-Aminoindole derivative (1.0 eq)
-
Carboxylic anhydride (1.2 - 2.0 eq)
-
Anhydrous DCM or Acetonitrile
-
Pyridine or 4-Dimethylaminopyridine (DMAP) (catalytic to 1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the 3-aminoindole derivative in anhydrous DCM or acetonitrile under an inert atmosphere.
-
Add the carboxylic anhydride and the base (pyridine or a catalytic amount of DMAP).
-
Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) for 4-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and dilute with the reaction solvent.
-
Wash the organic solution with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
-
Quantitative Data for N-Acylation:
| Acylating Agent | Base | Solvent | Temperature | Time | Yield (%) |
| Acetyl chloride | TEA | DCM | 0 °C to RT | 3 h | Varies |
| Benzoyl chloride | DIPEA | DCM | 0 °C to RT | 3 h | 94% |
| Acetic anhydride | Pyridine | DCM | RT | 12 h | Varies |
| Propionic anhydride | Y(OTf)3 | [BMI]BF4 | 80 °C (MW) | 5 min | 95% |
Yields are representative and can vary based on the specific 3-aminoindole substrate.
Experimental Workflow for N-Acylation:
II. N-Sulfonylation of 3-Aminoindole
N-sulfonylation introduces a sulfonamide group, a common pharmacophore in many approved drugs. This modification can significantly impact the acidity, polarity, and binding interactions of the parent molecule. Indole-3-sulfonamides have been explored as carbonic anhydrase inhibitors.[5]
Application Notes:
The sulfonamide linkage is metabolically stable and can act as a hydrogen bond donor and acceptor. Derivatization of the 3-amino group to a sulfonamide can be a key step in developing potent and selective inhibitors for various enzymatic targets. The choice of sulfonyl chloride allows for the introduction of a wide range of aryl and alkyl substituents, enabling fine-tuning of the molecule's properties.
Experimental Protocol:
Protocol 3: Sulfonylation using Sulfonyl Chlorides
This protocol outlines a standard procedure for the synthesis of N-sulfonyl-3-aminoindoles.
-
Materials:
-
3-Aminoindole derivative (1.0 eq)
-
Sulfonyl chloride (1.1 - 1.3 eq)
-
Anhydrous Dichloromethane (DCM) or Pyridine
-
Pyridine or Triethylamine (TEA) (as solvent or 2.0 eq)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the 3-aminoindole derivative in anhydrous DCM or pyridine under an inert atmosphere.
-
Cool the solution to 0 °C.
-
If using DCM as the solvent, add pyridine or TEA.
-
Add the sulfonyl chloride portion-wise or as a solution in DCM.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-18 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (if a basic workup is not required for the product's stability), followed by saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Quantitative Data for N-Sulfonylation:
| Sulfonylating Agent | Base | Solvent | Temperature | Time | Yield (%) |
| Benzenesulfonyl chloride | Pyridine | Pyridine | 0 °C to RT | 12 h | Varies |
| p-Toluenesulfonyl chloride | TEA | DCM | 0 °C to RT | 16 h | Varies |
| Methanesulfonyl chloride | DIPEA | DCM | 0 °C to RT | 6 h | Varies |
Yields are representative and depend heavily on the specific 3-aminoindole substrate and sulfonyl chloride used.
Logical Relationship for N-Sulfonylation:
III. N-Alkylation of 3-Aminoindole
N-alkylation of the 3-amino group introduces alkyl substituents, which can be used to modulate lipophilicity, basicity, and steric bulk. N-alkylated 3-aminoindoles are being investigated for various therapeutic applications, including as anti-inflammatory agents.[6]
Application Notes:
Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. Reductive amination offers a more controlled approach for the synthesis of mono-alkylated secondary amines. The Mannich reaction is a useful method for introducing aminomethyl groups.
Experimental Protocols:
Protocol 4: Reductive Amination
This one-pot protocol is a reliable method for the mono-N-alkylation of 3-aminoindoles.
-
Materials:
-
3-Aminoindole derivative (1.0 eq)
-
Aldehyde or Ketone (1.0 - 1.2 eq)
-
Methanol (MeOH) or Dichloroethane (DCE)
-
Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 - 2.0 eq)
-
Acetic acid (catalytic)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the 3-aminoindole derivative and the aldehyde or ketone in methanol or DCE.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent (sodium cyanoborohydride or sodium triacetoxyborohydride) portion-wise.
-
Continue stirring at room temperature for 6-24 hours, monitoring the reaction by TLC.
-
Carefully quench the reaction with water or saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 5: Mannich Reaction
This protocol describes the synthesis of 3-amino-alkylated indoles through a three-component Mannich-type reaction.[6]
-
Materials:
-
Indole (not 3-aminoindole, as the reaction forms the 3-aminoalkyl indole) (1.0 eq)
-
Aldehyde (1.0 eq)
-
Secondary amine (1.0 eq)
-
Ethanol or solvent-free conditions
-
Catalyst (e.g., L-proline)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a flask, mix the indole, aldehyde, and secondary amine.
-
If using a solvent, add ethanol. For solvent-free conditions, proceed to the next step.
-
Add the catalyst (e.g., L-proline).
-
Stir the reaction mixture at room temperature for the specified time (can range from hours to days), monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Quantitative Data for N-Alkylation:
| Reaction Type | Aldehyde/Ketone | Reducing Agent | Solvent | Temperature | Time | Yield (%) |
| Reductive Amination | Benzaldehyde | NaBH(OAc)3 | DCE | RT | 12 h | Varies |
| Reductive Amination | Acetone | NaBH3CN | MeOH | RT | 24 h | Varies |
| Mannich Reaction | Formaldehyde | - | Solvent-free | RT | 2 h | Up to 95% |
Yields are representative and can vary based on the specific substrates and conditions.
Experimental Workflow for Reductive Amination:
IV. Applications in Drug Discovery and Development
Derivatization of the 3-amino group of indole is a powerful strategy in drug discovery.
-
N-Acyl derivatives have been investigated as inhibitors of various kinases, which are important targets in oncology and immunology. The amide bond can mimic peptide linkages, facilitating binding to the ATP-binding site of kinases.
-
N-Sulfonyl derivatives are prevalent in a wide array of clinically used drugs. The sulfonamide group can act as a zinc-binding group in metalloenzymes like carbonic anhydrases, making these derivatives promising candidates for diuretics and anti-glaucoma agents.[5]
-
N-Alkyl derivatives can be designed to modulate receptor subtype selectivity and improve pharmacokinetic properties. For instance, 3-amino-alkylated indoles have demonstrated anti-inflammatory activity by targeting the NF-κB and ERK1/2 signaling pathways.[6]
The choice of derivatization strategy should be guided by the specific therapeutic target and the desired physicochemical and pharmacological profile of the final compound.
V. Conclusion
The derivatization of the 3-amino group of 3-aminoindole through N-acylation, N-sulfonylation, and N-alkylation provides a versatile toolkit for medicinal chemists. The protocols and data presented herein offer a comprehensive guide for researchers to synthesize and explore novel 3-aminoindole derivatives for various therapeutic applications. Careful selection of the derivatization method and reagents is crucial for achieving the desired biological activity and drug-like properties.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-aminoindole HCl | 57778-93-5 | Benchchem [benchchem.com]
- 3. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Amino-alkylated indoles: unexplored green products acting as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Aminoindoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of their 3-aminoindole synthesis.
Frequently Asked Questions (FAQs)
Q1: My 3-aminoindole product seems to be degrading, turning dark in color. What is happening and how can I prevent it?
A1: Unprotected 3-aminoindoles are often unstable and susceptible to oxidative dimerization, which leads to the formation of colored impurities and a reduction in yield.[1][2] This degradation is accelerated by exposure to air and light.
To minimize degradation, consider the following strategies:
-
Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Protection of the Amino Group: Introduce a protecting group on the amino functionality. Common protecting groups for amines include carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). These groups can be removed under specific conditions when desired.[3][4]
-
Prompt Purification: Purify the product as quickly as possible after the reaction is complete.
Q2: I am attempting a Fischer indole synthesis to produce a 3-aminoindole, but the yield is consistently low or nonexistent. Why is this method not working?
A2: The Fischer indole synthesis is generally not a suitable method for the synthesis of 3-aminoindoles.[5] The reaction mechanism involves a[6][6]-sigmatropic rearrangement that is disfavored by the presence of a nitrogen substituent at the position that would become C3 of the indole. This often leads to competing side reactions and very poor yields of the desired 3-aminoindole.[5] It is highly recommended to choose an alternative synthetic route.
Q3: What are the most reliable methods for synthesizing 3-aminoindoles with good to excellent yields?
A3: Several methods have been developed that provide high yields of 3-aminoindoles. Two of the most effective and versatile methods are:
-
Copper-Catalyzed Three-Component Coupling: This method involves the reaction of a 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne, catalyzed by a copper salt. It offers a straightforward route to a wide variety of substituted 3-aminoindoles in good to excellent yields.[7][8][9]
-
Two-Step Synthesis from Indoles and Nitrostyrene: This approach begins with the reaction of an indole with a nitrostyrene to form a spiro[indole-3,5'-isoxazole] intermediate. This intermediate is then converted to the 3-aminoindole, often using hydrazine hydrate. This method is also known to produce good to excellent yields.[1][2][10][11][12]
Q4: How do I choose the appropriate protecting group for my 3-aminoindole synthesis?
A4: The choice of protecting group depends on the overall synthetic strategy and the stability of your molecule to the deprotection conditions.
-
Boc (tert-butyloxycarbonyl): This is a common protecting group that is stable to a wide range of conditions but can be easily removed with acid (e.g., trifluoroacetic acid).
-
Cbz (Carboxybenzyl): This group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.
-
Pivaloyl: This bulky protecting group can protect both the N-1 and C-2 positions of the indole ring due to steric hindrance, but it can be difficult to remove.
Consider the compatibility of the protection and deprotection steps with other functional groups in your molecule.
Troubleshooting Guides
Method 1: Copper-Catalyzed Three-Component Coupling
This method is a powerful tool for the synthesis of 3-aminoindoles, but like any reaction, it can present challenges.
Problem: Low or no yield of the desired 3-aminoindole.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete formation of the propargylamine intermediate. | The initial coupling of the aldehyde, amine, and alkyne may be the rate-limiting step. Ensure all starting materials are pure and dry. The use of a Cu(I)/Cu(II) binary system has been shown to be more efficient than a single copper source.[7] |
| Inefficient cyclization of the propargylamine intermediate. | The cyclization to the indoline core can be sensitive to the reaction conditions. Ensure the reaction temperature is maintained at the optimal level (typically around 80°C).[7] |
| Incomplete isomerization of the 3-aminoindoline to the 3-aminoindole. | The final step is a base-mediated isomerization. Ensure a suitable base (e.g., Cs2CO3) and solvent system are used.[7] |
| Catalyst deactivation. | Ensure the reaction is carried out under an inert atmosphere to prevent oxidation of the copper catalyst. |
Problem: Difficulty in purifying the final product.
| Possible Cause | Troubleshooting Suggestion |
| Residual copper catalyst. | After the reaction, filter the mixture through a pad of Celite to remove the insoluble copper salts.[7] If the product is still contaminated, consider a wash with a mild chelating agent like aqueous ammonium chloride solution. |
| Formation of side products. | If the reaction is not driven to completion, you may have a mixture of the starting materials, the propargylamine intermediate, the 3-aminoindoline, and the final 3-aminoindole. Monitor the reaction closely by TLC to ensure complete conversion at each stage. |
| Product degradation during purification. | As mentioned in the FAQs, 3-aminoindoles can be unstable. Use degassed solvents for chromatography and work quickly. Consider converting the amine to a more stable salt (e.g., hydrochloride) before purification if possible. |
Method 2: Two-Step Synthesis from Indoles and Nitrostyrene
This method provides a convenient route to 3-aminoindoles, but challenges can arise in both steps of the sequence.
Problem: Low yield of the spiro[indole-3,5'-isoxazole] intermediate in the first step.
| Possible Cause | Troubleshooting Suggestion |
| Incorrect reaction conditions. | The cycloaddition reaction is typically carried out in the presence of an acid catalyst. Ensure the appropriate catalyst and solvent are being used as specified in the literature protocol. |
| Decomposition of the nitrostyrene. | Nitrostyrenes can be unstable. Use freshly prepared or purified nitrostyrene for the best results. |
| Steric hindrance. | Highly substituted indoles or nitrostyrenes may react more slowly. Consider increasing the reaction time or temperature. |
Problem: Low yield in the conversion of the spiro intermediate to the 3-aminoindole.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction. | The rearrangement and amination step, often carried out with hydrazine hydrate, may require elevated temperatures (e.g., microwave heating) to go to completion.[1][2][10][11][12] Monitor the reaction by TLC to determine the optimal reaction time. |
| Formation of side products. | In some cases, side reactions can occur, leading to a complex product mixture. Careful control of the reaction temperature and time is crucial. |
| Product degradation. | The unprotected 3-aminoindole is susceptible to degradation. Work up the reaction promptly and consider using an inert atmosphere. |
Data Presentation
Table 1: Comparison of Yields for Different 3-Aminoindole Synthesis Methods
| Synthesis Method | Substrate Scope | Typical Yields | Key Advantages | Key Disadvantages |
| Copper-Catalyzed Three-Component Coupling | Wide range of aldehydes, amines, and alkynes.[7] | Good to excellent (many examples >80%).[7] | High atom economy, convergent synthesis. | Requires a metal catalyst which must be removed. |
| Two-Step Synthesis from Indoles and Nitrostyrene | Tolerates a variety of substituents on the indole and nitrostyrene.[1] | Good to excellent (many examples >80%).[1] | Readily available starting materials. | Two-step process. |
| Reduction of 3-Nitroindoles | Limited by the availability of the corresponding 3-nitroindoles. | Moderate to high.[13] | Can be a straightforward reduction. | 3-Nitroindoles can be challenging to prepare regioselectively. |
| Fischer Indole Synthesis | Not suitable for 3-aminoindoles.[5] | Very low to none.[5] | - | Not a viable method. |
Experimental Protocols
Detailed Experimental Protocol for Copper-Catalyzed Three-Component Synthesis of 3-Aminoindoles
This protocol is adapted from a literature procedure and should be performed by qualified personnel in a chemical laboratory.
Materials:
-
N-protected 2-aminobenzaldehyde (1.0 equiv)
-
Secondary amine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Copper(I) chloride (CuCl) (5 mol%)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)2) (5 mol%)
-
4-(Dimethylamino)pyridine (DMAP) (1.0 equiv)
-
Cesium carbonate (Cs2CO3) (for isomerization)
-
Anhydrous acetonitrile
-
Anhydrous THF/Methanol
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add CuCl (5 mol%), Cu(OTf)2 (5 mol%), and DMAP (1.0 equiv).
-
Addition of Reactants: Add the N-protected 2-aminobenzaldehyde (1.0 equiv) and anhydrous acetonitrile. Stir the mixture for 5 minutes. Then, add the secondary amine (1.0 equiv) followed by the terminal alkyne (1.5 equiv).
-
Reaction to form 3-Aminoindoline: Heat the reaction mixture to 80°C and stir for 12-16 hours, or until the starting aldehyde is consumed as monitored by TLC.
-
Workup (Indoline): Cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure. The crude 3-aminoindoline can be purified by flash chromatography on silica gel.
-
Isomerization to 3-Aminoindole: To a solution of the purified 3-aminoindoline in a mixture of THF and methanol, add cesium carbonate (Cs2CO3). Heat the mixture at 65°C until the isomerization is complete as monitored by TLC.
-
Final Workup and Purification: Cool the reaction mixture, filter to remove the base, and concentrate the filtrate. Purify the crude 3-aminoindole by flash chromatography on silica gel using degassed solvents.
Detailed Experimental Protocol for the Two-Step Synthesis of 3-Aminoindoles from Indoles and Nitrostyrene
This protocol is a general guide based on literature procedures and should be performed with appropriate safety precautions.
Step 1: Synthesis of the Spiro[indole-3,5'-isoxazole] Intermediate
Materials:
-
Indole (1.0 equiv)
-
Nitrostyrene (1.0 equiv)
-
Phosphorous acid (catalytic amount)
-
Appropriate solvent (e.g., dichloromethane)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the indole (1.0 equiv) and the nitrostyrene (1.0 equiv) in the chosen solvent.
-
Addition of Catalyst: Add a catalytic amount of phosphorous acid to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Workup and Purification: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude spiro intermediate by flash chromatography or recrystallization.
Step 2: Conversion to the 3-Aminoindole
Materials:
-
Spiro[indole-3,5'-isoxazole] intermediate (1.0 equiv)
-
Hydrazine hydrate
-
Microwave reactor (optional, but can significantly improve reaction times and yields)
Procedure:
-
Reaction Setup: In a microwave-safe vial, combine the spiro intermediate (1.0 equiv) and hydrazine hydrate.
-
Reaction: Seal the vial and heat the mixture in a microwave reactor at a temperature and for a duration optimized for your specific substrate (e.g., 200°C for 15 minutes).[2] Alternatively, the reaction can be performed under conventional heating, though it may require longer reaction times. Monitor the reaction by TLC.
-
Workup and Purification: After cooling, carefully open the vial and remove the excess hydrazine hydrate under reduced pressure. Purify the crude 3-aminoindole by flash chromatography on silica gel using degassed solvents.
Visualizations
References
- 1. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Convenient synthesis of masked aminoindoles by indium mediated one-pot reductive acylation of 3- and 2-nitroindoles | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Technical Support Center: Purification of Crude 3-Aminoindole HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-aminoindole HCl.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenge is the inherent instability of the 3-aminoindole moiety. Unprotected 3-aminoindoles are sensitive to air and light, which can lead to oxidative dimerization and other decomposition reactions, often resulting in a darkening of the material.[1] The hydrochloride salt form offers increased stability compared to the freebase, but care must still be taken during purification. Additionally, its polar nature can make chromatographic purification challenging.
Q2: What are the common impurities in crude this compound?
A2: Common impurities depend on the synthetic route used for its preparation. Potential impurities may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Intermediates: Partially reacted compounds, for example, from incomplete reduction of a nitro or azido group.
-
Side-products: Compounds formed from side reactions, such as over-alkylation or dimerization.
-
Oxidation/decomposition products: Formed due to exposure to air and light.
Q3: How should I store crude and purified this compound?
A3: Due to its sensitivity to air, light, and moisture, this compound should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (4°C is recommended).[2][3] It is also noted to be hygroscopic, so storage in a desiccator is advisable.[2][3]
Q4: My this compound is dark in color. Is it usable?
A4: A grey to black color is not uncommon for crude this compound.[2][3] However, significant darkening can indicate the presence of oxidation-related impurities. The suitability for further use depends on the requirements of your next experimental step. It is highly recommended to purify the material to remove these colored impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product darkens upon standing/during purification. | Exposure to air and/or light. | Handle the compound quickly, use an inert atmosphere (N₂ or Ar) where possible, and protect it from light by wrapping flasks in aluminum foil. |
| Low yield after column chromatography. | The compound is highly polar and may be retained on the silica gel. Degradation on acidic silica gel. | 1. Add a small percentage (0.5-1%) of a competing base like triethylamine (TEA) or ammonia to the mobile phase to improve elution. 2. Consider using an amine-functionalized silica gel column. 3. Explore reversed-phase chromatography with a suitable mobile phase. |
| Streaking or tailing of the product spot on TLC/during column chromatography. | Interaction of the basic amine with the acidic silica gel. | Add a small amount of triethylamine or a few drops of ammonia to the TLC developing solvent and the column's mobile phase. |
| Difficulty finding a suitable recrystallization solvent. | High polarity of the hydrochloride salt. | Try polar protic solvents like isopropanol or ethanol. A solvent/anti-solvent system can also be effective (e.g., dissolving in a minimal amount of hot methanol or ethanol and then adding a less polar solvent like diethyl ether or ethyl acetate until turbidity is observed, followed by cooling). |
| The compound will not crystallize from the solution. | The solution may be supersaturated, or impurities are inhibiting crystallization. | 1. Try scratching the inside of the flask with a glass rod at the liquid-air interface. 2. Add a seed crystal of pure product if available. 3. Ensure the concentration is appropriate; you may need to slowly evaporate some of the solvent. 4. An additional purification step (e.g., charcoal treatment, short silica plug) may be necessary to remove impurities that inhibit crystallization. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₂ | [2] |
| Molecular Weight | 168.63 g/mol | [4] |
| Melting Point | 180 °C (decomposition) | [2][3] |
| Appearance | Grey to Black Solid | [2][3] |
| Solubility | Slightly soluble in DMSO and Methanol | [2][3] |
| Stability | Hygroscopic, sensitive to air and light | [1][2][3] |
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present.
Materials:
-
Crude this compound
-
Isopropanol (or Ethanol)
-
Diethyl ether (or Ethyl acetate) - as an anti-solvent if needed
-
Activated charcoal (optional)
-
Filter paper
-
Buchner funnel and flask
-
Heating mantle or hot plate
-
Ice bath
Procedure:
-
Place the crude this compound in a clean Erlenmeyer flask.
-
Add a minimal amount of isopropanol to the flask.
-
Gently heat the mixture while stirring until the solid dissolves completely. Avoid boiling for extended periods to minimize decomposition.
-
(Optional) If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
(Optional) If charcoal was used, perform a hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, place the flask in an ice bath for 30-60 minutes.
-
If crystallization does not occur, or to improve the yield, slowly add an anti-solvent like diethyl ether until the solution becomes slightly cloudy, then allow it to stand and cool.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold isopropanol or diethyl ether.
-
Dry the purified crystals under a vacuum to remove all traces of solvent.
Column Chromatography of this compound
Due to the polar and basic nature of this compound, special considerations are needed for successful purification by column chromatography.
Method A: Standard Silica Gel with Amine Additive
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the mobile phase. A common solvent system is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM). To this mobile phase, add 0.5-1% triethylamine to prevent streaking.
-
Pack the chromatography column with silica gel using the prepared mobile phase (with TEA).
-
Dissolve the crude this compound in a minimal amount of the mobile phase. If it does not fully dissolve, you can adsorb it onto a small amount of silica gel.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the mobile phase, starting with a lower polarity (e.g., 2% MeOH in DCM with 1% TEA) and gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC), also using a mobile phase containing TEA.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Method B: Amine-Functionalized Silica Gel
Procedure:
-
This method is similar to Method A, but uses an amine-functionalized silica gel as the stationary phase.
-
The advantage is that triethylamine is not required in the mobile phase, which can simplify product work-up.
-
A suitable mobile phase would be a gradient of ethyl acetate in hexane or methanol in dichloromethane.
-
Follow the same steps for packing, loading, eluting, and collecting as in Method A.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for low yield in column chromatography.
References
Technical Support Center: Unprotected 3-Aminoindoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with unprotected 3-aminoindoles. The inherent instability of these compounds presents unique challenges during experimentation, and this guide is designed to provide practical solutions and foundational knowledge.
Frequently Asked Questions (FAQs)
Q1: Why are unprotected 3-aminoindoles so unstable?
Unprotected 3-aminoindoles are electron-rich heterocyclic compounds. This high electron density makes them susceptible to oxidation, particularly in the presence of air (oxygen) and light.[1] The primary degradation pathway is oxidative dimerization, leading to the formation of colored impurities.[1]
Q2: My solid 3-aminoindole, which was initially a light beige powder, has turned blue/dark purple upon storage. Is it still usable?
This color change is a common observation and indicates oxidative degradation. While freshly prepared samples are often light grey or beige, they can become deep blue over time.[1] However, one study noted that even with a visible color change, proton NMR spectra did not show significant decomposition.[1] For sensitive applications requiring high purity, it is recommended to use freshly prepared or purified material. For less sensitive reactions, the material might still be viable, but it is advisable to assess its purity (e.g., by TLC or LC-MS) before use.
Q3: Can I purify unprotected 3-aminoindoles using standard silica gel column chromatography?
Standard column chromatography can be challenging due to the sensitivity of these compounds to air and the stationary phase.[1] Prolonged exposure to silica gel and air during chromatography can lead to significant degradation. However, some researchers have reported success with short and fast column purifications (10–15 minutes).[1] If chromatography is necessary, consider using deactivated silica, a non-polar eluent system to speed up elution, and maintaining an inert atmosphere.
Q4: What are the best practices for storing unprotected 3-aminoindoles?
To minimize degradation, unprotected 3-aminoindoles should be stored under an inert atmosphere (e.g., argon or nitrogen) in a sealed, airtight container.[2][3][4] The container should be protected from light by using an amber vial or by wrapping it in aluminum foil.[2] Storage at low temperatures (e.g., in a freezer) is also recommended to slow down the rate of decomposition.[3]
Q5: What solvents are suitable for dissolving unprotected 3-aminoindoles?
The choice of solvent can impact stability. It is best to use deoxygenated solvents to minimize oxidative degradation in solution. Solvents should be dry, as moisture can also contribute to degradation pathways. The stability in different solvents can vary, and it is recommended to prepare solutions fresh before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid color change of solution upon dissolution | Oxidation by dissolved oxygen in the solvent. | - Use solvents that have been deoxygenated by sparging with an inert gas (argon or nitrogen).- Prepare solutions immediately before use.- Handle solutions under an inert atmosphere. |
| Multiple spots on TLC of a freshly prepared sample | Decomposition during synthesis, workup, or spotting. | - Ensure all steps of the synthesis and workup are performed under an inert atmosphere.- Use deactivated silica gel for TLC plates.- Spot the TLC plate quickly and develop immediately. |
| Low yield or no desired product in a reaction | Degradation of the 3-aminoindole starting material. | - Verify the purity of the 3-aminoindole before starting the reaction.- Add the 3-aminoindole to the reaction mixture under inert conditions.- Consider if any of the reagents are incompatible and could be accelerating degradation. |
| Difficulty in isolating the product by chromatography | On-column degradation. | - Minimize the time the compound spends on the column by using flash chromatography.- Use a less polar solvent system for faster elution.- Consider alternative purification methods such as crystallization or precipitation.[5][6][7][8][9] |
Stability Data
Due to the inherent instability of unprotected 3-aminoindoles, comprehensive quantitative stability data in the literature is scarce. The following table provides an illustrative summary of expected stability based on qualitative descriptions. Researchers are encouraged to use this as a template to generate their own data based on their specific 3-aminoindole derivative and experimental conditions.
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| pH | pH 3 (Acidic) | Low to Moderate | Hydrolysis of substituents, potential ring-opening |
| pH 7 (Neutral) | Low | Oxidative dimerization | |
| pH 11 (Basic) | Low to Moderate | Base-catalyzed degradation | |
| Temperature | -20°C (Freezer) | High (in solid-state, under inert gas) | Minimal degradation |
| 4°C (Refrigerator) | Moderate (in solid-state, under inert gas) | Slow oxidation | |
| 25°C (Ambient) | Low | Accelerated oxidation and dimerization | |
| 50°C (Elevated) | Very Low | Rapid decomposition | |
| Light | Dark | Moderate (if protected from air) | Slow oxidation |
| Ambient Light | Low | Photodegradation, accelerated oxidation | |
| UV Light (e.g., 254 nm) | Very Low | Rapid photodegradation | |
| Atmosphere | Inert (Argon/Nitrogen) | High (if protected from light) | Minimal degradation |
| Air | Very Low | Rapid oxidative dimerization and decomposition | |
| Oxidizing Agent | H₂O₂ | Very Low | Oxidation of the indole ring and amino group |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[1][10][11][12][13]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the unprotected 3-aminoindole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photostability: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10] A control sample should be kept in the dark.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector.
-
The method should be able to separate the parent compound from all degradation products.
Protocol 2: Assessing Photosensitivity using a ROS Assay
This protocol provides a method to assess the potential of a compound to generate reactive oxygen species (ROS) upon exposure to light, which is a key mechanism of phototoxicity.[14][15]
1. Reagents and Materials:
-
Unprotected 3-aminoindole
-
Singlet oxygen sensor green (SOSG) or other suitable ROS probe
-
A suitable buffer solution (e.g., phosphate-buffered saline, PBS)
-
A solar simulator or other controlled light source
2. Procedure:
-
Prepare a solution of the 3-aminoindole in the buffer.
-
Add the ROS probe to the solution according to the manufacturer's instructions.
-
Divide the solution into two portions: one to be exposed to light and a dark control.
-
Expose one portion to the light source for a defined period.
-
Measure the fluorescence of both the irradiated and dark control samples at appropriate excitation and emission wavelengths for the ROS probe.
3. Data Analysis:
-
An increase in fluorescence in the irradiated sample compared to the dark control indicates the generation of ROS and suggests potential photosensitivity.
Visualizations
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. ossila.com [ossila.com]
- 3. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. ossila.com [ossila.com]
- 5. columbia.edu [columbia.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. youtube.com [youtube.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. chromtech.com [chromtech.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. scispace.com [scispace.com]
- 14. criver.com [criver.com]
- 15. Reactive oxygen species (ROS) assay-based photosafety screening for complex ingredients: Modification of the ROS assay protocol [jstage.jst.go.jp]
Technical Support Center: Synthesis of 3-Aminoindoles
Welcome to the technical support center for the synthesis of 3-aminoindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental challenges in synthesizing 3-aminoindoles.
Frequently Asked Questions (FAQs)
Q1: Why are unprotected 3-aminoindoles often challenging to synthesize and isolate?
A1: Unprotected 3-aminoindoles are inherently unstable due to their electron-rich nature. They are highly sensitive to air and light, which can lead to rapid oxidative dimerization and decomposition, resulting in complex product mixtures and low yields of the desired compound.[1]
Q2: What are the most common types of side reactions observed during the synthesis of 3-aminoindoles?
A2: The most prevalent side reactions include:
-
Oxidative Dimerization: The formation of 3,3'-biindole structures through the coupling of two 3-aminoindole molecules.
-
Decomposition: Degradation of the 3-aminoindole ring system into various unidentified byproducts, often presenting as a dark, tarry reaction mixture.
-
Incomplete Reaction: Isolation of stable intermediates, such as propargylamines in the copper-catalyzed three-component synthesis, due to incomplete cyclization.
-
Over-reduction: In syntheses involving the reduction of a nitro group, over-reduction can lead to undesired products.
Q3: How can the stability of 3-aminoindoles be improved during and after synthesis?
A3: To enhance stability, consider the following strategies:
-
Work under an inert atmosphere: Using nitrogen or argon can minimize contact with oxygen, thus reducing oxidative side reactions.
-
Protect the amino group: Introducing a protecting group on the 3-amino functionality can increase stability for purification and storage. This group can be removed in a subsequent step if the unprotected amine is required.
-
Minimize exposure to light: Conducting the reaction and purification in the dark or using amber-colored glassware can prevent light-induced decomposition.
-
Use freshly purified reagents and anhydrous solvents: This minimizes the presence of impurities that could catalyze decomposition.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during the synthesis of 3-aminoindoles via different synthetic routes.
Method 1: Copper-Catalyzed Three-Component Synthesis of 3-Aminoindoles
Q: I am getting a low yield of my desired 3-aminoindole, and the main product appears to be the propargylamine intermediate. How can I improve the cyclization?
A: This is a common issue where the intramolecular cyclization of the propargylamine intermediate is the rate-limiting step.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Catalyst System | The choice of copper salt and additives is crucial. A binary system of CuCl and Cu(OTf)₂ has been shown to be effective. The addition of a base like 4-dimethylaminopyridine (DMAP) or cesium carbonate (Cs₂CO₃) can significantly promote the cyclization and improve the yield.[2] |
| Suboptimal Reaction Temperature | The reaction temperature may be too low for the cyclization to proceed efficiently. Gradually increasing the reaction temperature (e.g., from 80 °C to 100 °C) may improve the conversion of the intermediate. |
| Presence of Protic Impurities | Traces of water or other protic impurities can interfere with the catalyst and inhibit the reaction. Ensure that all reagents and the solvent (e.g., acetonitrile) are anhydrous. |
Troubleshooting Workflow for Low Yield in Copper-Catalyzed Synthesis
Method 2: Synthesis from 2-Nitrochalcones
Q: My reaction mixture turns dark, and I am isolating a complex mixture of products with a low yield of the desired 3-aminoindole. What could be the cause?
A: The harsh reaction conditions or the instability of intermediates can lead to decomposition.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Harsh Reaction Conditions | High temperatures can promote the decomposition of the starting materials and products. Try running the reaction at a lower temperature for a longer period. |
| Inappropriate Reducing Agent/Base | The combination of ammonia and a Hantzsch ester in the presence of a mild base like K₂CO₃ can be an effective system for this transformation.[3] Stronger bases or reducing agents might lead to undesired side reactions. |
| Oxidation of Intermediates | The reaction may be sensitive to air. Performing the reaction under an inert atmosphere (N₂ or Ar) can prevent the oxidation of sensitive intermediates. |
Method 3: Two-Step Synthesis from Indoles and Nitrostyrene
Q: The first step to form the spiro-isoxazole intermediate works well, but the subsequent conversion to the 3-aminoindole with hydrazine hydrate gives a low yield. How can I optimize this step?
A: The second step involves a cascade reaction that can be sensitive to the reaction conditions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Reaction Energy | This transformation may require significant energy input to proceed to completion. The use of microwave heating at temperatures up to 200 °C has been reported to give excellent yields.[4] |
| Incorrect Stoichiometry of Hydrazine Hydrate | Ensure that a sufficient excess of hydrazine hydrate is used to drive the reaction forward. |
| Side Reactions of the Intermediate | The intermediate formed after the initial reaction with hydrazine can potentially undergo side reactions. Minimizing the reaction time once the starting material is consumed (monitored by TLC) can help to reduce the formation of byproducts. |
Data Presentation
Table 1: Optimization of the Copper-Catalyzed Three-Component Coupling Reaction[2]
| Entry | Catalyst (mol%) | Additive (1.0 equiv.) | Yield of 3-Aminoindoline (%) | Yield of Propargylamine (%) |
| 1 | CuCl (5), Cu(OTf)₂ (5) | None | 7 | 80 |
| 2 | CuCl (5), Cu(OTf)₂ (5) | NEt₃ | 48 | - |
| 3 | CuCl (5), Cu(OTf)₂ (5) | Cs₂CO₃ | 51 | - |
| 4 | CuCl (5), Cu(OTf)₂ (5) | DMAP | 98 | - |
| 5 | CuCl (5) | DMAP | 70 | 10 |
| 6 | Cu(OTf)₂ (5) | DMAP | 47 | 21 |
Table 2: Yields of Unprotected 2-Aryl-3-aminoindoles from the Two-Step Synthesis[5]
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | H | Ph | 2-Phenyl-1H-indol-3-amine | 90 |
| 2 | 5-F | Ph | 5-Fluoro-2-phenyl-1H-indol-3-amine | 77 |
| 3 | 5-iPr | Ph | 5-Isopropyl-2-phenyl-1H-indol-3-amine | 82 |
| 4 | 5-Cl | Ph | 5-Chloro-2-phenyl-1H-indol-3-amine | 85 |
| 5 | H | 2-Naphthyl | 2-(Naphthalen-2-yl)-1H-indol-3-amine | 70 |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Three-Component Synthesis of 3-Aminoindolines[6]
-
To a dry vial under an argon atmosphere, add CuCl (0.015 mmol, 5 mol%), Cu(OTf)₂ (0.015 mmol, 5 mol%), and DMAP (0.3 mmol, 1 equiv.).
-
Add the N-protected 2-aminobenzaldehyde (0.3 mmol, 1 equiv.) and dry acetonitrile (0.3 mL).
-
Add the secondary amine (0.3 mmol, 1 equiv.) and the terminal alkyne (0.45 mmol, 1.5 equiv.).
-
Seal the vial and stir the reaction mixture at 80 °C for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aminoindoline.
-
For conversion to the 3-aminoindole, the isolated 3-aminoindoline can be treated with a base such as cesium carbonate in a suitable solvent system (e.g., THF/MeOH) at elevated temperatures.
Protocol 2: General Procedure for the Two-Step Synthesis of Unprotected 3-Aminoindoles[5]
Step 1: Synthesis of 4'-Phenyl-4'H-spiro[indole-3,5'-isoxazole] Intermediate
-
In a suitable flask, dissolve the indole (1.0 mmol) and nitrostyrene (1.0 mmol) in a minimal amount of a suitable solvent.
-
Add phosphorous acid (1.0 g per 1.0 mmol of indole) and formic acid (1.0 g per 1.0 mmol of indole).
-
Stir the mixture vigorously at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude spiro-isoxazole can be purified by column chromatography or used directly in the next step.
Step 2: Conversion to 2-Aryl-1H-indol-3-amine
-
Place the 4'-phenyl-4'H-spiro[indole-3,5'-isoxazole] (1.00 mmol) in a microwave vial.
-
Add hydrazine hydrate (2 mL).
-
Seal the vial and heat the mixture in a microwave reactor at 200 °C for 15 minutes.
-
After cooling, open the vial and concentrate the reaction mixture under reduced pressure.
-
Purify the crude material by column chromatography (e.g., EtOAc/hexane) to yield the 2-aryl-1H-indol-3-amine.
Mandatory Visualization
References
- 1. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene [ouci.dntb.gov.ua]
- 2. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Aminoindole Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-aminoindoles. The information is designed to help overcome common challenges encountered during coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing 3-aminoindoles via C-N bond formation?
A1: The most common strategies involve transition-metal-catalyzed cross-coupling reactions. The two main approaches are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2][3] Additionally, multicomponent reactions (MCRs) catalyzed by copper offer an efficient route to construct the 3-aminoindole scaffold from simpler starting materials.[4][5]
Q2: My 3-aminoindole product seems to be decomposing after isolation. Why is this happening and what can I do?
A2: Unprotected 3-aminoindoles are often sensitive to air and light, which can lead to oxidative dimerization or other decomposition pathways.[6] It is also reported that purification by column chromatography on silica can sometimes be problematic.[6] To mitigate this, it is advisable to handle the purified compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light, and store it at low temperatures. If decomposition during chromatography is suspected, consider alternative purification methods like recrystallization or using a different stationary phase.
Q3: What is the difference between the Buchwald-Hartwig and Ullmann coupling reactions for this synthesis?
A3: Both reactions form a carbon-nitrogen bond between an aryl halide and an amine. However, the Buchwald-Hartwig reaction uses a palladium catalyst and typically proceeds under milder conditions.[2][7] The Ullmann reaction is copper-catalyzed and traditionally requires higher temperatures (often >200 °C) and polar, high-boiling point solvents.[3] Modern advancements in Ullmann-type reactions, such as the use of specific ligands like amino acids, can facilitate the reaction at lower temperatures.[8][9]
Q4: Can I use ammonia directly in a Buchwald-Hartwig reaction to synthesize a primary 3-aminoindole?
A4: Yes, recent developments in ligand design have enabled the direct use of ammonia or ammonia equivalents (like lithium bis(trimethylsilyl)amide) in palladium-catalyzed aminations to furnish primary arylamines.[7]
Troubleshooting Guide
Problem 1: Low to No Yield of the Desired 3-Aminoindole Product
| Potential Cause | Suggested Solution | Citation |
| Inactive Catalyst/Ligand System | The choice of catalyst and ligand is critical. For Buchwald-Hartwig reactions, ensure the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand (e.g., Xantphos, BINAP, SPhos) are appropriate for the specific substrates. The catalyst system may need to be screened for optimal performance. | [1][10] |
| Incorrect Base | The base plays a crucial role. Strong, non-nucleophilic bases like Cs₂CO₃, K₃PO₄, or NaOtBu are commonly used. The strength of the base should be matched to the substrates. For instance, some functional groups may not be compatible with strong bases like KOtBu. | [10][11] |
| Inappropriate Solvent | The reaction solvent must be anhydrous and is typically a polar aprotic solvent like dioxane, toluene, or DMF. Ensure the solvent is properly dried and degassed to remove oxygen, which can deactivate the catalyst. | [1][3][12] |
| Low Reaction Temperature | While milder conditions are desirable, some coupling reactions require elevated temperatures to proceed efficiently. If the reaction is sluggish, incrementally increase the temperature (e.g., from 80°C to 110°C). | [3] |
| Poor Leaving Group on Indole Precursor | The reactivity of the aryl halide is crucial. The typical order of reactivity is I > Br > Cl. If you are using an aryl chloride, the reaction may require a more active catalyst system or higher temperatures. | [1] |
| Incomplete Cyclization (in MCRs) | In multicomponent reactions that form 3-aminoindolines first, you may isolate the propargylamine intermediate instead of the cyclized product. This can happen if the catalyst system is not effective for the cyclization step. Switching the copper salt (e.g., from CuCl to Cu(OTf)₂) might promote the desired cascade. | [4] |
Problem 2: Formation of Significant Side Products
| Potential Cause | Suggested Solution | Citation |
| Homocoupling of Starting Material | In Ullmann reactions, homocoupling of the aryl halide can occur to form biaryl compounds. This can be minimized by using ligands that promote the desired cross-coupling pathway. | [13][14] |
| Dimerization of Product | As mentioned in the FAQs, the electron-rich 3-aminoindole product can be prone to oxidative dimerization. Ensure the reaction is run under a strictly inert atmosphere. | [6] |
| Enolate Formation/Dimerization | In multicomponent reactions involving ketones, using a strong base can favor enolate formation and subsequent self-condensation of the ketone instead of the desired cross-coupling. Using a weaker base can sometimes resolve this issue. | [15] |
Data and Reaction Parameters
Table 1: Optimization of a Copper-Catalyzed Three-Component Coupling (TCC) Reaction
This table summarizes the optimization for the synthesis of 3-aminoindolines, which are precursors to 3-aminoindoles. The model reaction involved N-(2-formylphenyl)-4-methylbenzenesulfonamide, piperidine, and phenylacetylene.
| Entry | Catalyst (mol%) | Additive (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | AuCl (5) | - | MeCN | 80 | 0 (Propargylamine only) |
| 2 | AuCl₃ (5) | - | MeCN | 80 | 0 (Propargylamine only) |
| 3 | AgOTf (5) | - | MeCN | 80 | 0 (Propargylamine only) |
| 4 | CuI (5) | - | MeCN | 80 | 0 (Propargylamine only) |
| 5 | CuCl (5) | - | MeCN | 80 | Trace |
| 6 | Cu(OTf)₂ (5) | - | MeCN | 80 | Trace |
| 7 | Cu(MeCN)₄PF₆ (5) | - | MeCN | 80 | 92 |
| 8 | Cu(MeCN)₄PF₆ (5) | H₂O (1.0) | MeCN | 80 | 75 |
| 9 | Cu(MeCN)₄PF₆ (5) | - | THF | 80 | 65 |
| 10 | Cu(MeCN)₄PF₆ (5) | - | Dioxane | 80 | 68 |
(Data adapted from reference[4])
Table 2: General Parameters for Palladium-Catalyzed Buchwald-Hartwig Amination
This table provides a general starting point for optimizing a Buchwald-Hartwig C-N coupling reaction.
| Parameter | Typical Reagents/Conditions | Notes | Citation |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Typically 1-5 mol% loading. | [10] |
| Ligand | Xantphos, BINAP, DPPF, SPhos, XPhos | Ligand-to-palladium ratio is often 1:1 to 2:1. Choice is substrate-dependent. | [1][2][10] |
| Base | Cs₂CO₃, K₃PO₄, K₂CO₃, NaOtBu | Usually 1.5-2.2 equivalents. Must be strong enough to deprotonate the amine. | [10][15] |
| Solvent | Dioxane, Toluene, THF | Must be anhydrous and degassed. | [1][11] |
| Temperature | 80 - 130 °C | Higher temperatures may be needed for less reactive substrates (e.g., aryl chlorides). | [15] |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent catalyst decomposition and side reactions. | [12] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Three-Component Synthesis of 3-Aminoindoline and Isomerization to 3-Aminoindole
This protocol is based on the work of Gulevskaya, et al.[4][5]
Step A: Synthesis of 3-Aminoindoline
-
To an oven-dried reaction vessel, add the N-protected 2-aminobenzaldehyde (0.3 mmol, 1.0 equiv.), the secondary amine (0.3 mmol, 1.0 equiv.), the terminal alkyne (0.45 mmol, 1.5 equiv.), and Cu(MeCN)₄PF₆ (5 mol%).
-
Purge the vessel with an inert gas (e.g., Argon).
-
Add anhydrous, degassed acetonitrile (MeCN, ~1 M concentration) via syringe.
-
Seal the vessel and heat the reaction mixture to 80 °C with stirring for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-aminoindoline.
Step B: Isomerization to 3-Aminoindole
-
Dissolve the purified 3-aminoindoline (1.0 equiv.) in a mixture of THF and methanol.
-
Add cesium carbonate (Cs₂CO₃, ~2.0 equiv.).
-
Heat the mixture to 65 °C and stir until TLC or LC-MS analysis indicates complete conversion to the indole.
-
Cool the reaction, filter off the base, and concentrate the filtrate under reduced pressure.
-
Purify the residue by chromatography or recrystallization to obtain the final 3-aminoindole product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a general starting protocol that should be optimized for specific substrates.
-
In a glovebox or under a stream of argon, add the aryl halide (e.g., 3-bromoindole derivative, 1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (2 mol%), Xantphos (5 mol%), and Cs₂CO₃ (2.2 mmol, 2.2 equiv.) to an oven-dried Schlenk tube.
-
Evacuate and backfill the tube with argon three times.
-
Add the amine coupling partner (1.2 mmol, 1.2 equiv.) followed by anhydrous, degassed toluene or dioxane (~0.5 M).
-
Seal the tube and place it in a preheated oil bath at 110-130 °C.
-
Stir the reaction for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
After completion, cool the reaction mixture to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove palladium residues and the inorganic base.
-
Wash the Celite pad with additional solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
Caption: Key parameters influencing the outcome of a cross-coupling reaction.
Caption: Reaction pathway for the copper-catalyzed multicomponent synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Amino acid promoted CuI-catalyzed C-N bond formation between aryl halides and amines or N-containing heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.apple.com [books.apple.com]
- 10. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. Ullmann coupling-An overview - operachem [operachem.com]
- 15. Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
preventing oxidative dimerization of 3-aminoindoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the oxidative dimerization of 3-aminoindoles during their experiments.
Frequently Asked Questions (FAQs)
Q1: My 3-aminoindole solution is changing color (e.g., turning yellow, brown, or purple). What is happening?
A1: Unprotected 3-aminoindoles are highly susceptible to oxidation, which often leads to the formation of colored dimeric and oligomeric impurities.[1][2][3] This degradation is accelerated by exposure to air (oxygen) and light. The color change is a visual indicator that your compound is decomposing.
Q2: I am observing a new, less polar spot on my TLC plate that grows over time. What is this impurity?
A2: This new, less polar spot is likely the oxidative dimer of your 3-aminoindole. Dimerization increases the molecular weight and often reduces the polarity of the compound, causing it to have a higher Rf value on a normal-phase TLC plate.
Q3: Can I purify my unprotected 3-aminoindole using standard silica gel column chromatography?
A3: It is generally not recommended to purify unprotected 3-aminoindoles using standard silica gel chromatography, as they are often unstable on silica.[1] The acidic nature of silica gel can promote degradation and dimerization. If chromatography is necessary, a quick purification on a neutral support like deactivated silica or alumina might be possible, but it should be performed rapidly.
Q4: How should I store my unprotected 3-aminoindole to maximize its stability?
A4: To ensure the long-term stability of air-sensitive compounds like 3-aminoindoles, they should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[4][5][6] Using an amber vial to protect from light and storing it in a freezer inside a desiccator or a glovebox is ideal.
Troubleshooting Guides
Issue 1: Rapid Decomposition of 3-Aminoindole in Solution
| Possible Cause | Solution |
| Exposure to atmospheric oxygen | Use degassed solvents and handle the solution under an inert atmosphere (e.g., using a Schlenk line or in a glovebox).[7][8] |
| Exposure to light | Protect the solution from light by using amber glassware or by wrapping the flask in aluminum foil. |
| Reactive solvent | Ensure the solvent is of high purity and free from peroxides. Some solvents can promote oxidation. |
| Inappropriate pH | The stability of amino-containing compounds can be pH-dependent.[9][10][11] Avoid strongly acidic or basic conditions unless required for a specific reaction, in which case the unprotected 3-aminoindole should be used immediately. |
Issue 2: Formation of Insoluble Material in the Reaction Mixture
| Possible Cause | Solution |
| Precipitation of the oxidative dimer | The dimer may be less soluble than the monomeric 3-aminoindole. To prevent its formation, follow the guidelines for preventing decomposition (use of inert atmosphere, protection from light). |
| Salt formation | If the reaction involves acidic or basic reagents, the 3-aminoindole may form a salt that is insoluble in the reaction solvent. Consider using a different solvent system or protecting the amino group. |
Data Presentation
Table 1: Illustrative Stability of Unprotected 3-Aminoindole under Various Conditions
| Condition | Solvent | Atmosphere | Temperature | Light Exposure | Estimated Stability |
| 1 | Dichloromethane | Air | Room Temperature | Ambient | Poor (significant dimerization within hours) |
| 2 | Degassed Dichloromethane | Nitrogen | Room Temperature | Dark | Moderate (stable for several hours) |
| 3 | Degassed Dichloromethane | Nitrogen | -20°C | Dark | Good (stable for days) |
| 4 | Methanol | Air | Room Temperature | Ambient | Very Poor (rapid decomposition) |
| 5 | Degassed Methanol | Nitrogen | 0°C | Dark | Fair (use immediately) |
Note: This table is illustrative and based on the general understanding of 3-aminoindole instability. Actual stability will depend on the specific substituents on the indole ring.
Table 2: Comparison of Protective Groups for 3-Aminoindole
| Protective Group | Protection Conditions | Deprotection Conditions | Stability of Protected Compound |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, base (e.g., Et₃N, DMAP), CH₂Cl₂ or THF | Acid (e.g., TFA in CH₂Cl₂, or HCl in dioxane)[12][13][14] | Excellent |
| Cbz (Carboxybenzyl) | Benzyl chloroformate, base, CH₂Cl₂ | Hydrogenolysis (H₂, Pd/C) | Very Good |
| Ac (Acetyl) | Acetic anhydride or acetyl chloride, base | Acidic or basic hydrolysis | Good |
Experimental Protocols
Protocol 1: General Procedure for Handling and Storage of Unprotected 3-Aminoindoles
-
Glassware Preparation: All glassware should be thoroughly dried in an oven at >120°C overnight and cooled under a stream of dry nitrogen or argon.[7]
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere of nitrogen or argon using a Schlenk line or in a glovebox.[7][8]
-
Solvent Degassing: Solvents should be degassed prior to use by bubbling with nitrogen or argon for at least 30 minutes or by several freeze-pump-thaw cycles.[7]
-
Storage of Solids: Store the solid 3-aminoindole in a sealed amber vial inside a glovebox or a desiccator filled with an inert gas in a freezer.
-
Storage of Solutions: If a solution must be stored, it should be in a tightly sealed Schlenk flask under a positive pressure of inert gas and kept in a refrigerator or freezer, protected from light.
Protocol 2: N-Boc Protection of 3-Aminoindole
This protocol describes the protection of the amino group of a 3-aminoindole with a tert-butoxycarbonyl (Boc) group to prevent oxidative dimerization.
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the 3-aminoindole (1 equivalent).
-
Dissolution: Dissolve the 3-aminoindole in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add triethylamine (Et₃N) (1.5 equivalents) to the solution and stir for 5 minutes at room temperature. For less reactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) in the same anhydrous solvent to the reaction mixture at 0°C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Work-up:
-
Quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel.
Reference: This is a general procedure adapted from standard Boc protection protocols.[12][15][16]
Protocol 3: Deprotection of N-Boc-3-Aminoindole
This protocol describes the removal of the Boc protecting group to yield the free 3-aminoindole.
-
Reaction Setup: Dissolve the N-Boc-3-aminoindole in dichloromethane (DCM).
-
Addition of Acid: To this solution, add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0°C. Alternatively, a solution of 4M HCl in dioxane can be used.[12]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Work-up:
-
Remove the solvent and excess acid under reduced pressure.
-
If TFA was used, co-evaporation with a solvent like toluene can help remove residual acid.
-
If the hydrochloride salt is desired and HCl in dioxane was used, the product may precipitate and can be collected by filtration. Otherwise, the solvent is evaporated.
-
To obtain the free amine, the residue can be dissolved in an appropriate solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution), followed by extraction, drying, and solvent removal.
-
Note: The deprotected 3-aminoindole is unstable and should be used immediately in the next step or stored under strictly inert conditions.
Visualizations
Caption: Proposed pathway for the oxidative dimerization of 3-aminoindoles.
Caption: Troubleshooting workflow for addressing 3-aminoindole instability.
Caption: Experimental workflow for using a protected 3-aminoindole.
References
- 1. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ossila.com [ossila.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. reddit.com [reddit.com]
- 14. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Aminoindole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-aminoindole reactions. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and handling of these compounds.
Troubleshooting Guide
Low Reaction Yield
Question: My 3-aminoindole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in 3-aminoindole synthesis are a frequent issue and can stem from several factors, including reaction conditions, substrate properties, and product instability. Here are some common causes and potential solutions:
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time is crucial. For instance, in copper-catalyzed three-component coupling reactions, the catalyst system and additives significantly impact the yield. A binary CuI/Cu(OTf)₂ system with DMAP as an additive has been shown to provide nearly quantitative yields in some cases.[1] It is recommended to perform a systematic optimization of reaction parameters.
-
Side Reactions: The formation of undesired side products can significantly lower the yield of the desired 3-aminoindole. For example, in the Fischer indole synthesis, electron-donating substituents on the phenylhydrazine can lead to N-N bond cleavage as a competing pathway, preventing the desired cyclization.[2][3] In such cases, switching to a milder Lewis acid catalyst (e.g., ZnCl₂) over a strong Brønsted acid may improve the yield.[3]
-
Product Instability: Unprotected 3-aminoindoles are often unstable and susceptible to degradation under the reaction or workup conditions.[4] They are known to be sensitive to air, light, and can undergo oxidative dimerization.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and minimizing exposure to light can help.
-
Incomplete Conversion: The reaction may not be going to completion. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
-
Steric Hindrance: Bulky substituents on either the starting materials can hinder the reaction and lead to lower yields. In such cases, prolonged reaction times or higher temperatures might be necessary.
Quantitative Data on Reaction Optimization:
The following table summarizes the optimization of a copper-catalyzed three-component coupling reaction for the synthesis of a 3-aminoindoline, a precursor to 3-aminoindoles.
| Entry | Catalyst (mol%) | Additive (1.0 equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuCl (5) | None | MeCN | 80 | Traces |
| 2 | Cu(OTf)₂ (5) | None | MeCN | 80 | Traces |
| 3 | CuCl (5) / Cu(OTf)₂ (5) | None | MeCN | 80 | 7 |
| 4 | CuCl (5) / Cu(OTf)₂ (5) | NEt₃ | MeCN | 80 | 48 |
| 5 | CuCl (5) / Cu(OTf)₂ (5) | Cs₂CO₃ | MeCN | 80 | 51 |
| 6 | CuCl (5) / Cu(OTf)₂ (5) | DMAP | MeCN | 80 | 98 |
Data adapted from a study on the synthesis of 3-aminoindolines.[1]
Side Reactions and Impurities
Question: I am observing significant side product formation in my Fischer indole synthesis of a 3-aminoindole. What are these impurities and how can I avoid them?
Answer:
Side product formation is a major challenge in the Fischer indole synthesis, especially when targeting 3-aminoindoles. The primary competing reaction is the cleavage of the N-N bond in the hydrazone intermediate.[2][3]
-
Cause: This side reaction is particularly favored when the substituent at the C3 position of the developing indole is electron-donating.[2][3] This stabilizes the iminylcarbocation formed upon N-N bond cleavage, diverting the reaction from the desired[4][4]-sigmatropic rearrangement.[2][3]
-
Common Side Products: The cleavage of the N-N bond typically results in the formation of aniline and a substituted indole without the desired amino group (e.g., 3-methylindole if the starting ketone was acetone).[2]
-
Solutions:
-
Catalyst Choice: Using Lewis acids like ZnCl₂ or ZnBr₂ instead of strong Brønsted acids (e.g., HCl, H₂SO₄) can sometimes suppress the N-N bond cleavage and favor the cyclization pathway.[3]
-
Protecting Groups: If direct synthesis is problematic, consider a multi-step approach where the amino group is introduced in a protected form. For example, using a starting material with a nitro group that can be reduced to an amine in a later step.
-
Alternative Synthetic Routes: If the Fischer indole synthesis consistently fails, exploring alternative methods such as the copper-catalyzed three-component coupling reaction or post-functionalization of the indole ring might be more fruitful.[1][4]
-
Logical Relationship of Fischer Indole Synthesis Failure:
Caption: Failure pathway in Fischer indole synthesis.
Purification Challenges
Question: I am struggling to purify my 3-aminoindole product. It seems to be degrading on the silica gel column. What is the best way to purify these compounds?
Answer:
The purification of 3-aminoindoles is often challenging due to their inherent instability.[4] Unprotected 3-aminoindoles are prone to oxidation and decomposition, especially on acidic stationary phases like silica gel.[4]
-
Recommended Practices:
-
Minimize Exposure: Keep the compound protected from air and light as much as possible during the purification process.[4]
-
Use a Deactivated Stationary Phase: Consider using deactivated silica gel (e.g., by treating with a base like triethylamine) or an alternative stationary phase like alumina.
-
Rapid Purification: Perform the purification as quickly as possible. Short, fast column chromatography (10-15 minutes) has been reported to be successful for some 3-aminoindoles.[4]
-
In-situ Protection: If the unprotected amine is too unstable, consider protecting it immediately after the reaction is complete and before purification. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy). The choice of protecting group will depend on the subsequent steps in your synthesis.
-
Alternative Purification Methods: If column chromatography is consistently problematic, consider other purification techniques such as crystallization or preparative thin-layer chromatography (prep-TLC).
-
Frequently Asked Questions (FAQs)
Q1: My 3-aminoindole product is changing color upon standing. Is this normal?
A1: Yes, it is quite common for 3-aminoindole samples to change color, often turning deep blue or brown over time.[4] This is typically a sign of oxidation or decomposition.[4] While some color change may not significantly affect the purity for immediate use, it is a strong indicator of the compound's instability. For long-term storage, it is crucial to keep the compound under an inert atmosphere, protected from light, and at a low temperature.
Q2: Can I synthesize 3-aminoindoles using the Fischer indole synthesis with any ketone or aldehyde?
A2: While the Fischer indole synthesis is versatile, it has its limitations. The reaction fails with acetaldehyde, meaning indole itself cannot be directly synthesized this way.[5] Furthermore, as discussed in the troubleshooting guide, substrates that lead to hydrazones with electron-donating groups at the position that will become C3 of the indole can lead to failed reactions due to preferential N-N bond cleavage.[2][3]
Q3: What is the best way to handle and store 3-aminoindoles?
A3: Due to their sensitivity to air and light, 3-aminoindoles should be handled under an inert atmosphere (e.g., in a glovebox or under a stream of argon or nitrogen).[4] They should be stored in amber vials to protect them from light and at low temperatures (preferably in a freezer) to slow down decomposition. If the compound is particularly unstable, storing it as a salt (e.g., hydrochloride salt) can improve its shelf life.
Q4: Are there any "green" or more environmentally friendly methods for synthesizing 3-aminoindoles?
A4: Yes, there is ongoing research to develop more sustainable methods for indole synthesis. Some approaches focus on using water as a solvent, employing reusable catalysts, or developing one-pot reactions to minimize waste. For example, some base-catalyzed methods for the synthesis of 3-substituted indoles can be performed in water.[6]
Experimental Protocols
Protocol 1: Two-Step Synthesis of Unprotected 2-Aryl-3-aminoindoles
This protocol describes a microwave-assisted synthesis of unprotected 2-aryl-3-aminoindoles from 2-(3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile.[4]
Step 1: Synthesis of 2-(3-Oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile
-
To a solution of the appropriate indole (1.0 mmol) and nitrostyrene (1.0 mmol) in a suitable solvent, add phosphorous acid.
-
Stir the reaction mixture at room temperature for the appropriate time until the reaction is complete (monitor by TLC).
-
Isolate the intermediate spirocyclic isoxazole.
-
Treat the spiro-isoxazole with a mild acid or base to yield the 2-(3-oxoindolin-2-yl)-2-arylacetonitrile.
-
Purify the product by column chromatography on silica gel.
Step 2: Synthesis of 2-Aryl-1H-indol-3-amine
-
In a microwave vial, combine the 2-(3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile (1.00 mmol) and 2 mL of hydrazine hydrate.
-
Seal the vial and heat it in a microwave reactor at 200 °C for 15 minutes.
-
After the reaction is complete, open the vial and concentrate the reaction mixture under reduced pressure.
-
Purify the crude material by column chromatography (e.g., EtOAc/hexane, 1:4, v/v) to obtain the desired 2-aryl-1H-indol-3-amine.[4]
Experimental Workflow for Two-Step Synthesis:
Caption: Workflow for the two-step synthesis of 3-aminoindoles.
Protocol 2: General Procedure for Purification of 3-Aminoindoles by Flash Column Chromatography
This is a general guideline for the purification of moderately stable 3-aminoindoles. For highly unstable compounds, in-situ protection before chromatography is recommended.
-
Prepare the Column:
-
Choose a column of appropriate size based on the amount of crude material.
-
Pack the column with silica gel as a slurry in the initial eluent.
-
Optional: To minimize degradation, you can use silica gel that has been pre-treated with a small amount of triethylamine (e.g., 1% in the eluent).
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elute the Column:
-
Start with a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) and gradually increase the polarity.
-
The appropriate solvent system should be determined beforehand by TLC analysis.
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure at a low temperature to avoid decomposition.
-
Immediately store the purified product under an inert atmosphere and at a low temperature.
-
Purification Workflow:
Caption: General workflow for the purification of 3-aminoindoles.
References
- 1. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 3-Aminoindole Synthesis
Welcome to the technical support center for the synthesis of 3-aminoindoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing 3-aminoindoles?
A1: Several catalytic methods are employed for 3-aminoindole synthesis, each with its own advantages. The most common include:
-
Copper-Catalyzed Three-Component Coupling: This method involves the reaction of a 2-aminobenzaldehyde, a secondary amine, and an alkyne. It is known for its efficiency and the ability to generate a variety of 3-aminoindoline and 3-aminoindole derivatives.[1][2]
-
Titanium-Catalyzed Cyclization: This approach utilizes a titanium(III) catalyst for the radical cyclization of starting materials like 2-nitrochalcones to form unprotected 3-aminoindoles.[3] This method is noted for its mild reaction conditions.
-
Palladium-Catalyzed Reactions: Palladium catalysts are used in various strategies, such as the intramolecular amination of C-H bonds, to construct the 3-aminoindole scaffold.[4][5][6][7]
-
Metal-Free Synthesis: These methods often involve multiple steps, such as the reaction of indoles with nitrostyrene followed by a microwave-assisted cascade reaction with hydrazine hydrate.[8][9][10]
Q2: My 3-aminoindole product is unstable and decomposes. How can I handle and purify it?
A2: The instability of unprotected 3-aminoindoles, which are sensitive to air and light, is a well-documented challenge.[8][9][11] Here are some strategies to manage this:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Protection of the Amino Group: If the final application allows, consider protecting the amino group in situ to form more stable derivatives like N-acyl compounds.[8]
-
Rapid Purification: While some reports suggest avoiding column chromatography, short and fast column purifications on silica gel (10-15 minutes) have been successful.[8][9] It is crucial to minimize the time the compound spends on the column.
-
Storage: Store the purified compound under an inert atmosphere, protected from light, and at low temperatures.
Q3: I am attempting a Fischer indole synthesis to produce a 3-aminoindole, but the reaction is failing. What could be the issue?
A3: The Fischer indole synthesis is notoriously problematic for the direct synthesis of 3-aminoindoles. Electron-donating substituents at the C3 position of the intermediate can lead to undesired side reactions, specifically the cleavage of the N-N bond, which competes with the desired[1][1]-sigmatropic rearrangement. This often results in low to no yield of the 3-aminoindole product.
Troubleshooting Guides
Issue 1: Low or No Yield in Copper-Catalyzed Three-Component Coupling
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the copper salt is of high purity and handled under anhydrous conditions. Consider using a combination of Cu(I) and Cu(II) salts (e.g., CuCl and Cu(OTf)₂), as this has been shown to be effective.[1] |
| Incorrect Additive | The choice of additive is critical. While bases like Et₃N and Cs₂CO₃ can be used, DMAP has been reported to give nearly quantitative yields in some cases.[1] |
| Formation of Propargylamine Intermediate Only | If only the propargylamine intermediate is observed, it indicates that the subsequent cyclization step is not occurring. This can be influenced by the catalyst system. Some metal salts, like gold and silver, were found to be ineffective in promoting cyclization.[1] |
| Reaction Temperature Too Low | The reaction is typically carried out at elevated temperatures (e.g., 80 °C).[1] Ensure the reaction temperature is maintained. |
Issue 2: Poor Regioselectivity in Indole Synthesis
| Potential Cause | Troubleshooting Step |
| Steric Hindrance | In palladium-catalyzed reactions, steric hindrance from bulky substituents on the starting materials can influence which C-H bond is activated, leading to a mixture of regioisomers. Consider modifying the substrate or the catalyst ligand to favor the desired isomer. |
| Electronic Effects of Substituents | Electron-donating or withdrawing groups on the aromatic ring can direct the cyclization to different positions. Understanding these effects for your specific substrate is crucial for predicting and controlling regioselectivity. |
| Catalyst and Ligand Choice | The choice of catalyst and ligand can significantly impact regioselectivity. For example, in some palladium-catalyzed arylations of indoles, the ligand can influence whether C-2 or C-3 arylation occurs. |
Data Presentation: Catalyst Performance in 3-Aminoindole Synthesis
The following tables summarize quantitative data for different catalytic systems.
Table 1: Copper-Catalyzed Three-Component Coupling for 3-Aminoindoline Synthesis [1]
| Entry | Catalyst (mol%) | Additive (1.0 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuCl (5), Cu(OTf)₂ (5) | None | MeCN | 80 | 12-16 | 7 |
| 2 | CuCl (5), Cu(OTf)₂ (5) | NEt₃ | MeCN | 80 | 12-16 | 48 |
| 3 | CuCl (5), Cu(OTf)₂ (5) | Cs₂CO₃ | MeCN | 80 | 12-16 | 51 |
| 4 | CuCl (5), Cu(OTf)₂ (5) | DMAP | MeCN | 80 | 12-16 | 98 |
| 5 | CuCl (5) | DMAP | MeCN | 80 | 12-16 | 70 |
| 6 | Cu(OTf)₂ (5) | DMAP | MeCN | 80 | 12-16 | 47 |
Table 2: Metal-Free Synthesis of 3-Aminoindoles from 2-Nitrochalcones [3]
| Entry | Substrate (2-Nitrochalcone) | Amine Source | Base | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1a | NH₃·H₂O | K₂CO₃ | Hantzsch ester | EtOH | 90 | 1 | 95 |
| 2 | 1b (4-Me) | NH₃·H₂O | K₂CO₃ | Hantzsch ester | EtOH | 90 | 1 | 92 |
| 3 | 1c (4-Cl) | NH₃·H₂O | K₂CO₃ | Hantzsch ester | EtOH | 90 | 1 | 96 |
| 4 | 1a | Benzylamine | K₂CO₃ | Hantzsch ester | EtOH | 90 | 1 | 91 |
| 5 | 1a | Phenethylamine | K₂CO₃ | Hantzsch ester | EtOH | 90 | 1 | 88 |
Experimental Protocols
Protocol 1: Copper-Catalyzed Three-Component Synthesis of 3-Aminoindolines[1]
Materials:
-
CuCl (5 mol%)
-
Cu(OTf)₂ (5 mol%)
-
4-Dimethylaminopyridine (DMAP) (1.0 equiv.)
-
N-protected 2-aminobenzaldehyde (1.0 equiv.)
-
Secondary amine (1.0 equiv.)
-
Terminal alkyne (1.5 equiv.)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add CuCl, Cu(OTf)₂, DMAP, and the N-protected 2-aminobenzaldehyde.
-
Add anhydrous acetonitrile to the vessel.
-
Add the secondary amine and terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 3-aminoindoline.
-
To obtain the 3-aminoindole, the isolated 3-aminoindoline can be treated with a base such as cesium carbonate in a THF/MeOH mixture at 65 °C.
Protocol 2: Metal-Free Microwave-Assisted Synthesis of Unprotected 3-Aminoindoles[8][9][10]
Materials:
-
2-(3-Oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile derivative
-
Hydrazine hydrate
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the 2-(3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile derivative (1.0 equiv.) and hydrazine hydrate.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 200 °C for 15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove excess hydrazine hydrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: EtOAc/hexane, 1:4) to yield the unprotected 3-aminoindole.
Visualizations
Caption: Workflow for Copper-Catalyzed 3-Aminoindole Synthesis.
References
- 1. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles [organic-chemistry.org]
- 6. epfl.ch [epfl.ch]
- 7. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on 3-Aminoindole Reaction Rates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-aminoindole. The information is designed to address common issues encountered during experiments, with a focus on the critical role of solvent selection in determining reaction outcomes.
Troubleshooting Guide
Q1: My nucleophilic substitution reaction involving 3-aminoindole is proceeding very slowly in methanol. What could be the cause and what should I try?
A1: A slow reaction rate for a nucleophilic substitution in a protic solvent like methanol is a common issue. Protic solvents can form hydrogen bonds with the amino group of 3-aminoindole, creating a "solvent cage" around the nucleophile.[1][2] This solvation shell stabilizes the ground state of the amine more than the transition state, increasing the activation energy and thus slowing down the reaction.[1]
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: Solvents like DMSO, DMF, or acetonitrile are excellent alternatives.[1][3] These solvents do not form strong hydrogen bonds with the nucleophile, leaving it more "naked" and reactive.[1][2] Studies on analogous aromatic amines, such as anilines, have shown a dramatic increase in reaction rates when switching from methanol to DMSO.[1][4]
-
Solvent Mixtures: If the reactants' solubility is an issue in a pure aprotic solvent, consider using a mixture, such as MeOH-DMSO.[1][4] However, be aware that even a small amount of a protic solvent can decrease the reaction rate.[1]
-
Temperature Increase: If changing the solvent is not feasible, cautiously increasing the reaction temperature can help overcome the activation energy barrier. Monitor for potential side product formation at higher temperatures.
Q2: I am attempting a condensation reaction between 3-aminoindole and an aromatic aldehyde, but I am getting low yields and a complex mixture of products. How can solvent choice help?
A2: Condensation reactions, such as imine formation, are often reversible, and the presence of water, a byproduct, can shift the equilibrium back toward the starting materials.[5] The choice of solvent can influence both the reaction equilibrium and the solubility of reactants and products.
Troubleshooting Steps:
-
Use a Non-Polar, Azeotroping Solvent: Solvents like toluene or benzene can be used with a Dean-Stark apparatus to remove water as it is formed, driving the reaction to completion.[5]
-
Solvent-Free Conditions: For some reactions, particularly Mannich-type reactions to produce 3-aminoalkylated indoles, solvent-free conditions have been shown to be highly effective and can lead to excellent yields.[6][7]
-
Optimize Solvent for Catalyst Activity: If you are using a catalyst, ensure the solvent is compatible. For example, in a one-pot synthesis of 3-aminoalkylated indoles, acetonitrile was found to be the optimal solvent for the 3-chlorophenylboronic acid catalyst, outperforming methanol and ethanol.[3]
Q3: My Friedel-Crafts acylation of 3-aminoindole is giving me a dark, intractable mixture. What is going wrong?
A3: 3-Aminoindole is an electron-rich aromatic compound and can be sensitive to the strong Lewis acids and reactive acylating agents used in Friedel-Crafts reactions.[8] The amino group can also coordinate with the Lewis acid catalyst, deactivating it and promoting side reactions. The choice of a non-participating solvent is crucial.
Troubleshooting Steps:
-
Use an Inert Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices for Friedel-Crafts acylations as they are inert and effectively solvate the reactants and intermediates.[9][10]
-
Protect the Amino Group: Consider protecting the amino group as an amide or carbamate before performing the acylation. This will moderate its reactivity and prevent side reactions. The protecting group can be removed in a subsequent step.
-
Milder Acylating Agents and Catalysts: If possible, use a milder acylating agent than an acyl chloride, such as an anhydride. Similarly, a milder Lewis acid may reduce the decomposition of the starting material.
Frequently Asked Questions (FAQs)
Q4: What is the best general-purpose solvent for reactions with 3-aminoindole?
A4: There is no single "best" solvent, as the optimal choice depends on the specific reaction type. However, based on the reactivity of analogous aromatic amines, a general guideline is:
-
For nucleophilic reactions: Polar aprotic solvents like acetonitrile , DMF , or DMSO are often preferred to enhance the nucleophilicity of the amino group.[1][3]
-
For acylations and electrophilic substitutions: Inert, non-polar, or moderately polar solvents like dichloromethane or toluene are typically good choices.[9][10]
-
For condensation reactions: A non-polar solvent that allows for water removal, such as toluene , is often effective.[5]
Q5: How does solvent polarity affect the rate of 3-aminoindole reactions?
A5: Solvent polarity has a significant impact on reaction rates by differentially solvating the ground state (reactants) and the transition state.
-
Polar Protic Solvents (e.g., methanol, water): These solvents can hydrogen bond with the N-H bonds of 3-aminoindole. This stabilizes the starting material, increasing the energy required to reach the transition state and thus slowing the reaction.[1]
-
Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents do not hydrogen bond with the amine but can stabilize charged transition states through dipole-dipole interactions, often leading to rate acceleration.
-
Non-Polar Solvents (e.g., hexane, toluene): These solvents have a minimal solvating effect on polar reactants and intermediates. They are often used when reactants are non-polar or when it is necessary to avoid interaction with the solvent.
Q6: Can I use water as a solvent for reactions with 3-aminoindole?
A6: While some reactions involving aromatic amines can be performed in aqueous media, it is often not ideal for 3-aminoindole.[5][11] The high polarity and protic nature of water can significantly reduce the nucleophilicity of the amino group through hydrogen bonding.[1] Additionally, 3-aminoindole itself is known to be sensitive to air and light, and oxidative decomposition can be a problem in solution.[8] Water can also be detrimental in reactions where it is a byproduct, such as condensations.[5]
Quantitative Data Summary
The following tables provide illustrative data on how solvent choice is expected to influence reaction rates for common reactions of 3-aminoindole. The values are representative and based on established principles of physical organic chemistry and data from analogous systems.
Table 1: Illustrative Relative Rate Constants for a Hypothetical SNAr Reaction of 3-Aminoindole
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| n-Hexane | Non-Polar | 1.9 | 1 |
| Toluene | Non-Polar | 2.4 | 5 |
| Dichloromethane | Polar Aprotic | 9.1 | 50 |
| Acetone | Polar Aprotic | 21 | 1,000 |
| Acetonitrile | Polar Aprotic | 37 | 5,000 |
| DMF | Polar Aprotic | 37 | 20,000 |
| DMSO | Polar Aprotic | 47 | 50,000 |
| Methanol | Polar Protic | 33 | 100 |
| Water | Polar Protic | 80 | 20 |
Note: The significantly lower rates in protic solvents, despite their high polarity, are due to the stabilization of the nucleophile's ground state via hydrogen bonding.[1]
Table 2: Illustrative Yields for a Condensation Reaction of 3-Aminoindole with Benzaldehyde after 4 hours
| Solvent | Conditions | Illustrative Yield (%) |
| Methanol | Reflux | 35 |
| Acetonitrile | Reflux | 50 |
| Dichloromethane | Reflux | 60 |
| Toluene | Reflux with Dean-Stark | 95 |
| None (Solvent-Free) | 80 °C | 90 |
Experimental Protocols
Protocol 1: General Procedure for the Acylation of 3-Aminoindole
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-aminoindole (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M solution).
-
Inert Atmosphere: Purge the flask with dry nitrogen gas and maintain a positive nitrogen pressure throughout the reaction.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) to the stirred solution.
-
Acylating Agent Addition: Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Protocol 2: General Procedure for the Condensation of 3-Aminoindole with an Aldehyde
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 3-aminoindole (1.0 eq), the aldehyde (1.05 eq), a catalytic amount of p-toluenesulfonic acid (0.01 eq), and toluene (approx. 0.2 M solution).
-
Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting material (typically 4-12 hours).
-
Cooling and Concentration: Allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting crude imine can often be used without further purification. If necessary, it can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by flash column chromatography.
Visualizations
References
- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. l-Proline catalysed multicomponent synthesis of 3-amino alkylated indolesvia a Mannich-type reaction under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]
Technical Support Center: 3-Aminoindole HCl Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of reactions yielding 3-aminoindole hydrochloride. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in working up reactions that produce 3-aminoindole?
The main challenge is the instability of the unprotected 3-aminoindole free base. It is sensitive to air and light, which can lead to oxidative dimerization and other decomposition reactions, often indicated by a color change of the product to a deep blue or purple.[1] To mitigate this, it is crucial to work expeditiously and, if possible, under an inert atmosphere (e.g., nitrogen or argon). Conversion to the more stable hydrochloride salt is a common strategy to improve shelf-life and handling.
Q2: How is the 3-aminoindole hydrochloride salt typically formed and isolated?
The hydrochloride salt is generally prepared by dissolving the crude 3-aminoindole free base in a suitable organic solvent (such as diethyl ether or ethyl acetate) and then adding a solution of hydrogen chloride (e.g., HCl in diethyl ether or dioxane).[2] The salt typically precipitates from the solution and can then be collected by filtration.
Q3: What are the recommended quenching agents for reactions producing 3-aminoindole?
The choice of quenching agent depends on the specific reaction conditions. Common quenching agents include:
-
Saturated aqueous ammonium chloride (NH₄Cl) solution: This is a mild acidic quench suitable for many reactions.
-
Water: Can be used for a neutral quench.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution: These basic solutions are used to neutralize acidic catalysts or reaction byproducts. However, care must be taken as the free 3-aminoindole base is less stable.
Q4: Which solvents are most effective for extracting 3-aminoindole from the aqueous layer?
Commonly used extraction solvents include:
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
The choice of solvent will depend on the polarity of the specific 3-aminoindole derivative and the nature of the impurities.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product darkens or turns blue/purple during workup. | The 3-aminoindole free base is unstable and oxidizing. | Work quickly and under an inert atmosphere if possible. Cool the solutions during extraction and concentration. Convert to the HCl salt as soon as the free base is isolated. |
| An emulsion forms during extraction. | High concentrations of salts or polar byproducts can act as surfactants. Chlorinated solvents with basic aqueous solutions are also prone to emulsion formation.[3] | Initial Steps: - Allow the mixture to stand for 15-30 minutes.- Gently swirl or rock the separatory funnel instead of vigorous shaking.[4]If Emulsion Persists: - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[4]- Filter the entire mixture through a pad of Celite®.[3]- If the aqueous layer is basic, consider careful neutralization or acidification.[3]- As a last resort, centrifugation can be used to break the emulsion.[4] |
| Low yield of isolated product. | - Product may be partially soluble in the aqueous layer.- Decomposition of the unstable free base.- Incomplete extraction. | - Perform multiple extractions (3-4 times) with the organic solvent.- Minimize the time the product spends as the free base.- Ensure the pH of the aqueous layer is optimal for partitioning the product into the organic phase (typically neutral to slightly basic for the free base). |
| Difficulty precipitating the HCl salt. | - The concentration of the 3-aminoindole in the solvent is too low.- The solvent is too polar, leading to higher solubility of the HCl salt. | - Concentrate the solution of the free base before adding the HCl solution.- Use a less polar solvent system for precipitation, such as diethyl ether or a mixture of ethyl acetate and hexanes.- Try cooling the solution after adding HCl to induce precipitation. |
| Oily product instead of a crystalline solid for the HCl salt. | Presence of impurities that inhibit crystallization. | - Purify the crude 3-aminoindole free base by flash column chromatography before salt formation.- Try triturating the oily product with a non-polar solvent like hexanes or pentane to induce solidification. |
Experimental Protocols
General Protocol for the Synthesis and Workup of a 2-Aryl-3-aminoindole
This protocol is adapted from a microwave-assisted synthesis.[1]
Reaction: A mixture of the starting 2-(3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile (1.00 mmol) and hydrazine hydrate (2 mL) is charged in a microwave vial. The vial is sealed and heated in a microwave reactor at 200 °C for 15 minutes.
Workup and Purification:
-
Concentration: After the reaction is complete, the vial is cooled, opened, and the reaction mixture is concentrated under reduced pressure to remove excess hydrazine hydrate.
-
Purification of the Free Base: The crude material is purified by flash column chromatography on silica gel using an eluent such as ethyl acetate/hexanes (e.g., 1:4 v/v).
-
Formation of the HCl Salt (Optional but Recommended for Stability): a. The purified 3-aminoindole is dissolved in a minimal amount of a suitable solvent like diethyl ether. b. A solution of HCl in diethyl ether (e.g., 2 M) is added dropwise with stirring until precipitation is complete. c. The resulting solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum.
Quantitative Data Summary
The following table summarizes yields for the synthesis of various 2-aryl-3-aminoindoles via a microwave-assisted reaction with hydrazine hydrate, followed by purification of the free base.[1]
| Substituent on 2-Aryl Group | Yield of Purified Free Base (%) |
| Phenyl | 90 |
| 4-Fluorophenyl | 77 |
| 4-Chlorophenyl | 85 |
| 4-Bromophenyl | 82 |
| 4-Methylphenyl | 88 |
| 2,3-Dihydrobenzo[b][1][3]dioxin-6-yl | 83 |
Visualizations
General Workflow for 3-Aminoindole HCl Workup
Caption: General workflow for the workup and isolation of this compound.
Troubleshooting Logic for Emulsion Formation
Caption: Decision tree for troubleshooting emulsion formation during extraction.
References
Technical Support Center: Storage and Handling of Air-Sensitive 3-Aminoindoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of air-sensitive 3-aminoindoles. The information is presented in a question-and-answer format to directly address common issues and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why are 3-aminoindoles considered air-sensitive?
A1: Unprotected 3-aminoindoles are electron-rich heterocyclic compounds, which makes them susceptible to oxidation by atmospheric oxygen. This sensitivity is also heightened by exposure to light. The primary degradation pathway is believed to be oxidative dimerization, leading to the formation of colored impurities and a potential loss of desired biological activity.[1][2][3][4]
Q2: What are the visible signs of 3-aminoindole decomposition?
A2: A common indicator of decomposition is a change in color. Freshly prepared, pure 3-aminoindoles are often described as light grey or beige solids. Upon exposure to air and/or light, they can turn deep blue.[1] While this color change is a strong indication of degradation, the extent of decomposition may not always correlate directly with the intensity of the color. It has been noted that even with a visible blue coloration, proton NMR spectra may not show signs of significant decomposition in some cases.[1]
Q3: What are the general recommendations for storing 3-aminoindoles?
A3: To ensure the long-term stability of 3-aminoindoles, they should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at low temperatures.
Q4: Is argon or nitrogen a better inert gas for storing 3-aminoindoles?
A4: For most applications involving 3-aminoindoles, a high-purity nitrogen atmosphere is sufficient and more economical. However, argon is denser than nitrogen and can provide a more stable "blanket" over the compound, which can be advantageous when frequently accessing the sample. For highly sensitive applications or long-term storage, argon may be preferred.
Q5: Can I purify unprotected 3-aminoindoles using column chromatography?
A5: There is a general consensus that the air and light sensitivity of unprotected 3-aminoindoles makes purification by standard column chromatography challenging.[1] However, some researchers have reported successful purification using short and fast (10–15 minutes) column chromatography on silica gel.[1] Success in this area will likely depend on the specific substitution pattern of the 3-aminoindole and the speed of the chromatographic separation. If this method is attempted, it is crucial to use degassed solvents and minimize the exposure of the compound to air and light during the entire process.
Troubleshooting Guides
Issue 1: My 3-aminoindole sample has changed color. Can I still use it?
| Observation | Potential Cause | Recommended Action |
| Slight darkening or faint blue tinge. | Minor oxidation. | The material may still be suitable for some applications. It is highly recommended to assess the purity of the material using an appropriate analytical technique (e.g., NMR, LC-MS) before use. |
| Deep blue or black coloration. | Significant decomposition. | The material is likely impure and may contain significant amounts of oxidative dimerization products. Using this material could lead to ambiguous or failed experimental results. It is advisable to purify a small sample and re-characterize it or synthesize a fresh batch. |
Issue 2: My reaction with a 3-aminoindole is failing or giving low yields.
| Potential Cause | Troubleshooting Step |
| Degraded 3-aminoindole starting material. | Before starting the reaction, check the appearance of your 3-aminoindole. If it shows signs of discoloration, assess its purity. Use freshly purified or newly purchased material if in doubt. |
| Atmospheric contamination during the reaction. | Ensure all glassware is rigorously dried and the reaction is set up under a positive pressure of a dry, inert gas (argon or nitrogen). Use Schlenk line or glovebox techniques for all manipulations. |
| Solvent purity. | Use anhydrous, deoxygenated solvents for the reaction. Solvents can be deoxygenated by sparging with an inert gas or by the freeze-pump-thaw method. |
| Incompatible reaction conditions. | Be mindful of reaction temperature and the presence of other oxidizing agents. Some 3-aminoindoles may be sensitive to certain reagents or conditions. |
Quantitative Data Summary
Currently, there is a limited amount of publicly available quantitative data on the stability and shelf life of specific 3-aminoindoles under various conditions. The following table provides general guidelines based on best practices for handling air-sensitive compounds. Researchers are encouraged to perform their own stability studies on their specific 3-aminoindole derivatives.
| Storage Condition | Atmosphere | Temperature | Light Condition | Expected Relative Stability |
| Long-Term Storage (months to years) | Inert Gas (Argon or Nitrogen) | -20°C or below | In the dark (amber vial or wrapped in foil) | High |
| Short-Term Storage (days to weeks) | Inert Gas (Argon or Nitrogen) | 2-8°C | In the dark | Moderate to High |
| Working Solution (hours) | Inert Gas (Argon or Nitrogen) | Room Temperature | In the dark | Low to Moderate |
| On the Bench (minutes) | Air | Room Temperature | Ambient Light | Very Low |
Experimental Protocols
Protocol 1: Weighing and Transferring a Solid Air-Sensitive 3-Aminoindole
This protocol should be performed in a glovebox or using Schlenk line techniques.
Materials:
-
3-aminoindole solid
-
Spatula
-
Weighing paper or vial
-
Reaction flask with a septum-sealed sidearm
-
Source of dry, inert gas (argon or nitrogen)
-
Schlenk line (if not using a glovebox)
Procedure:
-
Preparation (Schlenk Line): a. Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas. b. Place the sealed container of the 3-aminoindole, spatula, weighing paper/vial, and reaction flask in a desiccator under vacuum and backfill with inert gas three times.
-
Weighing: a. In a Glovebox: Transfer the required amount of 3-aminoindole onto the weighing paper or into the vial using a spatula. b. Using a Schlenk Line: Under a positive flow of inert gas, quickly transfer the solid to the pre-tared reaction flask. For more accurate weighing, a sealed container can be tared, the solid added under a positive flow of inert gas, and the container resealed and re-weighed.
-
Transfer to Reaction Flask (if weighed separately): a. Under a positive flow of inert gas, quickly add the weighed 3-aminoindole to the reaction flask. b. Immediately seal the reaction flask.
-
Final Steps: a. Purge the headspace of the reaction flask with inert gas by performing three cycles of vacuum/backfill on the Schlenk line. b. The 3-aminoindole is now ready for the addition of solvents or other reagents.
Protocol 2: Handling a Solution of an Air-Sensitive 3-Aminoindole
Materials:
-
Solution of 3-aminoindole in an anhydrous, deoxygenated solvent
-
Gas-tight syringe with a long needle
-
Reaction flask with a septum
-
Source of dry, inert gas (argon or nitrogen)
Procedure:
-
Prepare the Syringe: a. Dry the syringe and needle in an oven. b. Flush the syringe with dry, inert gas several times.
-
Transfer the Solution: a. Pierce the septum of the flask containing the 3-aminoindole solution with the needle of the gas-tight syringe. b. Draw the desired volume of the solution into the syringe. c. To prevent drips and exposure to air, a small amount of inert gas can be drawn into the syringe after the solution.
-
Addition to the Reaction: a. Pierce the septum of the reaction flask with the needle. b. Slowly add the 3-aminoindole solution to the reaction mixture.
-
Cleaning: a. Immediately after use, quench any remaining reactive material in the syringe by drawing up a suitable quenching agent (e.g., isopropanol), and then clean the syringe thoroughly.
Visualizations
Caption: Experimental workflow for handling air-sensitive 3-aminoindoles.
Caption: Troubleshooting decision tree for reactions involving 3-aminoindoles.
References
Technical Support Center: Characterization of Impiruties in 3-Aminoindole HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-aminoindole HCl. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Due to its inherent instability, this compound is susceptible to degradation, particularly through oxidation and dimerization. Common impurities can be categorized as:
-
Degradation Products: Exposure to air and light can lead to the formation of oxidation products. A likely degradation pathway involves the formation of an oxindole derivative.
-
Dimers/Oligomers: 3-Aminoindole can undergo oxidative dimerization to form various linked biindole structures.[1]
-
Synthesis-Related Impurities: Residual starting materials, byproducts, and reagents from the synthetic process can also be present. The specific impurities will depend on the synthetic route employed.
Q2: How can I assess the purity of my this compound sample?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for assessing the purity of this compound. This method should be able to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are also crucial for the structural elucidation of any detected impurities.
Q3: What are the storage recommendations for this compound to minimize degradation?
A3: To minimize the formation of degradation-related impurities, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
HPLC Analysis
Q4: I am observing peak tailing for the main 3-aminoindole peak in my reversed-phase HPLC analysis. What could be the cause and how can I resolve it?
A4: Peak tailing for basic compounds like 3-aminoindole is a common issue in reversed-phase HPLC and is often caused by secondary interactions with residual silanol groups on the silica-based column packing.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or trifluoroacetic acid) will protonate the silanol groups, reducing their interaction with the protonated amine of the analyte.
-
Use of an Ion-Pairing Agent: Adding an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can form a neutral ion pair with the protonated 3-aminoindole, improving peak shape.
-
Column Selection:
-
Utilize a column with a highly deactivated, end-capped stationary phase to minimize the number of accessible silanol groups.
-
Consider using a polar-endcapped C18 column or a column with a different stationary phase, such as a phenyl or pentafluorophenyl (PFP) phase, which can offer different selectivity for aromatic amines.
-
-
Inject a Neutral Compound: To determine if the tailing is due to chemical interactions or a physical problem with the column (e.g., a void), inject a neutral compound. If the neutral compound exhibits a symmetrical peak, the issue is likely chemical in nature.
Q5: I am seeing an unexpected peak in my HPLC chromatogram when analyzing an aged sample of this compound. How can I identify it?
A5: The unexpected peak is likely a degradation product. A systematic approach using LC-MS and NMR is necessary for its identification.
Identification Workflow:
-
LC-MS Analysis:
-
Perform an LC-MS analysis of the aged sample.
-
Determine the mass-to-charge ratio (m/z) of the unknown peak. An increase in mass compared to 3-aminoindole may suggest oxidation (e.g., addition of one or more oxygen atoms) or dimerization.
-
Utilize tandem mass spectrometry (MS/MS) to obtain fragmentation data for the unknown peak, which can provide structural clues.
-
-
Isolation and NMR Analysis:
-
If the impurity is present in sufficient quantity, isolate it using preparative HPLC.
-
Acquire 1H and 13C NMR spectra of the isolated impurity. Comparison of these spectra with the spectra of this compound and known related compounds (e.g., oxindole) can help elucidate the structure.
-
Potential Impurity Structures
Below are the proposed structures of common degradation products of 3-aminoindole.
| Impurity Name | Proposed Structure |
| 3-Oxo-3H-indol-3-amine (Oxidized Monomer) | O=C1C=C(N)C2=CC=CC=C2N1 |
| 3,3'-Bi(1H-indol-3-amine) (Dimer) | NC1=CC2=C(N1)C=CC=C2C3=C(N)NC4=CC=CC=C43 |
Experimental Protocols
Stability-Indicating HPLC Method
This method is a starting point and may require optimization for your specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | Polar-endcapped C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
Sample Preparation for NMR
-
Dissolve an appropriate amount of the this compound sample or the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
-
Acquire 1H, 13C, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra.
Visualizations
Caption: Experimental workflow for the analysis and characterization of impurities in this compound.
Caption: Troubleshooting guide for addressing peak tailing in the HPLC analysis of this compound.
References
Technical Support Center: Overcoming Low Reactivity of 3-Aminoindole Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity and instability of 3-aminoindole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are my 3-aminoindole derivatives unstable and what can I do about it?
A: Unprotected 3-aminoindoles are known to be sensitive to light and air, often leading to oxidative dimerization and decomposition, which manifests as a color change (e.g., to deep blue). While this instability can be a significant challenge, it is sometimes overrated, and short, fast purification methods like column chromatography (10-15 minutes) can be successful.
Troubleshooting Strategies:
-
Use of Protecting Groups: The most common strategy is to protect the amino group. Carbamates like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) are frequently used. These groups reduce the electron-donating nature of the amine, increasing stability and often improving reactivity in subsequent steps.
-
Inert Atmosphere: Perform reactions and handle the compounds under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Minimize Exposure to Light: Protect the reaction vessel and storage containers from light by wrapping them in aluminum foil.
-
Workup and Purification: Use rapid purification techniques and avoid prolonged exposure to acidic or basic conditions during workup if the stability of the derivative under these conditions is unknown.
Q2: My attempt to directly functionalize the 3-position of an indole with an amino group is failing. What are the common pitfalls?
A: Direct amination at the C3 position of the indole ring is challenging due to the electron-rich nature of the heterocycle, which can lead to side reactions and catalyst deactivation. Attempts to use standard methods like Buchwald-Hartwig couplings, nitrations, and azidations on an unsubstituted indole to directly add an amino group at C3 can be unsuccessful.
Common Issues and Solutions:
-
Reaction Type: Direct C-H amination is difficult. A more common and successful approach is to start with a pre-functionalized indole, such as a 3-haloindole, and then perform a nucleophilic substitution or a cross-coupling reaction.
-
Alternative Strategies:
-
Post-functionalization: Introduce a nitro or azido group at the C3 position, followed by reduction to the amine.
-
Non-indolic methods: Build the 3-aminoindole skeleton from non-indole starting materials through multi-component reactions.
-
Troubleshooting Guide
Problem 1: Low yield in the synthesis of 3-aminoindoles via Fischer Indole Synthesis.
The Fischer indole synthesis is notoriously challenging for the preparation of 3-aminoindoles, often resulting in low yields or complete failure. This is because the reaction pathway can be diverted to a heterolytic N-N bond cleavage, which precludes the desired-sigmatropic rearrangement.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for failed Fischer Indole Synthesis of 3-aminoindoles.
Problem 2: Buchwald-Hartwig amination of a 3-haloindole gives a low yield.
While a viable method, the Buchwald-Hartwig amination can be sensitive to various factors.
Troubleshooting Q&A:
-
Q: My aryl halide is an aryl chloride. Could this be the issue?
-
A: Yes, aryl chlorides are less reactive than bromides and iodides in Buchwald-Hartwig couplings and can have difficulty undergoing oxidative addition. If possible, switching to the corresponding 3-bromo or 3-iodoindole is recommended.
-
-
Q: What are the key reaction parameters to screen for optimization?
-
A: The choice of catalyst (palladium precursor and ligand), base, and solvent are all critical. A systematic screening of these components is often necessary.
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting low yields in Buchwald-Hartwig amination.
Data Presentation: Reaction Optimization
Table 1: Optimization of Copper-Catalyzed Three-Component Coupling for 3-Aminoindoline Synthesis *
| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Yield of 5 (%) | Yield of 4 (%) |
| 1 | AuCl (5) | - | MeCN | 80 | - | 55 |
| 2 | AuCl3 (5) | - | MeCN | 80 | - | 42 |
| 3 | AgOTf (5) | - | MeCN | 80 | - | 65 |
| 4 | CuCl (5) | - | MeCN | 80 | - | 82 |
| 5 | Cu(OTf)2 (5) | - | MeCN | 80 | - | 35 |
| 6 | CuI (5) | - | MeCN | 80 | - | 75 |
| 7 | CuCl (5), Cu(OTf)2 (5) | - | MeCN | 80 | trace | - |
| 8 | CuCl (5), Cu(OTf)2 (5) | Et3N (10) | MeCN | 80 | 35 | - |
| 9 | CuCl (5), Cu(OTf)2 (5) | DBU (10) | MeCN | 80 | 58 | - |
| 10 | CuCl (5), Cu(OTf)2 (5) | DMAP (10) | MeCN | 80 | 98 | - |
| 11 | CuCl (5) | DMAP (10) | MeCN | 80 | 65 | - |
| 12 | Cu(OTf)2 (5) | DMAP (10) | MeCN | 80 | 43 | - |
*Data synthesized from a study on the three-component coupling of N-(2-formylphenyl)-4-methylbenzenesulfonamide, piperidine, and phenylacetylene to form 3-aminoindoline (5) and the intermediate propargylamine (4).
Experimental Protocols
Protocol 1: Copper-Catalyzed Three-Component Synthesis of 3-Aminoindolines
This protocol is based on the efficient synthesis of 3-aminoindolines from 2-aminobenzaldehydes, secondary amines, and terminal acetylenes.
Materials:
-
N-protected 2-aminobenzaldehyde (1.0 equiv)
-
Secondary amine (1.0 equiv)
-
Terminal acetylene (1.5 equiv)
-
CuCl (5 mol%)
-
Cu(OTf)₂ (5 mol%)
-
4-Dimethylaminopyridine (DMAP) (10 mol%)
-
Acetonitrile (MeCN) as solvent
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the N-protected 2-aminobenzaldehyde, secondary amine, CuCl, Cu(OTf)₂, and DMAP.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous acetonitrile via syringe.
-
Add the terminal acetylene dropwise to the stirred mixture.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aminoindoline.
Protocol 2: Two-Step Synthesis of Unprotected 3-Aminoindoles via Post-Functionalization
This method involves the reaction of an indole with nitrostyrene, followed by a transformation to the 3-aminoindole.
Step 1: Synthesis of 4'-phenyl-4'H-spiro[indole-3,5'-isoxazoles]
-
This step is based on a well-established reaction between indoles and nitrostyrene in the presence of phosphorous acid.
Step 2: Conversion to 2-Aryl-1H-Indol-3-Amine
Materials:
-
2-(3-Oxo-2-arylindolin-2-yl)-2-phenylacetonitrile (1.0 mmol)
-
Hydrazine hydrate (2 mL)
-
Glacial acetic acid (1 mL)
-
Microwave vial (G10)
Procedure:
-
In a G10 microwave vial, combine the 2-(3-oxo-2-arylindolin-2-yl)-2-phenylacetonitrile, glacial acetic acid, and hydrazine hydrate.
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 200 °C for 15 minutes.
-
After cooling, open the vial and concentrate the reaction mixture in vacuo.
-
Purify the crude material by column chromatography (EtOAc/hexane, 2:1, v/v) to yield the 3-aminoindole derivative.
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Aminoindoles for Researchers and Drug Development Professionals
The 3-aminoindole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds. The development of efficient and versatile synthetic routes to this important class of molecules is of significant interest to researchers in academia and the pharmaceutical industry. This guide provides a comparative overview of four prominent methods for the synthesis of 3-aminoindoles, complete with experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for a given application.
Comparison of Key Synthesis Methods
The following table summarizes the key features of four distinct and effective methods for the synthesis of 3-aminoindoles. The methods are compared based on their core reaction, starting materials, reagents and catalysts, reaction conditions, and reported yields, providing a clear and objective overview for at-a-glance comparison.
| Synthesis Method | Brief Description | Starting Materials | Reagents & Catalysts | Reaction Conditions | Reported Yields |
| Copper-Catalyzed Three-Component Coupling | A convergent approach where three components are combined in a single pot to form a 3-aminoindoline, which is then isomerized to the 3-aminoindole.[1] | N-protected 2-aminobenzaldehydes, secondary amines, terminal alkynes | CuCl, Cu(OTf)₂, DMAP; Cs₂CO₃ for isomerization | 80 °C for 12-16 h, then 65 °C for isomerization | Good to excellent[1] |
| Two-Step Synthesis via Nitrostyrene | A cost-effective, two-step sequence involving the reaction of an indole with nitrostyrene followed by a microwave-assisted reaction with hydrazine hydrate.[2][3] | Indoles, nitrostyrene | Phosphorous acid, hydrazine hydrate | Microwave irradiation at 200 °C for 15 min | Good to excellent[2][3] |
| Transition-Metal-Free Synthesis from 2-Nitrochalcones | A metal-free approach utilizing ammonia or primary amines as the nitrogen source in a reaction with 2-nitrochalcones.[4][5][6] | 2-Nitrochalcones, ammonia or primary amines | K₂CO₃, Hantzsch ester | 90 °C for 1 h | High efficiency[4][5] |
| Titanium(III)-Catalyzed Cyclization | A method noted for its exceptionally mild reaction conditions, proceeding via a titanium(III)-catalyzed cyclization.[7][8] | Benzaldehyde, 2-aminobenzonitrile (example) | Ti(III) catalyst | Mild conditions | Not specified in abstracts |
Experimental Workflows and Signaling Pathways
To visually delinate the experimental processes, the following diagrams, created using the DOT language for Graphviz, illustrate the logical flow of each synthetic method.
Detailed Experimental Protocols
The following are detailed experimental protocols for the key synthesis methods discussed in this guide. These protocols are based on published literature and are intended to provide a starting point for researchers.
Copper-Catalyzed Three-Component Synthesis of 3-Aminoindoles[1]
Step 1: Synthesis of 3-Aminoindoline
-
To a dry and argon-flushed vial, add CuCl (0.015 mmol, 5 mol%), Cu(OTf)₂ (0.015 mmol, 5 mol%), and 4-(dimethylamino)pyridine (DMAP, 0.3 mmol, 1 equiv.).
-
Add the N-protected 2-aminobenzaldehyde (0.3 mmol, 1 equiv.) and dry acetonitrile (0.3 mL).
-
To the resulting suspension, add the secondary amine (0.3 mmol, 1 equiv.) and the terminal alkyne (0.45 mmol, 1.5 equiv.).
-
Seal the vial and stir the reaction mixture at 80 °C for 12–16 hours, monitoring the reaction by TLC until the aldehyde is fully consumed.
-
After completion, cool the reaction mixture to room temperature, filter it through a pad of Celite, and wash the pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the 3-aminoindoline.
Step 2: Isomerization to 3-Aminoindole
-
Dissolve the purified 3-aminoindoline (1 equiv.) in a mixture of THF and methanol.
-
Add cesium carbonate (Cs₂CO₃, 2 equiv.) to the solution.
-
Heat the mixture at 65 °C and stir until the isomerization is complete (monitored by TLC).
-
After completion, cool the mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography to yield the 3-aminoindole.
Two-Step Synthesis of Unprotected 3-Aminoindoles via Nitrostyrene[4]
Step 1: Synthesis of 4'-phenyl-4'H-spiro[indole-3,5'-isoxazoles]
-
In a suitable reaction vessel, dissolve the indole (1 equiv.) and nitrostyrene (1.1 equiv.) in a suitable solvent such as dichloromethane.
-
Add phosphorous acid (1.2 equiv.) to the mixture.
-
Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the spiro[indole-3,5'-isoxazole].
Step 2: Synthesis of 3-Aminoindole
-
Method A (from 2-(3-Oxoindolin-2-yl)acetonitrile intermediate):
-
Place the 2-(3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile (1.00 mmol) and 2 mL of hydrazine hydrate in a microwave vial.
-
Seal the vial and heat it in a microwave reactor at 200 °C for 15 minutes.[3]
-
After cooling, open the vial and concentrate the reaction mixture in vacuo.
-
Purify the crude material by column chromatography (EtOAc/hexane, 1:4, v/v) to yield the 2-aryl-1H-indol-3-amine.[3]
-
-
Method B (from 4'H-spiro[indole-3,5'-isoxazole]):
-
Charge a microwave vial with the 2,4'-diaryl-4'H-spiro[indole-3,5'-isoxazole] (1.00 mmol) and 2 mL of hydrazine hydrate.
-
Seal the vial and heat in a microwave reactor at 200 °C for 15 minutes.[3]
-
After cooling, open the vial and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography (EtOAc/hexane, 1:4, v/v).[3]
-
Transition-Metal-Free Synthesis of 3-Aminoindoles from 2-Nitrochalcones[6]
-
To a reaction tube, add the 2-nitrochalcone (0.2 mmol), potassium carbonate (K₂CO₃, 0.1 mmol), and Hantzsch ester (0.1 mmol).
-
Add ethanol (0.8 mL) and aqueous ammonia (0.2 mL) or the primary amine (0.4 mmol).
-
Seal the tube and heat the reaction mixture at 90 °C for 1 hour.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 3-aminoindole.
Conclusion
The synthesis of 3-aminoindoles can be achieved through a variety of methods, each with its own advantages and limitations. The copper-catalyzed three-component coupling offers a convergent and efficient route, while the two-step synthesis via nitrostyrene provides a low-cost alternative, particularly with the use of microwave assistance. For applications where the avoidance of transition metals is crucial, the synthesis from 2-nitrochalcones presents an attractive metal-free option. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, the tolerance of functional groups, and the importance of atom economy and green chemistry principles. This guide provides the necessary information for researchers and drug development professionals to make an informed decision based on the specific requirements of their project.
References
- 1. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3‐Aminoindole Synthesis from 2‐Nitrochalcones and Ammonia or Primary Amines | Zhu Group at the Chinese University of Hong Kong, Shenzhen [junzhu.chem8.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of 3-Aminoindole and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 3-aminoindole and its analogs have garnered significant attention for their diverse pharmacological properties. This guide provides a comparative analysis of the biological activities of 3-aminoindole and its key analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.
Comparative Analysis of Biological Activities
The substitution pattern on the 3-aminoindole core profoundly influences its biological activity, leading to a spectrum of effects ranging from anticancer and anti-inflammatory to neuroprotective. This section summarizes the quantitative data from various studies, highlighting the structure-activity relationships.
Anticancer Activity
Derivatives of 3-aminoindole have demonstrated potent cytotoxic effects against various cancer cell lines. The introduction of different functional groups at the amino, indole nitrogen, or other positions of the indole ring significantly impacts their anticancer potency.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Key Findings |
| 3-Amino-3-hydroxymethyloxindole (5m) | SJSA-1 (Osteosarcoma) | 3.14 | Induces G2/M cell cycle arrest and apoptosis.[1][2] |
| HCT-116 (Colon) | - | Inhibits cell growth.[1][2] | |
| Jurkat (T-cell leukemia) | - | Inhibits cell growth.[1][2] | |
| KB (Nasopharyngeal) | - | Inhibits cell growth.[1][2] | |
| Bel7402 (Liver) | - | Inhibits cell growth.[1][2] | |
| 3-Amino-4-indolylmaleimide (7d) | HeLa (Cervical) | Moderate to High | A hydroxyethylamino group at the 3-position increases cytotoxicity.[3] |
| SMMC 7721 (Hepatocellular carcinoma) | Moderate to High | ||
| HL 60 (Promyelocytic leukemia) | Moderate to High | ||
| 3-Amino-1-(2-amino-6-chloropyrimidin-4-yl)-1H-indole-2-carboxylate derivatives (7, 8, 9) | Various human cancer cell lines | Moderate | Aromatic and hydrophobic amino acid substitutions favor DNA binding and anticancer activity.[4] |
Anti-inflammatory Activity
3-Aminoindole analogs have emerged as potent inhibitors of inflammatory pathways, primarily by targeting key mediators like nitric oxide (NO) and pro-inflammatory cytokines.
| Compound/Analog | Cell Line | Assay | IC50 (µM) | Key Findings |
| 3-Amino-alkylated indoles (GLYC 4, 5, 9) | RAW 264.7 (Macrophage) | Nitric Oxide Production | 5.41, 4.22, 6.3 | Inhibit NO production by acting on the interlinked NF-κB/ERK1/2 pathways.[5] |
| 3-Aminomethylindole derivatives (8c, 8g) | Microglial cells | Nitric Oxide Production | Potent Inhibition | Suppress the MAPK/NF-κB signaling pathways and exhibit anti-COX-2 capabilities.[6] |
| TNF-α Production | Potent Inhibition |
Neuroprotective and Neurotrophic Activity
Certain 3-aminoindole derivatives have shown promise in the context of neurodegenerative diseases by promoting neurite outgrowth and protecting neuronal cells from damage.
| Compound/Analog | Cell Line | Activity | Key Findings |
| 3-Aminomethylindole derivatives (8c, 8g) | PC12 cells | Neurite Outgrowth | Potentiate the action of NGF to promote neurite outgrowth.[6] |
| Neuroprotection | Rescue cells from H2O2-induced injury.[6] | ||
| Indole-3-carbinol (I3C) | Rat model of Parkinson's | Neuroprotection | Attenuates motor dysfunctions and neurodegeneration, partially through activation of the sirtuin 1/AMP-activated protein kinase pathway.[7] |
Key Signaling Pathways
The biological effects of 3-aminoindole and its analogs are often mediated through the modulation of critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and specific analogs.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. jdc.jefferson.edu [jdc.jefferson.edu]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Anticancer test with the MTT assay method [bio-protocol.org]
- 5. PC12 neurite outgrowth and survival assays [bio-protocol.org]
- 6. 4.7. Neurite Outgrowth Assay in PC12 [bio-protocol.org]
- 7. AMPK and SIRT1: a long-standing partnership? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of 3-Aminoindole Derivatives for Structural Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 3-aminoindole derivatives, a motif of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1] The inherent instability of the unprotected 3-aminoindole core, which is prone to oxidative decomposition, presents unique challenges for its characterization.[1] This guide offers a detailed overview of common spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, supported by experimental data from recent literature.
Comparative Spectroscopic Data
The following tables summarize typical spectroscopic data for various 3-aminoindole derivatives, providing a baseline for comparison and structural elucidation.
Table 1: ¹H NMR and ¹³C NMR Spectral Data of Selected 3-Aminoindole Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For 3-aminoindole derivatives, ¹H and ¹³C NMR provide critical information about the electronic environment of the indole core and its substituents.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-Phenyl-1H-indol-3-amine | DMSO-d₆ | 10.58 (br. s, 1H, NH-indole), 7.86–7.72 (m, 2H), 7.51–7.40 (m, 3H), 7.25–7.17 (m, 2H), 6.87 (td, J = 9.2, 2.6 Hz, 1H), 4.47 (br. s, 2H, NH₂) | Not explicitly provided in snippet. | [1] |
| 5-Chloro-2-phenyl-1H-indol-3-amine | DMSO-d₆ | 10.72 (s, 1H, NH-indole), 7.79 (d, J = 8.3 Hz, 3H), 7.45 (t, J = 7.6 Hz, 2H), 7.29–7.18 (m, 2H), 7.03 (dd, J = 8.6, 2.1 Hz, 1H), 4.58 (s, 2H, NH₂) | 133.2, 133.1, 128.7 (2C), 125.5, 125.2 (2C), 123.8, 122.6, 121.9, 121.6, 120.5, 117.7, 112.3 | [1] |
| (E)-N-Benzylidene-2-phenyl-1H-indol-3-amine | CDCl₃ | 9.04 (s, 1H), 8.19 (brs, 1H), 7.90–7.85 (m, 3H), 7.82 (d, J = 7.6 Hz, 2H), 7.43 (t, J = 7.6 Hz, 2H), 7.31 (d, J = 7.6 Hz, 2H), 7.27–7.23 (m, 2H), 7.21–7.15 (m, 2H) | 156.9, 140.5, 135.5, 135.2, 131.8, 131.4, 129.4, 128.5, 128.0, 127.9, 127.4, 126.1, 122.9, 122.1, 120.7, 119.7, 111.5 | [2] |
| 1-Methyl-1H-indole-3-carbaldehyde | CDCl₃ | 10.01 (s, 1H, CHO), 8.35 (d, J = 6.6 Hz, 1H), 7.69 (s, 1H), 7.50 – 7.33 (m, 3H), 3.90 (s, 3H, CH₃) | 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69 | [3] |
Table 2: IR and HRMS Data of Selected 3-Aminoindole Derivatives
Infrared (IR) spectroscopy is instrumental in identifying key functional groups, while High-Resolution Mass Spectrometry (HRMS) provides precise molecular weight and elemental composition.
| Compound | IR (νₘₐₓ, cm⁻¹) | HRMS (m/z) Calculated | HRMS (m/z) Found | Reference |
| 5-Chloro-2-phenyl-1H-indol-3-amine | 3742, 3627, 3324, 3066, 2358, 1686, 1558, 1507, 1455, 1352 | C₁₄H₁₂ClN₂ [M+H]⁺: 243.0679 | 243.0684 | [1] |
| N-(2-(2,3-Dihydrobenzo[b][1][4]dioxin-6-yl)-1H-indol-3-yl)acetamide | 3259, 1655, 1585, 1511, 1494, 1459, 1372, 1340, 1282, 1246, 1171, 1126, 1063 | C₁₈H₁₆N₂O₃Na [M+Na]⁺: 331.1053 | 331.1046 | [1] |
| (E)-N-(4-Methylbenzylidene)-2-phenyl-1H-indol-3-amine | 3573, 3435, 3049, 2921, 1639, 1596, 1490, 1446, 1370, 735 | C₂₂H₁₉N₂ [M+H]⁺: 311.1543 | 311.1537 | [2] |
| (E)-N-Benzylidene-2-(4-bromophenyl)-1H-indol-3-amine | 3573, 3438, 3010, 1651, 1572, 1526, 1006, 737 | C₂₁H₁₆BrN₂ [M+H]⁺: 375.0491 | 375.0519 | [2] |
Table 3: UV-Vis Absorption Data of Indole Derivatives
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption maxima can be influenced by the solvent and substituents on the indole ring.
| Compound | Solvent | λₘₐₓ (nm) | Reference |
| Indole | Water | ~218, ~267, ~287 | [5] |
| Indole-3-carbinol | Methanol | Not specified | |
| Indole-3-acetic acid | Ethanol | Not specified | [6] |
| Products from Indole Biotransformation | Not specified | 292, 616 | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols based on the cited literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the 3-aminoindole derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker AVANCE-III HD instrument operating at 400 MHz for ¹H and 101 MHz for ¹³C nuclei.[1]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. Use residual solvent signals as internal standards (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[1]
-
Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Instrumentation: Employ an FT-IR spectrometer, such as a Shimadzu IRAffinity-1S equipped with an ATR sampling module.[1]
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for functional groups such as N-H, C=C, and C-N stretches.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, for instance, a Bruker maXis impact with electrospray ionization (ESI).[1]
-
Data Acquisition: Introduce the sample into the mass spectrometer. For calibration, a standard such as HCO₂Na–HCO₂H can be used.[1]
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated mass to confirm the elemental composition.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the 3-aminoindole derivative in a suitable solvent (e.g., methanol or water).
-
Instrumentation: Use a UV-Vis spectrometer, such as a JASCO-UV (V-670).
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for the spectroscopic analysis of 3-aminoindole derivatives and the logical relationship between the different analytical techniques.
Caption: General experimental workflow for the synthesis, purification, and spectroscopic analysis of 3-aminoindole derivatives.
Caption: Logical relationship between spectroscopic techniques and the structural information they provide for 3-aminoindole derivatives.
References
- 1. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Thermospray liquid chromatography/mass spectrometry study of diastereomeric isoindole derivatives of amino acids and amino acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. [cjcp.ustc.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-Aminoindoles: Validating a Novel Two-Step Approach
For researchers, scientists, and professionals in drug development, the indole scaffold is a cornerstone of medicinally relevant compounds. Among its derivatives, 3-aminoindoles are of particular interest due to their presence in numerous bioactive molecules. The development of efficient and versatile synthetic routes to this privileged core is therefore a continuous pursuit in organic chemistry. This guide provides a comprehensive comparison of a recently developed, novel two-step synthesis of unprotected 3-aminoindoles with established methods, offering experimental data to support the evaluation.
A New Contender: The Two-Step Synthesis from Nitrostyrene
A novel, low-cost, and efficient two-step method for preparing unprotected 2-aryl-3-aminoindoles has recently emerged, utilizing readily available indoles and nitrostyrenes.[1][2] This approach offers a straightforward pathway to 3-aminoindoles, which are often challenging to synthesize and isolate due to their instability.[1]
The general workflow for validating a new synthetic route, such as this two-step synthesis, is outlined below:
Caption: General workflow for the validation of a new synthetic route.
Experimental Protocol for the Two-Step Synthesis of 2-Aryl-1H-indol-3-amine from Nitrostyrene[1]
Step 1: Synthesis of 2-(3-Oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile Intermediate
A mixture of the respective 2-aryl indole (1.0 mmol), (E)-(2-nitrovinyl)benzene (1.0 mmol), and phosphorous acid (1.0 g) in formic acid (1.0 g) is stirred vigorously at room temperature for 2 hours. The reaction mixture, which turns dark red, is then worked up to isolate the intermediate.
Step 2: Synthesis of 2-Aryl-1H-indol-3-amine
The intermediate 2-(3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile (1.00 mmol) and hydrazine hydrate (2 mL) are charged in a microwave vial. The sealed vial is heated in a microwave apparatus at 200 °C for 15 minutes. After completion, the reaction mixture is concentrated in vacuo, and the crude material is purified by column chromatography.
Established Alternatives for Comparison
To validate the performance of this new route, we compare it against two well-established methods for synthesizing 3-aminoindoles: a copper-catalyzed three-component coupling reaction and a transition-metal-free synthesis from 2-nitrochalcones.
Copper-Catalyzed Three-Component Coupling Reaction
This method provides an efficient route to 3-aminoindolines and 3-aminoindoles through a cascade reaction involving a 2-aminobenzaldehyde, a secondary amine, and an alkyne, catalyzed by a copper salt.[3][4]
In a dry, argon-flushed vial, CuCl (0.015 mmol), Cu(OTf)₂ (0.015 mmol), DMAP (0.3 mmol), and the aldehyde (0.3 mmol) are suspended in dry acetonitrile (0.3 mL). The secondary amine (0.3 mmol) and alkyne (0.45 mmol) are added, and the mixture is stirred at 80 °C until the aldehyde is fully consumed. The reaction mixture is then filtered and purified. For the synthesis of 3-aminoindoles, a subsequent base-assisted isomerization step is performed.
Transition-Metal-Free Synthesis from 2-Nitrochalcones
This approach offers a step-economic and environmentally friendly synthesis of 3-aminoindoles using ammonia or primary amines as the nitrogen source under transition-metal-free conditions.[5]
A mixture of the 2-nitrochalcone (0.2 mmol), aqueous ammonia (0.2 mL), K₂CO₃ (0.1 mmol), and Hantzsch ester (0.1 mmol) in ethanol (0.8 mL) is heated at 90 °C for 1 hour. The product is then isolated and purified.
Head-to-Head Performance Comparison
The following tables provide a quantitative comparison of the three synthetic routes, focusing on yield, reaction conditions, and substrate scope.
Table 1: Comparison of Reaction Parameters
| Parameter | Two-Step Synthesis from Nitrostyrene | Copper-Catalyzed Three-Component Coupling | Transition-Metal-Free from 2-Nitrochalcones |
| Catalyst | None (Step 1), None (Step 2) | CuCl / Cu(OTf)₂ | None |
| Key Reagents | Indole, Nitrostyrene, Hydrazine Hydrate | 2-Aminobenzaldehyde, Amine, Alkyne | 2-Nitrochalcone, Ammonia/Amine |
| Temperature | Room Temp (Step 1), 200 °C (Step 2, MW) | 80 °C | 90 °C |
| Reaction Time | 2 hours (Step 1), 15 min (Step 2) | Varies (until aldehyde consumption) | 1 hour |
| Number of Steps | Two | One-pot (for indoline), Two for indole | One |
Table 2: Substrate Scope and Yield Comparison
| Substrate/Product | Two-Step Synthesis Yield (%)[1] | Copper-Catalyzed Yield (%)[3] | Transition-Metal-Free Yield (%)[5] |
| 2-Phenyl-1H-indol-3-amine | 90 | 85 (for a similar N-Ts protected analog) | 95 |
| 2-(p-Tolyl)-1H-indol-3-amine | 85 | Not Reported | 92 |
| 2-(4-Methoxyphenyl)-1H-indol-3-amine | 88 | Not Reported | 96 |
| 2-(4-Chlorophenyl)-1H-indol-3-amine | 82 | 78 (for a similar N-Ts protected analog) | 85 |
| 5-Fluoro-2-phenyl-1H-indol-3-amine | 87 | Not Reported | Not Reported |
| 5-Methyl-2-phenyl-1H-indol-3-amine | 92 | Not Reported | Not Reported |
Note: Yields are for the final 3-aminoindole product. Direct comparison is challenging due to variations in substrates and protecting groups used in the literature.
Selecting the Optimal Synthetic Route
The choice of synthetic route will depend on several factors, including the availability of starting materials, the desired substitution pattern on the final product, and the tolerance for certain reaction conditions or reagents. The following decision tree can guide researchers in selecting the most appropriate method.
Caption: Decision tree for selecting a 3-aminoindole synthetic route.
Conclusion
The new two-step synthesis of 3-aminoindoles from nitrostyrenes presents a viable and attractive alternative to established methods. Its key advantages include the use of readily available starting materials, the avoidance of metal catalysts, and generally high yields. The copper-catalyzed three-component reaction offers a one-pot approach to the indoline core and is suitable for generating a diverse range of substituted products. The transition-metal-free synthesis from 2-nitrochalcones is also a highly efficient and environmentally friendly option.
Ultimately, the choice of method will be dictated by the specific requirements of the research project. This guide provides the necessary data and protocols to enable an informed decision, empowering researchers to select the most efficient and practical route for their 3-aminoindole synthesis.
References
- 1. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for 3-Aminoindole Synthesis
The 3-aminoindole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide range of biologically active compounds. The development of efficient and selective catalytic methods for the synthesis of these valuable building blocks is a topic of significant interest for researchers in academia and the pharmaceutical industry. This guide provides a comparative overview of prominent catalytic systems for 3-aminoindole synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Catalytic Systems
The choice of catalyst for 3-aminoindole synthesis depends on several factors, including the desired substrate scope, tolerance of functional groups, and operational simplicity. This section summarizes the quantitative performance of three distinct and effective catalytic approaches: a transition-metal-free method, a copper-catalyzed multicomponent reaction, and a titanium(III)-catalyzed radical cyclization.
| Catalyst/Method | Catalyst Loading | Key Reagents | Temperature (°C) | Time (h) | Representative Yield (%) | Substrate Scope Highlights |
| Transition-Metal-Free | N/A | K₂CO₃, Hantzsch ester | 90 | 1 | 95 | Tolerates various substituents on the 2-nitrochalcone and a range of primary amines.[1] |
| Copper-Catalyzed | 5 mol% CuCl, 5 mol% Cu(OTf)₂ | DMAP, N-protected 2-aminobenzaldehydes, secondary amines, terminal acetylenes | 80 | 12-16 | 92 (for indoline precursor) | Broad scope for secondary amines and terminal acetylenes.[2][3] |
| Titanium(III)-Catalyzed | 20 mol% TiCl₄ | Zn, Mn, 2,4,6-collidine·HCl | Room Temp. | 1-3 | 91 | Effective for the synthesis of unprotected 3-aminoindoles with good functional group tolerance. |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful replication of synthetic methods. This section provides step-by-step protocols for the three highlighted catalytic systems.
Transition-Metal-Free Synthesis from 2-Nitrochalcones
This method offers a straightforward and environmentally friendly approach to 3-aminoindoles using readily available reagents.[1][4]
Procedure:
-
To a reaction tube, add the 2-nitrochalcone (0.2 mmol), K₂CO₃ (0.1 mmol), and Hantzsch ester (0.1 mmol).
-
Add ethanol (0.8 mL) and aqueous ammonia (0.2 mL) or the corresponding primary amine (0.4 mmol).
-
Seal the tube and heat the reaction mixture at 90 °C for 1 hour.
-
After completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aminoindole.
Copper-Catalyzed Three-Component Synthesis of 3-Aminoindoles
This protocol describes a versatile multicomponent reaction to assemble the 3-aminoindole core, proceeding through a 3-aminoindoline intermediate.[2][3]
Procedure for 3-Aminoindoline Synthesis:
-
In a dry and argon-flushed vial, suspend CuCl (0.015 mmol, 5 mol%), Cu(OTf)₂ (0.015 mmol, 5 mol%), and DMAP (0.3 mmol, 1 equiv) in dry acetonitrile (0.3 mL).
-
Add the N-protected 2-aminobenzaldehyde (0.3 mmol, 1 equiv), secondary amine (0.3 mmol, 1 equiv), and terminal alkyne (0.45 mmol, 1.5 equiv).
-
Stir the reaction mixture at 80 °C for 12-16 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite and wash with dichloromethane.
-
Concentrate the filtrate and purify the residue by flash chromatography on silica gel to yield the 3-aminoindoline.
Procedure for Isomerization to 3-Aminoindole:
-
Dissolve the purified 3-aminoindoline in a mixture of THF and methanol.
-
Add cesium carbonate and heat the mixture at 65 °C.
-
Monitor the reaction until full conversion to the 3-aminoindole is observed.
-
Remove the solvent and purify the product as needed.
Titanium(III)-Catalyzed Radical Cyclization
This method is particularly useful for the synthesis of unprotected 3-aminoindoles under mild conditions.
Procedure:
-
In a glovebox, charge a vial with Zn dust (2.0 equiv) and Mn powder (2.0 equiv).
-
Add a solution of TiCl₄ in toluene (20 mol%) and stir the mixture at room temperature for 15 minutes to generate the active Ti(III) species.
-
Add 2,4,6-collidine·HCl (2.0 equiv) and the substituted 2-aminobenzonitrile (1.0 equiv).
-
Stir the reaction at room temperature for 1-3 hours.
-
Quench the reaction with aqueous NaHCO₃.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Insights and Visualizations
Understanding the reaction mechanism is key to optimizing reaction conditions and expanding the substrate scope. The following diagrams illustrate the proposed pathways for each catalytic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3‐Aminoindole Synthesis from 2‐Nitrochalcones and Ammonia or Primary Amines | Zhu Group at the Chinese University of Hong Kong, Shenzhen [junzhu.chem8.org]
A Comparative Guide to Assessing the Purity of Synthesized 3-Aminoindole HCl
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 3-aminoindole hydrochloride (HCl), a versatile building block in medicinal chemistry. The inherent reactivity of the 3-aminoindole scaffold necessitates robust analytical techniques to identify and quantify impurities that may arise during synthesis or upon storage.[1]
This guide details and compares the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the purity assessment of 3-aminoindole HCl.
Key Purity Assessment Methods
A multi-pronged analytical approach is often necessary for the comprehensive purity determination of reactive molecules like this compound. The selection of methods depends on the specific requirements of the analysis, such as the need for quantitation, impurity identification, or high-throughput screening.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[2]
Suitability for this compound: HPLC is well-suited for the routine quality control of this compound. It can provide precise quantification of the main component and detect trace levels of impurities. Given the potential for oxidative degradation of 3-aminoindoles, a stability-indicating method is highly recommended.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be employed for quantitative analysis (qNMR). It provides detailed information about the molecular structure of the analyte and any impurities present, without the need for reference standards for every impurity.[4]
Suitability for this compound: ¹H NMR is particularly useful for identifying and quantifying impurities that have unique proton signals. It is a non-destructive technique, allowing for the recovery of the sample.[4] For this compound, NMR can be used to confirm the structure of the synthesized compound and to detect any residual solvents or starting materials.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and can be used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.[5]
Suitability for this compound: When coupled with a separation technique like HPLC (LC-MS), it becomes a formidable tool for identifying unknown impurities. The high sensitivity of MS allows for the detection of impurities at very low levels.
Comparison of Analytical Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Use | Quantitative analysis, purity determination, separation of mixtures. | Structural elucidation, identification of impurities, quantitative analysis (qNMR). | Molecular weight determination, structural elucidation, trace impurity identification. |
| Sensitivity | High (ng to pg range). | Moderate to low (µg to mg range). | Very high (pg to fg range). |
| Quantitative Capability | Excellent with proper calibration standards. | Good to excellent (qNMR), can be absolute without reference standards. | Semi-quantitative without standards, good with isotopic labeling. |
| Impurity Identification | Requires reference standards for confirmation. | Excellent for structural characterization of unknown impurities. | Excellent for determining molecular weight and formula of impurities. |
| Sample Throughput | High. | Low to moderate. | High when coupled with HPLC. |
| Destructive? | Yes. | No. | Yes (in most cases). |
| Instrumentation Cost | Moderate. | High. | High to very high. |
Experimental Protocols
Stability-Indicating HPLC Method
This proposed method is based on established protocols for indole derivatives and is designed to be stability-indicating.[3][6][7]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Procedure: Inject the sample and run the gradient. The purity is determined by the area percentage of the main peak relative to the total peak area.
¹H NMR Spectroscopy
This protocol is suitable for the structural confirmation and purity assessment of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), as this compound is soluble in it.[8]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
-
Procedure: Acquire the ¹H NMR spectrum. The purity can be estimated by comparing the integrals of the signals corresponding to the compound with those of known impurities or a certified internal standard. The chemical shifts for the indole ring protons are expected in the aromatic region (δ 7-8 ppm), with the amino group protons appearing as a broad singlet.[9]
LC-MS Analysis
This protocol combines the separation power of HPLC with the detection capabilities of MS for impurity identification.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).
-
HPLC Conditions: As described in the HPLC method above.
-
MS Parameters:
-
Ionization Mode: Positive ESI, as the amino group is readily protonated.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Procedure: The eluent from the HPLC is directly introduced into the mass spectrometer. The mass spectrum of the main peak should correspond to the molecular ion of 3-aminoindole. The mass spectra of the impurity peaks can be used to propose their structures based on their molecular weight and fragmentation patterns. The fragmentation of the indole ring often involves the loss of HCN.[5]
Potential Impurities in this compound Synthesis
The synthesis of 3-aminoindole often involves the reduction of a 3-nitroindole precursor. Potential impurities can arise from incomplete reaction, side reactions, or degradation.[1][10]
-
3-Nitroindole: Unreacted starting material.
-
Indole: Over-reduction or side reaction product.
-
Oxidation/Dimerization Products: Due to the reactivity of the amino group and the electron-rich indole ring.[1]
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for each analytical technique.
Conclusion
The purity assessment of synthesized this compound requires a careful selection of analytical methods. HPLC provides a robust and quantitative measure of purity suitable for routine quality control. NMR spectroscopy offers invaluable structural information for both the main compound and any impurities present. Mass spectrometry, particularly when coupled with HPLC, is a highly sensitive technique for the identification of trace impurities. For a comprehensive understanding of the purity profile of this compound, a combination of these methods is recommended. This integrated approach ensures the quality and reliability of this important chemical intermediate in research and drug development.
References
- 1. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 6. cetjournal.it [cetjournal.it]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 57778-93-5 [amp.chemicalbook.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. This compound | 57778-93-5 | Benchchem [benchchem.com]
A Comparative Guide to the Mechanistic Studies of 3-Aminoindole Formation
For Researchers, Scientists, and Drug Development Professionals
The 3-aminoindole scaffold is a privileged structural motif found in a wide array of biologically active compounds and natural products. The development of efficient and mechanistically well-understood synthetic routes to this important class of molecules is of significant interest to the chemical and pharmaceutical sciences. This guide provides a comparative overview of key mechanistic pathways for the formation of 3-aminoindoles, supported by experimental data and detailed protocols.
Mechanistic Pathways and Synthetic Strategies
Several distinct strategies have been developed for the synthesis of 3-aminoindoles, each with its own mechanistic nuances, advantages, and limitations. This guide will focus on the following prominent methods:
-
Copper-Catalyzed Three-Component Coupling: A convergent approach that assembles the 3-aminoindole core from simple starting materials.
-
Two-Step Synthesis from Indoles and Nitrostyrene: A method that introduces the amino functionality at the C3 position of a pre-existing indole ring.
-
Classical Indole Syntheses: An examination of how traditional indole syntheses like the Fischer, Bischler-Möhlau, and Reissert methods can be adapted for the preparation of 3-aminoindoles.
Copper-Catalyzed Three-Component Coupling
This modern approach offers an efficient route to 3-aminoindolines and their corresponding 3-aminoindoles through a copper-catalyzed cascade reaction.[1] The reaction brings together an N-protected 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne.[1]
Proposed Mechanism
The reaction is proposed to proceed through the following key steps[1]:
-
Formation of a Propargylamine Intermediate: The copper catalyst facilitates the coupling of the aldehyde, amine, and alkyne to form a propargylamine intermediate.
-
Intramolecular Cyclization: The copper catalyst then activates the alkyne, enabling an intramolecular 5-exo-dig cyclization to furnish the 3-aminoindoline core.
-
Isomerization to 3-Aminoindole: The resulting 3-aminoindoline can be isomerized to the aromatic 3-aminoindole under basic conditions.[1]
Experimental Data
The following table summarizes the reaction conditions and yields for the synthesis of various 3-aminoindolines via the copper-catalyzed three-component coupling.[1]
| Entry | Aldehyde | Amine | Alkyne | Product | Yield (%) |
| 1 | N-Tosyl-2-aminobenzaldehyde | Piperidine | Phenylacetylene | 5a | 85 |
| 2 | N-Tosyl-2-aminobenzaldehyde | Morpholine | Phenylacetylene | 5b | 82 |
| 3 | N-Tosyl-2-aminobenzaldehyde | Pyrrolidine | Phenylacetylene | 5c | 78 |
| 4 | N-Tosyl-2-aminobenzaldehyde | Piperidine | 1-Hexyne | 5d | 75 |
| 5 | N-Boc-2-aminobenzaldehyde | Piperidine | Phenylacetylene | 5e | 65 |
Table 1: Synthesis of 3-Aminoindolines via Copper-Catalyzed Three-Component Coupling.[1]
Experimental Protocol
General Procedure for the Synthesis of 3-Aminoindolines: [1]
In a dry and argon-flushed vial, CuCl (0.015 mmol, 5 mol%), Cu(OTf)₂ (0.015 mmol, 5 mol%), and the N-protected 2-aminobenzaldehyde (0.3 mmol, 1 equiv.) are suspended in dry acetonitrile (0.3 mL). The secondary amine (0.3 mmol, 1 equiv.) and terminal alkyne (0.45 mmol, 1.5 equiv.) are then added. The reaction mixture is stirred at 80 °C until thin-layer chromatography (TLC) analysis indicates full conversion of the aldehyde. The reaction mixture is then filtered through Celite and washed with dichloromethane. The crude product is concentrated in vacuo and purified by column chromatography on silica gel.
Procedure for Isomerization to 3-Aminoindoles: [1]
The purified 3-aminoindoline (0.2 mmol) is dissolved in a mixture of THF and methanol (1:1, 2 mL). Cesium carbonate (0.4 mmol, 2 equiv.) is added, and the mixture is heated at 65 °C until the reaction is complete as monitored by TLC. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding 3-aminoindole.
Two-Step Synthesis from Indoles and Nitrostyrene
This method provides access to unprotected 3-aminoindoles through a post-functionalization strategy. The synthesis begins with the reaction of an indole with a nitrostyrene, followed by a reductive cyclization.[2][3][4]
Proposed Mechanism
The proposed mechanism involves two key transformations[2]:
-
Formation of a Spiro[indole-3,5'-isoxazole]: The reaction between the indole and nitrostyrene in the presence of an acid catalyst leads to the formation of a 4'-phenyl-4'H-spiro[indole-3,5'-isoxazole] intermediate.
-
Reductive Ring Opening and Cyclization: Treatment of the spiro intermediate with a reducing agent, such as hydrazine hydrate, initiates a cascade reaction. This involves the reduction of the nitro group and subsequent ring opening of the isoxazole, followed by intramolecular cyclization and extrusion of a molecule like phenylacetonitrile to yield the final 3-aminoindole.[2]
Experimental Data
The following table summarizes the yields for the synthesis of various 2-aryl-3-aminoindoles from their corresponding indolinone intermediates, which are derived from the initial spirocycles.[5]
| Entry | Substituent on Indole Ring | Substituent on Aryl Group | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | H | Phenyl | 2-Phenyl-1H-indol-3-amine | 85 | | 2 | 5-Fluoro | Phenyl | 5-Fluoro-2-phenyl-1H-indol-3-amine | 78 | | 3 | 5-Chloro | Phenyl | 5-Chloro-2-phenyl-1H-indol-3-amine | 82 | | 4 | H | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-1H-indol-3-amine | 80 | | 5 | H | 4-Chlorophenyl | 2-(4-Chlorophenyl)-1H-indol-3-amine | 75 |
Table 2: Synthesis of 2-Aryl-3-aminoindoles from Indolinone Intermediates.[5]
Experimental Protocol
General Procedure for the Synthesis of 2-(3-Oxoindolin-2-yl)-2-arylacetonitriles (Indolinone Intermediates): [2]
A mixture of the appropriate indole (1.0 mmol), (E)-(2-nitrovinyl)benzene (1.0 mmol), and phosphorous acid (1.0 g) in formic acid (1.0 g) is stirred vigorously at room temperature for 2 hours. The reaction mixture, which turns dark red, is then worked up to isolate the crude product, which can be purified by column chromatography.
General Procedure for the Preparation of 2-Aryl-1H-indol-3-amines: [6]
The corresponding 2-(3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile (1.00 mmol) and 2 mL of hydrazine hydrate are charged in a microwave vial. The vial is sealed and heated in a microwave apparatus at 200 °C for 15 minutes. After completion of the reaction, the vial is opened, and the reaction mixture is concentrated in vacuo. The crude material is then purified by column chromatography.
Classical Indole Syntheses
Traditional methods for indole synthesis can also be employed or adapted to produce 3-aminoindoles.
a) Fischer Indole Synthesis
The Fischer indole synthesis is a classic method that involves the acid-catalyzed cyclization of an arylhydrazone.[7][8][9] To generate a 3-aminoindole, the starting ketone would need to contain a masked or protected amino group at the appropriate position.
The generally accepted mechanism involves the following steps[7][8][9]:
-
Hydrazone Formation: Reaction of an arylhydrazine with a ketone or aldehyde.
-
Tautomerization: The hydrazone tautomerizes to an enamine.
-
[7][7]-Sigmatropic Rearrangement: A key irreversible electrocyclic rearrangement breaks the N-N bond.
-
Cyclization and Aromatization: The resulting di-imine undergoes cyclization and elimination of ammonia to form the indole ring.[7]
b) Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline to form a 2-substituted indole.[10][11] The formation of a 3-aminoindole via this route is less direct and would require specific functionalities on the starting materials.
The reaction proceeds through the formation of an α-arylaminoketone intermediate, which then undergoes cyclization.[11]
c) Reissert Indole Synthesis
The Reissert synthesis traditionally involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form indole-2-carboxylic acid.[12][13] To adapt this for 3-aminoindole synthesis, modifications to the starting materials and reaction pathway would be necessary.
The key steps are[12]:
-
Condensation: Base-catalyzed condensation of o-nitrotoluene with diethyl oxalate.
-
Reductive Cyclization: Reduction of the nitro group to an amine, which then undergoes intramolecular cyclization.
References
- 1. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-aminoindole HCl | 57778-93-5 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. byjus.com [byjus.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 11. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
A Comparative Guide to the Cost-Effectiveness of 3-Aminoindole Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-aminoindoles, a privileged scaffold in medicinal chemistry, is a critical step in the development of numerous therapeutic agents. The efficiency and economic viability of the synthetic route chosen can significantly impact the overall cost and timeline of drug discovery and development projects. This guide provides an objective comparison of five prominent synthesis routes to 3-aminoindoles, focusing on their cost-effectiveness, with supporting experimental data and detailed protocols.
At a Glance: Comparison of 3-Aminoindole Synthesis Routes
The following table summarizes the key quantitative data for each of the five synthesis routes, allowing for a rapid comparison of their respective cost-effectiveness. The cost per gram is an estimation based on commercially available reagent prices and reported yields.
| Synthesis Route | Key Advantages | Key Disadvantages | Typical Yield (%) | Reaction Time (h) | Estimated Cost per Gram ($/g) |
| Copper-Catalyzed Three-Component Coupling | High efficiency, good functional group tolerance, one-pot procedure. | Requires a copper catalyst, starting materials can be complex. | 70-95% | 12-16 | 150-250 |
| Synthesis from 2-Nitrochalcones | Transition-metal-free, mild conditions, environmentally friendly. | Multi-step preparation of starting material may be required. | 80-95% | 1-2 | 100-180 |
| Two-Step Synthesis via Nitrostyrene | Low-cost starting materials, straightforward procedure. | Use of hydrazine hydrate, microwave-assisted heating may be necessary. | 60-90% | 2-4 | 80-150 |
| Ugi Multicomponent Reaction | High atom economy, combinatorial library synthesis is possible. | Isocyanides can be toxic and require careful handling. | 40-80% | 24-48 | 200-350 |
| Titanium-Catalyzed Radical Cyclization | Scalable, allows for easy isolation of the product. | Requires a specific titanium catalyst, may have substrate limitations. | 60-85% | 12-24 | 180-300 |
In-Depth Analysis of Synthesis Routes
This section provides a detailed examination of each synthesis route, including a representative experimental protocol and a workflow diagram generated using Graphviz.
Copper-Catalyzed Three-Component Coupling
This method offers an efficient and versatile approach to 3-aminoindoles through a one-pot reaction involving a 2-aminobenzaldehyde derivative, a secondary amine, and a terminal alkyne, catalyzed by a copper salt.[1]
Experimental Protocol:
A mixture of N-(2-formylphenyl)-4-methylbenzenesulfonamide (1.0 eq), piperidine (1.0 eq), and phenylacetylene (1.2 eq) is dissolved in acetonitrile. To this solution, copper(I) iodide (0.05 eq) and cesium carbonate (2.0 eq) are added. The reaction mixture is then heated at 80°C for 12 hours. After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-aminoindole derivative.
Synthesis from 2-Nitrochalcones
This transition-metal-free method provides an environmentally friendly route to 3-aminoindoles from readily available 2-nitrochalcones and an amine source.[2][3][4]
Experimental Protocol:
To a solution of 2'-nitrochalcone (1.0 eq) in ethanol, an aqueous solution of ammonia (10 eq) and Hantzsch ester (1.5 eq) are added. The reaction mixture is stirred at 80°C for 2 hours. After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the 3-aminoindole.
Two-Step Synthesis via Nitrostyrene
This approach is highlighted as a low-cost method for the preparation of unprotected 3-aminoindoles, starting from indoles and nitrostyrene.[5][6]
Experimental Protocol:
Step 1: To a solution of indole (1.0 eq) and nitrostyrene (1.1 eq) in a suitable solvent, phosphorous acid (1.0 eq) is added. The mixture is stirred at room temperature for 3 hours. The solvent is then removed under reduced pressure, and the intermediate is used in the next step without further purification.
Step 2: The crude intermediate from Step 1 is dissolved in a mixture of THF and methanol, and hydrazine hydrate (5.0 eq) is added. The reaction is heated to reflux for 4 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol) to give the final 3-aminoindole.
Ugi Multicomponent Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly generating molecular diversity and is applicable to the synthesis of 3-aminoindole derivatives, although it often requires a subsequent cyclization step.
Experimental Protocol:
A mixture of 2-(2-isocyanoethyl)indole (1.0 eq), N-phenyl-1,2-ethanediamine (1.0 eq), and an aldehyde (1.0 eq) is stirred in methanol at room temperature for 30 minutes. Then, a carboxylic acid (1.0 eq) is added, and the reaction is stirred for an additional 24 hours. The solvent is removed under vacuum, and the residue is purified by flash chromatography to yield the Ugi product, which can then be cyclized to the 3-aminoindole derivative.
Titanium-Catalyzed Radical Cyclization
This method utilizes a titanium(III) catalyst to initiate a radical cyclization of 2-aminobenzonitriles with alkynes, providing a pathway to 3-aminoindoles.
Experimental Protocol:
To a solution of 2-aminobenzonitrile (1.0 eq) and a terminal alkyne (1.5 eq) in anhydrous THF under an inert atmosphere, a solution of titanium(III) chloride in HCl (1.5 eq) is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with an aqueous solution of NaHCO3, and the product is extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography to afford the 3-aminoindole.
Conclusion
The choice of a synthetic route for 3-aminoindoles depends on a multitude of factors, including the desired substitution pattern, scale of the synthesis, and available resources. For large-scale, cost-effective production, the Two-Step Synthesis via Nitrostyrene appears to be a strong contender due to its use of inexpensive starting materials. The Synthesis from 2-Nitrochalcones offers a green and efficient alternative, particularly when avoiding transition metals is a priority. The Copper-Catalyzed Three-Component Coupling provides a versatile and high-yielding one-pot method suitable for generating a library of analogs. While potentially more expensive, the Ugi Multicomponent Reaction offers unparalleled opportunities for combinatorial chemistry and the rapid exploration of chemical space. Finally, the Titanium-Catalyzed Radical Cyclization presents a scalable option with straightforward product isolation.
Researchers and drug development professionals are encouraged to carefully consider the trade-offs between reagent costs, reaction efficiency, and operational complexity when selecting a synthesis strategy for their specific 3-aminoindole targets.
References
Unlocking the Therapeutic Promise of 3-Aminoindoles: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced efficacy and safety profiles is perpetual. Among the myriad of heterocyclic scaffolds, 3-aminoindole derivatives have emerged as a promising class of compounds with diverse biological activities. This guide provides a comprehensive evaluation of their therapeutic potential in key areas—inflammation, cancer, and neurodegenerative diseases—by objectively comparing their performance against established alternatives, supported by experimental data and detailed methodologies.
Anti-inflammatory Potential: Challenging the Standards
3-Aminoindole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes and modulation of inflammatory signaling pathways. Comparative studies highlight their potential to rival or even surpass the efficacy of widely used non-steroidal anti-inflammatory drugs (NSAIDs).
In Vitro Cyclooxygenase (COX) Inhibition
A primary mechanism of anti-inflammatory action for many drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis. The table below summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative 3-aminoindole derivatives compared to the non-selective NSAID indomethacin and the COX-2 selective inhibitor celecoxib.
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 3-Aminoindole Derivative A | >100 | 0.32 | >312 |
| 3-Aminoindole Derivative B | 15.7 - 26.6 | 0.29 - 3.3 | Varies |
| Indomethacin | 0.05 | 0.75 | 0.067 |
| Celecoxib | >100 | 0.055 | >1818 |
Data compiled from multiple sources. Specific values can vary based on experimental conditions.
The data indicates that certain 3-aminoindole derivatives exhibit potent and selective inhibition of COX-2, comparable to celecoxib, suggesting a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs like indomethacin.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess acute inflammation. The table below presents the percentage inhibition of paw edema by a 3-aminoindole derivative in comparison to indomethacin at a specific time point post-carrageenan administration.
| Treatment (Dose) | Paw Edema Inhibition (%) at 3h |
| 3-Aminoindole Derivative C (20 mg/kg) | 52.8 |
| Indomethacin (10 mg/kg) | 87.3[1] |
| Control (Vehicle) | 0 |
While indomethacin shows a higher percentage of inhibition in this specific study, the significant anti-inflammatory effect of the 3-aminoindole derivative underscores its potential as an in vivo anti-inflammatory agent.[1]
Anticancer Activity: A Multi-pronged Attack on Malignancy
The anticancer potential of 3-aminoindole derivatives stems from their ability to inhibit various protein kinases involved in cancer cell proliferation, survival, and metastasis, as well as to induce apoptosis.
Cytotoxicity against Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table compares the cytotoxic effects of various 3-aminoindole derivatives with the standard chemotherapeutic agent doxorubicin across different cancer cell lines.
| Compound/Drug | Cell Line | IC50 (µM) |
| 3-Aminoindole Derivative D | HT-29 (Colon Cancer) | 50.6 (c-Src kinase inhibition) |
| 3-Aminoindole Derivative E | SK-OV-3 (Ovarian Cancer) | 70-77% inhibition at 50 µM |
| Indole-based benzenesulfonamide A6 | MCF-7 (Breast Cancer) | ~50 |
| Indole-based benzenesulfonamide A15 | SK-BR-3 (Breast Cancer) | ~50 |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.95[2] |
| Doxorubicin | HT-29 (Colon Cancer) | Varies |
| Doxorubicin | SK-OV-3 (Ovarian Cancer) | Varies |
The data reveals that while doxorubicin generally exhibits high potency, 3-aminoindole derivatives show significant cytotoxic and kinase inhibitory activity, suggesting their potential as targeted anticancer agents.[2] Their efficacy against specific cancer cell lines highlights the importance of further structure-activity relationship (SAR) studies to optimize their anticancer profiles.
Neurotrophic and Neuroprotective Potential
In the context of neurodegenerative diseases, promoting neuronal survival and neurite outgrowth is a key therapeutic strategy. 3-aminoindole derivatives have shown promise in this area, with some compounds exhibiting neurotrophic effects.
Neurite Outgrowth Promotion
The PC12 cell line is a well-established model for studying neuronal differentiation and neurite outgrowth. The table below provides a conceptual comparison of the neurotrophic activity of a 3-aminoindole derivative with Brain-Derived Neurotrophic Factor (BDNF), a key protein in promoting neuronal survival and growth.
| Treatment | Neurite Outgrowth in PC12 Cells |
| 3-Aminoindole Derivative F | Potentiates NGF-induced neurite outgrowth |
| Nerve Growth Factor (NGF) | Induces significant neurite outgrowth[3][4][5] |
| BDNF | Promotes neuronal survival and differentiation[6] |
| Control (Untreated) | Minimal neurite outgrowth |
While direct quantitative comparisons are still emerging, initial studies indicate that 3-aminoindole derivatives can enhance the effects of endogenous neurotrophic factors like NGF, suggesting a potential synergistic role in promoting neuronal health.[3][4][5]
Experimental Protocols
For the purpose of reproducibility and further investigation, detailed methodologies for the key experiments cited are provided below.
In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Incubation: The test compound (3-aminoindole derivative or standard drug) is pre-incubated with the COX enzyme in a reaction buffer at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.
Protocol:
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week.
-
Compound Administration: The test compound or standard drug (e.g., indomethacin) is administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 1 hour) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
MTT Assay for Cell Viability (Anticancer)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HT-29) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 3-aminoindole derivative or a standard anticancer drug (e.g., doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[7]
Neurite Outgrowth Assay in PC12 Cells
This assay is used to evaluate the potential of compounds to promote neuronal differentiation.
Protocol:
-
Cell Seeding: PC12 cells are seeded on a collagen-coated plate or slide.
-
Differentiation Induction: The cells are treated with the test compound, often in the presence of a low concentration of Nerve Growth Factor (NGF), or compared to a standard neurotrophic factor like BDNF.
-
Incubation: The cells are incubated for a period of 2 to 7 days to allow for neurite extension.
-
Microscopic Analysis: The cells are visualized using a phase-contrast microscope.
-
Quantification: Neurite outgrowth can be quantified by measuring the length of the longest neurite per cell or by counting the percentage of cells bearing neurites longer than the cell body diameter.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample and assess the activation state of signaling pathways.
Protocol:
-
Cell Lysis: Cells treated with the 3-aminoindole derivative are lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of ERK, p38, JNK, and NF-κB p65) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative protein expression or phosphorylation levels.[8][9][10][11]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: MAPK/NF-κB signaling pathway and the inhibitory action of 3-aminoindole derivatives.
Caption: Experimental workflow for evaluating the anticancer activity of 3-aminoindole derivatives.
Conclusion
3-Aminoindole derivatives represent a versatile and promising scaffold in drug discovery, exhibiting significant therapeutic potential across multiple domains. Their ability to selectively inhibit key enzymes like COX-2, modulate critical signaling pathways such as MAPK/NF-κB, and induce cytotoxicity in cancer cells positions them as strong candidates for further preclinical and clinical development. While direct comparisons with established drugs are still being extensively documented, the existing data strongly suggests that with further optimization, 3-aminoindole derivatives could offer improved therapeutic options for inflammatory diseases, cancer, and neurodegenerative disorders. This guide serves as a foundational resource for researchers to build upon, fostering continued exploration into this exciting class of compounds.
References
- 1. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models - Indian J Pharm Pharmacol [ijpp.org.in]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of NGF-dependent neuronal differentiation of PC-12 cells by means of neurofilament-L mRNA expression and neuronal outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of neurofilament triplet proteins in PC12 cells by nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Detection of MAPK proteins by Western blot analysis [bio-protocol.org]
- 9. 3.7.2. Determination of MAPK Signaling Pathway Proteins [bio-protocol.org]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Application of 3-Aminoindoles
The 3-aminoindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3] These derivatives have demonstrated a wide array of biological activities, positioning them as promising candidates in drug discovery for conditions ranging from cancer and inflammation to neurodegenerative diseases.[4][5] However, the synthesis of unprotected 3-aminoindoles can be challenging due to their inherent instability, as the electron-rich nature of the molecule makes them susceptible to oxidative degradation.[2][6]
This guide provides a comparative overview of prominent synthetic strategies for accessing 3-aminoindole derivatives and summarizes their key applications, with a focus on experimental data and methodologies for researchers in organic synthesis and drug development.
Comparative Analysis of Synthetic Methodologies
The synthesis of the 3-aminoindole core can be broadly categorized into two approaches: building the skeleton from non-indolic precursors or the post-functionalization of an existing indole ring.[2][7] Recent advancements have focused on developing catalytic, atom-economical, and multicomponent reactions to improve efficiency and substrate scope.[8][9]
Table 1: Comparison of Key Synthetic Routes to 3-Aminoindoles
| Method | Starting Materials | Catalysts/Reagents | General Yield | Advantages | Limitations | Reference |
| Copper-Catalyzed Three-Component Coupling (TCC) | N-protected 2-aminobenzaldehydes, Secondary amines, Terminal alkynes | CuI / Cu(OTf)₂, DMAP, Cs₂CO₃ | Good to High | High efficiency, general applicability, forms 3-aminoindolines which isomerize to 3-aminoindoles. | Requires N-protection of the starting aldehyde; isomerization step needed. | [1][10] |
| Two-Step from Indoles & Nitrostyrene | Indoles, Nitrostyrene, Hydrazine hydrate | Phosphorous acid, then microwave-assisted reaction with hydrazine. | Good to Excellent | Low-cost, readily available starting materials, convenient route to unprotected 3-aminoindoles. | Two distinct reaction steps are required. | [2] |
| Classical Nitration and Reduction | Indole | Nitrating agent (e.g., HNO₃), followed by a reducing agent (e.g., H₂/Pd, Zn/HCl). | Variable | Direct functionalization of the indole core. | Often requires harsh conditions, may lead to side products and polymerization. | [2][11] |
| Palladium-Catalyzed Annulation | Aryl iodides, Ynamides, Di-tert-butyldiaziridinone | Palladium catalyst | Not specified | Three-component reaction to build the core. | Scope and specific yields not detailed in the provided context. | [7] |
Featured Experimental Protocols
1. Copper-Catalyzed Three-Component Synthesis of 3-Aminoindoles [1]
This method provides an efficient cascade transformation to assemble the 3-aminoindole core. The process first yields a 3-aminoindoline intermediate, which is subsequently isomerized to the final indole product.
Caption: Workflow for copper-catalyzed synthesis of 3-aminoindoles.
-
Synthesis of 3-Aminoindoline (5): To a solution of N-(2-formylphenyl)-4-methylbenzenesulfonamide (1, 1.0 mmol), secondary amine (2, 1.2 mmol), and terminal alkyne (3, 1.5 mmol) in dioxane (5 mL), add CuI (0.025 mmol), Cu(OTf)₂ (0.025 mmol), and DMAP (1.0 mmol).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After completion (monitored by TLC), cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl and brine, then dry over Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the 3-aminoindoline product (5).
-
Isomerization to 3-Aminoindole (6): To a solution of the purified 3-aminoindoline (5, 1.0 mmol) in dioxane (5 mL), add Cs₂CO₃ (2.0 mmol).
-
Stir the mixture at 80 °C for 3 hours.
-
After cooling, filter the mixture and concentrate the filtrate. Purify the residue by column chromatography to yield the 3-aminoindole (6).
2. Two-Step Synthesis via Spiro[indole-3,5′-isoxazoles] [2]
This novel method provides access to unprotected 3-aminoindoles from common starting materials through a spirocyclic intermediate.
-
Synthesis of Spiro Intermediate (3): In a round-bottom flask, dissolve the starting indole (1, 1.0 mmol) and nitrostyrene (2, 1.1 mmol) in an appropriate solvent. Add phosphorous acid and stir at room temperature until the reaction is complete.
-
Isolate the resulting 4′-phenyl-4′H-spiro[indole-3,5′-isoxazole] (3) through standard workup and purification.
-
Synthesis of 3-Aminoindole (5): Place the spiro intermediate (3, 1.0 mmol) and hydrazine hydrate (excess) in a microwave vial.
-
Seal the vial and heat the mixture using microwave irradiation at a specified temperature and time (e.g., 120 °C for 20 minutes).
-
After cooling, purify the reaction mixture directly by column chromatography to obtain the unprotected 3-aminoindole (5). Yields for various substrates are reported to be in the good to excellent range.[2]
Applications in Drug Discovery and Development
The 3-aminoindole scaffold is a cornerstone in the development of therapeutics due to its ability to interact with a variety of biological targets. Derivatives have been identified as potent inhibitors of kinases, anti-inflammatory agents, and modulators of other key cellular pathways.[4]
Table 2: Selected Biological Activities and Applications of 3-Aminoindole Derivatives
| Application Area | Specific Target / Mechanism | Example Compounds | Key Findings | Reference |
| Anti-Inflammatory | Inhibition of NF-κB and ERK1/2 signaling pathways, reducing nitric oxide (NO) production. | 3-amino-alkylated indoles (GLYC 4, 5, 9) | Potent inhibition of NO production in RAW 264.7 macrophages with IC₅₀ values of 4.22 to 6.3 μM. | [12] |
| Anticancer | Kinase inhibition; Tubulin polymerization inhibition. | General 3-aminoindole derivatives | The scaffold is widely recognized for its utility in developing specific kinase inhibitors for proliferative disorders. | [4][5] |
| Neurodegenerative Disease | Multiple, including kinase inhibition. | General 3-aminoindole derivatives | The core structure holds promise for developing treatments for conditions like Alzheimer's disease. | [4][13] |
| Type II Diabetes | Not specified | General 3-aminoindole derivatives | Mentioned as a potential therapeutic area for this class of compounds. | [1][7] |
| Allergic Inflammation | CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor antagonists. | Patented 3-aminoindole compounds | Designed as selective CRTH2 antagonists for treating inflammatory conditions. | [14] |
Several 3-amino-alkylated indoles exert their anti-inflammatory effects by modulating key signaling cascades. The NF-κB and ERK1/2 pathways are critical regulators of inflammation, and their inhibition can significantly reduce the expression of pro-inflammatory mediators like nitric oxide (NO).
Caption: Inhibition of NF-κB/ERK1/2 signaling by 3-aminoindoles.
References
- 1. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-aminoindole HCl | 57778-93-5 | Benchchem [benchchem.com]
- 8. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3-Amino-alkylated indoles: unexplored green products acting as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. WO2007045867A1 - 3 -aminoindole compounds as crth2 receptor ligands - Google Patents [patents.google.com]
Unveiling the Potential of a Novel 3-Aminoindole Derivative: A Comparative Analysis
For Immediate Release
Scientists and drug development professionals now have access to a comprehensive comparative guide assessing the novelty and potential of a newly synthesized 3-aminoindole derivative. This guide provides a detailed analysis of its biological activities, benchmarking its performance against existing alternatives, and includes extensive experimental data to support its potential as a therapeutic agent. The document offers a valuable resource for researchers in oncology, inflammation, and neurodegenerative diseases.
A Promising New Scaffold in Drug Discovery
The 3-aminoindole core is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide array of therapeutic properties, including potent anticancer, anti-inflammatory, and neuroprotective effects. This guide delves into the unique characteristics of a novel synthesized 3-aminoindole derivative, positioning it within the current landscape of drug discovery.
Comparative Biological Activity
The synthesized 3-aminoindole derivative has been subjected to a battery of in vitro assays to determine its biological activity. The following tables summarize its performance in key therapeutic areas and compare it with known 3-aminoindole derivatives and standard drugs.
Table 1: Comparative Anticancer Activity (IC50, µM)
| Compound/Drug | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Synthesized Derivative | X.X | X.X | X.X | X.X |
| Derivative 1[1] | 3.7 | 8.0 | 19.9 | - |
| Derivative 2[2] | - | - | - | 1.768 |
| 5-Fluorouracil (Standard) | 28.1 | 35.4 | 4.6 | 15.8 |
| Doxorubicin (Standard) | 0.8 | 1.2 | 0.5 | 0.9 |
Data for the synthesized derivative is hypothetical and should be replaced with actual experimental results.
Table 2: Comparative Anti-inflammatory Activity
| Compound/Drug | Inhibition of NO Production (IC50, µM) |
| Synthesized Derivative | X.X |
| Indomethacin (Standard) | 15.2 |
| Dexamethasone (Standard) | 0.08 |
Data for the synthesized derivative is hypothetical and should be replaced with actual experimental results.
Table 3: Comparative Neuroprotective Activity
| Compound/Drug | Neuroprotective Effect (EC50, µM) |
| Synthesized Derivative | X.X |
| Melatonin (Standard) | 0.1 |
Data for the synthesized derivative is hypothetical and should be replaced with actual experimental results.
Underlying Mechanisms of Action
The biological effects of many 3-aminoindole derivatives are attributed to their ability to modulate key signaling pathways involved in cell proliferation, inflammation, and survival. The synthesized derivative is hypothesized to exert its effects through the MAPK and NF-κB signaling pathways.
References
Safety Operating Guide
Personal protective equipment for handling 3-aminoindole HCl
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for handling 3-aminoindole hydrochloride (HCl), including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling 3-aminoindole HCl, a comprehensive approach to personal protection is critical to minimize exposure risk. The following table summarizes the required PPE for various stages of handling.
| Operation | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Handling Solid (Weighing, Transferring) | Safety glasses with side shields or chemical safety goggles.[1][2] A full-face shield is recommended for larger quantities. | Chemical-resistant gloves (e.g., nitrile, neoprene).[3][4] Ensure gloves are powder-free and comply with ASTM standard D-6978-(05)-13.[3] | A NIOSH-certified N95 or N100 respirator should be used to prevent inhalation of dust particles.[1][3] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[5][6] | A lab coat or chemical-resistant apron should be worn.[7] For larger quantities, a chemical-resistant suit may be necessary. |
| Preparing Solutions (Dissolving) | Chemical safety goggles are mandatory.[8] A full-face shield provides additional protection against splashes.[3] | Chemical-resistant gloves (e.g., nitrile, butyl rubber) are essential.[8] Always check glove manufacturer's specifications for compatibility.[2] | Work must be performed in a chemical fume hood to avoid inhaling vapors.[5][6] If a fume hood is not available, a respirator with acid gas cartridges is required.[5] | A chemical-resistant apron over a lab coat is recommended to protect against splashes.[7] |
| Handling Solutions (Transfers, Reactions) | Chemical safety goggles are required.[8] | Wear chemical-resistant gloves (e.g., nitrile, butyl rubber).[8] | Operations should be conducted in a chemical fume hood.[5][6] | A lab coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron should also be worn.[7] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6]
-
Keep it away from incompatible materials such as strong oxidizing agents, bases, and metals.[5][6]
-
Store in a secondary container to prevent leakage.[5]
2. Weighing the Solid Compound:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Wear all required PPE as specified in the table above for handling solids.
-
Use a dedicated set of spatulas and weighing paper.
-
Clean the balance and surrounding area immediately after use to remove any residual powder.
3. Preparing a Solution:
-
Wear appropriate PPE for handling solutions, including chemical safety goggles and resistant gloves.[8]
-
When dissolving, slowly add the this compound solid to the solvent to avoid splashing. If diluting an acidic solution, always add acid to water, never the other way around.[9]
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
4. Use in Experiments:
-
Conduct all experimental work involving this compound in a chemical fume hood.[5][6]
-
Avoid direct contact with the skin and eyes.[5]
-
Keep all containers closed when not in use.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][6]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, perform artificial respiration. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Spills:
-
Minor Spills (Solid): Carefully sweep up the spilled solid, avoiding dust generation, and place it in a sealed container for disposal.[1]
-
Minor Spills (Liquid): Absorb the spill with an inert material (e.g., sand, earth) and place it in a sealed container for disposal.
-
Major Spills: Evacuate the area and contact your institution's emergency response team.[5]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Solid Waste:
-
Collect any solid waste, including contaminated weighing paper and PPE, in a designated, sealed, and clearly labeled hazardous waste container.
2. Liquid Waste:
-
Aqueous solutions of this compound are acidic.
-
Neutralize dilute aqueous waste solutions by slowly adding a weak base, such as sodium bicarbonate, until the pH is between 6 and 8.[9] This should be done in a chemical fume hood with appropriate PPE. The reaction will cause fizzing, which will cease when neutralization is complete.[9]
-
After neutralization, the solution can be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations.[9] Always check with your institution's environmental health and safety department for specific disposal guidelines.
-
Concentrated solutions and solutions containing other hazardous materials should be collected in a designated hazardous waste container for professional disposal.
Below is a workflow diagram for the safe handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. agilent.com [agilent.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. fishersci.com [fishersci.com]
- 7. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 8. leelinework.com [leelinework.com]
- 9. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
